molecular formula C39H76O5 B072507 Glycerol distearate CAS No. 1188-58-5

Glycerol distearate

Katalognummer: B072507
CAS-Nummer: 1188-58-5
Molekulargewicht: 625.0 g/mol
InChI-Schlüssel: UHUSDOQQWJGJQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Distearoyl-rac-glycerol is a synthetic, racemic diacylglycerol (DAG) featuring two identical stearic acid (C18:0) chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. This high-purity compound serves as a critical biochemical tool and synthetic intermediate in lipid research. Its primary research value lies in the study of lipid bilayers and membrane dynamics, where its fully saturated, long acyl chains confer high phase transition temperature, promoting the formation of rigid, well-ordered lamellar structures. Researchers utilize 1,2-Distearoyl-rac-glycerol extensively as a key precursor in the enzymatic or chemical synthesis of more complex phospholipids, such as phosphatidic acid (PA) and its derivatives, enabling the fabrication of tailored liposomal delivery systems. These liposomes are invaluable models for investigating fundamental membrane properties, including permeability, fusion, and lipid-protein interactions. Furthermore, as a neutral lipid, it finds application in the development of stable lipid nanoparticles (LNPs) for nucleic acid encapsulation and drug delivery, where it can influence the particle's stability, encapsulation efficiency, and release kinetics. The compound's well-defined structure provides a reliable standard for analytical chemistry, particularly in mass spectrometry and chromatographic studies aimed at lipidomics and metabolic pathway analysis. By offering a well-characterized DAG species, this reagent empowers investigations into intracellular signaling pathways, although its saturated nature makes it a less potent activator of conventional protein kinase C (PKC) isoforms compared to DAGs with unsaturated chains, a property that is itself useful for controlled experimental setups.

Eigenschaften

IUPAC Name

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSDOQQWJGJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866179
Record name 3-Hydroxypropane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51063-97-9, 1188-58-5
Record name (±)-1,2-Distearin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51063-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioctadecanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Distearin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,2-DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TWS7F2GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

71 - 72 °C
Record name Glycerol 1,2-dioctadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Glycerol Distearate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of glycerol distearate, a key excipient in pharmaceutical and cosmetic research and development. This document details established synthesis methodologies, comprehensive characterization protocols, and relevant applications in drug delivery systems.

Introduction

This compound is a diglyceride consisting of a glycerol backbone esterified with two stearic acid molecules. It is a white to off-white, waxy solid that is practically insoluble in water but soluble in methylene chloride and partially soluble in hot ethanol[1]. In the pharmaceutical industry, this compound is widely utilized as a non-ionic emulsifier, lubricant, binder, and stabilizing agent in tablet and capsule formulations[2]. Its biocompatibility and ability to modify drug release profiles make it a valuable component in the development of advanced drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Synthesis of this compound

The synthesis of this compound for research purposes can be primarily achieved through two main routes: direct esterification of glycerol with stearic acid and glycerolysis of tristearin.

Direct Esterification of Glycerol and Stearic Acid

Direct esterification involves the reaction of glycerol with stearic acid, typically in the presence of a catalyst, to form a mixture of mono-, di-, and triglycerides. The product distribution is influenced by the molar ratio of the reactants, temperature, and catalyst used.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol and stearic acid. A molar ratio of glycerol to stearic acid of 1:2 is theoretically required for distearate synthesis, but adjusting this ratio can influence the product distribution.

  • Catalyst Addition: Introduce a suitable catalyst. For laboratory-scale synthesis, an acid catalyst such as p-toluenesulfonic acid or a solid acid catalyst can be used. Enzymatic catalysis using lipases, such as Candida antarctica lipase (Novozym 435), offers a milder and more selective alternative[3][4].

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60°C for enzymatic reactions or higher for chemical catalysis, in the range of 120-160°C) with continuous stirring[5]. The reaction is typically carried out for several hours (e.g., 6-8 hours)[4][5]. For non-enzymatic reactions, applying a vacuum can help remove the water formed during the reaction, driving the equilibrium towards product formation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture at different time intervals.

  • Purification: Upon completion, the crude product can be purified. This may involve neutralizing the catalyst (if an acid or base catalyst was used), followed by solvent extraction or column chromatography to separate the desired diglyceride from monoglycerides, triglycerides, and unreacted starting materials.

Glycerolysis of Tristearin

Glycerolysis is a transesterification reaction between a triglyceride (tristearin) and glycerol to produce a mixture of mono- and diglycerides. This method is often employed on an industrial scale but can be adapted for laboratory synthesis.

  • Reactant and Catalyst Setup: In a high-temperature reaction vessel equipped with mechanical stirring and a nitrogen inlet, add tristearin (or a hydrogenated oil rich in tristearin) and glycerol. A common catalyst for glycerolysis is sodium stearate or another alkaline catalyst like sodium hydroxide[6].

  • Reaction Environment: The reaction is typically conducted at elevated temperatures, ranging from 220-260°C, under a vacuum and with a nitrogen blanket to prevent oxidation[6].

  • Reaction Execution: The mixture is stirred vigorously for a set period until the desired conversion is achieved. The reaction progress can be monitored by analyzing the composition of the mixture using techniques like HPLC or GC.

  • Product Quenching and Purification: Once the reaction is complete, the mixture is rapidly cooled ("quenched") to stop the reaction[6]. The resulting product, a mixture of mono-, di-, and triglycerides, can be purified using methods such as molecular distillation or column chromatography to isolate the this compound fraction. A multi-step purification process involving acidification, neutralization, and filtration can also be employed to remove impurities like soaps and salts[7][8].

Characterization of this compound

Thorough characterization is essential to ensure the identity, purity, and suitability of the synthesized this compound for its intended research application.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is presented in Table 1.

PropertyTypical Value/RangeMethod/Reference
Appearance White or off-white waxy mass or powder[6]
Molecular Formula C39H76O5[6]
Molecular Weight 625.02 g/mol
Melting Point 50 - 70 °CUSP-NF[9]
Acid Value Not more than 6.0USP-NF[9]
Iodine Value Not more than 3.0USP-NF[9]
Saponification Value 165 - 195USP-NF[9]
Solubility Practically insoluble in water, soluble in methylene chloride, partly soluble in hot ethanol[1]
Chromatographic Analysis

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and quantifying the relative amounts of mono-, di-, and triglycerides.

  • Plate: TLC silica gel plate.

  • Test Solution: Dissolve approximately 50 mg of the sample in 1 mL of methylene chloride.

  • Mobile Phase: A mixture of hexane and ether (e.g., 30:70 v/v).

  • Application: Apply 10 µL of the test solution to the plate.

  • Development: Develop the chromatogram over a path of 15 cm.

  • Detection: Spray the plate with a 0.1 g/L solution of rhodamine B in ethanol and examine under UV light at 365 nm. The spots corresponding to mono-, di-, and triglycerides will be separated based on their polarity.

The USP-NF monograph for glyceryl distearate outlines an HPLC method for its assay.

  • Column: A 7.5-mm x 60-cm column containing L21 packing material (styrene-divinylbenzene copolymer).

  • Mobile Phase: Tetrahydrofuran (THF).

  • Detector: Refractive Index (RI) detector.

  • Column and Detector Temperature: 40 °C.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Prepare a 40 mg/mL solution of this compound in THF.

  • Injection Volume: Approximately 40 µL.

  • Analysis: The chromatogram will show peaks corresponding to triglycerides, diglycerides, monoglycerides, and free glycerin, allowing for their quantification.

Spectroscopic Characterization

Spectroscopic methods are employed to confirm the chemical structure of the synthesized this compound.

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (of the free hydroxyl group)
2918 & 2848C-H stretching (asymmetric and symmetric) of the long alkyl chains
~1735C=O stretching of the ester carbonyl group
~1160C-O stretching of the ester linkage

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts will vary slightly depending on whether the stearoyl chains are at the 1,2- or 1,3- positions of the glycerol backbone.

¹H NMR (in CDCl₃):

  • ~5.3 ppm: Multiplet corresponding to the proton on the central carbon (sn-2) of the glycerol backbone in a 1,2-diglyceride.

  • ~4.1-4.3 ppm: Multiplets corresponding to the protons on the terminal carbons (sn-1 and sn-3) of the glycerol backbone.

  • ~2.3 ppm: Triplet from the methylene protons adjacent to the carbonyl group of the stearoyl chains.

  • ~1.6 ppm: Multiplet from the methylene protons beta to the carbonyl group.

  • ~1.25 ppm: Broad singlet from the majority of the methylene protons in the stearoyl chains.

  • ~0.88 ppm: Triplet from the terminal methyl protons of the stearoyl chains.

¹³C NMR (in CDCl₃):

  • ~173 ppm: Carbonyl carbons of the ester groups.

  • ~60-70 ppm: Carbons of the glycerol backbone.

  • ~14-34 ppm: Carbons of the aliphatic stearoyl chains.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is used to determine the melting behavior and polymorphism of this compound, which are critical properties for its application in formulations. The DSC thermogram will show an endothermic peak corresponding to the melting point of the substance.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and characterization processes for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Glycerol & Stearic Acid (Esterification) or Tristearin & Glycerol (Glycerolysis) Reaction Controlled Heating with Catalyst Reactants->Reaction Crude Product Crude this compound (Mixture of glycerides) Reaction->Crude Product Neutralization Catalyst Neutralization (if applicable) Crude Product->Neutralization Extraction/Chromatography Solvent Extraction or Column Chromatography Neutralization->Extraction/Chromatography Pure Product Purified Glycerol Distearate Extraction/Chromatography->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization_Workflow cluster_physchem Physical & Chemical Analysis cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis Synthesized Product Purified this compound Properties Melting Point Acid Value Saponification Value Synthesized Product->Properties TLC Thin-Layer Chromatography Synthesized Product->TLC HPLC High-Performance Liquid Chromatography Synthesized Product->HPLC FTIR FTIR Spectroscopy Synthesized Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized Product->NMR DSC Differential Scanning Calorimetry (DSC) Synthesized Product->DSC

Caption: Comprehensive workflow for the characterization of this compound.

Applications in Drug Development

This compound's primary role in drug development is as a lipid-based excipient. Its amphiphilic nature and solid state at room temperature make it an ideal candidate for formulating SLNs and NLCs. These nanoparticle systems can enhance the solubility and bioavailability of poorly water-soluble drugs, protect active pharmaceutical ingredients from degradation, and provide controlled or targeted drug release. The choice of this compound as a solid lipid influences the particle size, drug loading capacity, and release characteristics of these nanocarriers.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound for research purposes. The outlined experimental protocols for esterification and glycerolysis, combined with comprehensive characterization techniques, offer a solid foundation for researchers and drug development professionals working with this versatile excipient. A thorough understanding of its synthesis and properties is crucial for its effective application in the development of innovative pharmaceutical formulations.

References

Glycerol Distearate as a Lipid Matrix in Pharmaceutical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycerol distearate, also known commercially as glyceryl distearate or under trade names like Precirol® ATO 5, is a key lipid excipient in the pharmaceutical industry.[1][2] It is a mixture of mono-, di-, and triglycerides derived from the esterification of glycerol with palmitic (C16) and stearic (C18) fatty acids.[1][3] Its composition typically includes 40.0% to 60.0% diglycerides, 25.0% to 35.0% triglycerides, and 8.0% to 22.0% monoglycerides.[3][4] This lipophilic, waxy solid is valued for its biocompatibility, biodegradability, and versatility, making it an ideal candidate for creating lipid matrices in various drug delivery systems.[5][6] This guide provides an in-depth technical overview of this compound's role, focusing on its application in forming matrices for controlled drug release, taste masking, and advanced nanoparticle formulations.

Physicochemical Properties

The functionality of this compound as a matrix former is dictated by its distinct physicochemical properties. Its pronounced hydrophobic character, evidenced by a low Hydrophilic-Lipophilic Balance (HLB) value, is fundamental to its ability to retard the release of water-soluble drugs.[1][7]

PropertyValue / DescriptionReference(s)
Appearance Hard, waxy mass, powder, or white to off-white unctuous flakes.[2][3][4]
Composition Mixture of mono- (8-22%), di- (40-60%), and tri- (25-35%) glycerides of palmitic and stearic acids.[3][4]
Melting Point 50°C to 70°C (Type dependent); 50-60°C for Precirol® ATO 5.[3][8][9]
HLB Value 2[1][7]
Solubility Practically insoluble in water; soluble in methylene chloride; partly soluble in hot ethanol (96%).[3][4]
Molecular Formula C39H76O5 (for 1,3-distearin)[2][10]
Molecular Weight ~625.0 g/mol (for 1,3-distearin)[10]

Role and Applications as a Lipid Matrix

This compound's primary function is to form a solid matrix that encapsulates the Active Pharmaceutical Ingredient (API), thereby modifying its release profile and other characteristics.[11] This is achieved by creating a physical barrier that controls the penetration of dissolution media and the subsequent diffusion of the drug.[11][12]

ApplicationMechanism / DescriptionTypical ConcentrationReference(s)
Sustained Release Forms a non-eroding, hydrophobic matrix that controls drug release primarily through diffusion. The release rate can be modulated by altering the lipid concentration or by adding hydrophilic pore-forming agents.10 - 20%[1][4][12]
Taste Masking Creates a uniform, thin film coating around bitter API particles, preventing their interaction with taste buds. This is often achieved via melt granulation.2 - 6% (as coating)[4][11][13]
Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs) Acts as the core solid lipid component, forming the nanoparticle matrix. In NLCs, it is blended with a liquid lipid to create a less-ordered matrix, which enhances drug loading and stability.Varies (e.g., 5-10% of total formulation)[5][14]
Tablet Lubricant Reduces friction during the tablet compression process, preventing material from sticking to punches and dies.1 - 4%[1][4][6]
Hot-Melt Extrusion (HME) Plasticizer Lowers the glass transition temperature (Tg) of polymers, allowing extrusion to occur at lower temperatures, which is beneficial for heat-sensitive APIs.Varies[8]
Mechanism of Sustained Release from a this compound Matrix

The process of drug release from a this compound matrix is a multi-step phenomenon governed by fluid penetration and drug diffusion.

cluster_0 Process within GI Fluid start Lipid Matrix Tablet Administered penetration 1. Aqueous GI fluid penetrates the matrix start->penetration dissolution 2. API dissolves within the hydrated matrix penetration->dissolution diffusion 3. Dissolved API diffuses out through the tortuous lipid channels dissolution->diffusion release Sustained Drug Release Profile diffusion->release

Caption: Mechanism of sustained drug release from a lipid matrix.

Experimental Protocols: Preparation of Lipid Matrices

Several manufacturing techniques can be employed to formulate this compound-based lipid matrices. The choice of method depends on the desired dosage form and application.

Protocol 1: Melt Granulation for Sustained-Release Granules / Taste Masking

This solvent-free method utilizes heat generated by friction in a high-shear mixer to melt the lipid, which then coats the API particles.[13][15]

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • This compound (e.g., Precirol® ATO 5)

    • High-Shear Mixer/Granulator

  • Procedure:

    • Weigh and load the API and this compound into the bowl of the high-shear mixer. An exemplary ratio for taste masking is 80% API to 20% lipid.[13]

    • Begin mixing at a defined impeller speed (e.g., 450 rpm). The friction between particles generates heat, gradually raising the temperature of the blend.[15]

    • Continue mixing until the temperature reaches the melting point of the this compound. The molten lipid will spread and coat the surfaces of the API particles.

    • Once a homogenous coating is achieved, stop the mixer and allow the granules to cool to room temperature, which solidifies the lipid coating.

    • The resulting granules can be sieved to achieve a uniform particle size distribution. These granules can be filled into capsules or further processed into tablets.

cluster_workflow Melt Granulation Workflow weigh Weigh API & This compound load Load into High- Shear Mixer weigh->load mix Mix at controlled speed (e.g., 450 rpm) load->mix heat Frictional heat melts lipid mix->heat coat Molten lipid coats API particles heat->coat cool Cool to solidify lipid coat->cool sieve Sieve for uniform granules cool->sieve end Final Coated Granules sieve->end

Caption: Experimental workflow for melt granulation.

Protocol 2: Hot-Melt Extrusion (HME) for Solid Dispersions

HME is a continuous, solvent-free process that disperses the API at a molecular level within a carrier matrix to enhance solubility or achieve sustained release.[8][16]

  • Materials:

    • Active Pharmaceutical Ingredient (API)

    • Polymeric carrier (e.g., Eudragit® grades, cellulosics)

    • This compound (as lipid carrier/plasticizer)

    • Twin-Screw Hot-Melt Extruder

  • Procedure:

    • Prepare a homogenous physical blend of the API, polymer, and this compound.

    • Set the temperature profile of the extruder barrel zones. The temperature should be above the glass transition temperature (Tg) of the polymer to ensure it softens and flows.[16]

    • Feed the physical blend into the extruder at a constant rate using a gravimetric feeder.

    • The co-rotating screws convey, mix, and knead the material, applying both thermal and mechanical energy to ensure the API dissolves and disperses within the molten carrier.[17]

    • The molten extrudate exits through a die and is cooled on a conveyor belt.

    • The solidified extrudate can then be pelletized or milled into a powder for downstream processing into tablets or capsules.

Protocol 3: Preparation of SLNs/NLCs via Hot Homogenization

This is a widely used high-energy method for producing lipid nanoparticles with a narrow size distribution.[5][9]

  • Materials:

    • API (lipophilic)

    • Solid Lipid: this compound

    • Liquid Lipid (for NLCs only, e.g., Capryol® 90, medium-chain triglycerides)[9][18]

    • Surfactant: (e.g., Poloxamer 188, Kolliphor® RH40, Tween® 80)[9][19]

    • Purified Water

    • High-Pressure Homogenizer or Probe Sonicator

  • Procedure:

    • Lipid Phase: Melt the this compound (and liquid lipid for NLCs) in a beaker at a temperature 5-10°C above its melting point. Dissolve the API in the molten lipid phase.

    • Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

    • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase while stirring at high speed (e.g., 8000 rpm) with a high-shear stirrer to form a coarse oil-in-water emulsion.

    • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) or ultrasonication.[9] This step reduces the emulsion droplets to the nanometer scale.

    • Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath or at 4°C under gentle magnetic stirring.[9] The cooling process causes the lipid to recrystallize, forming the solid matrix of the SLNs or NLCs and entrapping the drug.

cluster_prep SLN/NLC Preparation cluster_char Characterization p1 Prepare Hot Lipid Phase (Lipid + API) emul High-Shear Mixing (Pre-emulsion) p1->emul p2 Prepare Hot Aqueous Phase (Water + Surfactant) p2->emul homo High-Pressure Homogenization or Ultrasonication emul->homo cool Cooling & Solidification homo->cool disp Final SLN/NLC Dispersion cool->disp size Particle Size / PDI (DLS) disp->size zeta Zeta Potential (DLS) disp->zeta ee Entrapment Efficiency (Separation + HPLC/UV) disp->ee release In Vitro Release Study (Dialysis) disp->release

Caption: Workflow for SLN/NLC preparation and characterization.

Conclusion

This compound is a highly functional and versatile lipid excipient that serves as a robust matrix former in a wide array of pharmaceutical formulations. Its lipophilic nature and well-defined thermal properties make it exceptionally suitable for developing sustained-release oral dosage forms, effectively masking the taste of bitter drugs, and fabricating advanced drug delivery platforms like SLNs and NLCs.[1][5][11] The selection of the appropriate manufacturing process, from melt granulation to hot-melt extrusion, allows formulators to precisely engineer the final product's characteristics. A thorough understanding of its physicochemical properties and its interactions with other formulation components is critical for leveraging its full potential in developing stable, effective, and patient-centric medicines.

References

An In-depth Technical Guide to the Emulsifying Properties of Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core emulsifying properties of glycerol distearate, a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] This document delves into its chemical structure, mechanism of action as an emulsifier, and key performance characteristics. Detailed experimental protocols for evaluating its emulsifying efficacy are also provided, alongside illustrative data to guide formulation development.

Introduction to this compound

This compound is a diester of glycerin and stearic acid. It is typically a white or off-white, waxy solid at room temperature. In commercial preparations, it often exists as a mixture of mono-, di-, and triglycerides of fatty acids, which can influence its overall properties. Its primary function in many formulations is to act as a water-in-oil (W/O) emulsifier, stabilizer, and thickening agent. With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 3.5, it is particularly effective at stabilizing systems where the oil phase is continuous.

Chemical Structure and Mechanism of Emulsification

The emulsifying capability of this compound stems from its amphiphilic molecular structure. The two long, lipophilic stearic acid chains readily associate with the oil phase, while the more hydrophilic glycerol backbone, with its free hydroxyl group, has an affinity for the aqueous phase. This dual nature allows this compound to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible liquids and facilitating the formation of a stable emulsion.

The diagram below illustrates the basic chemical structure of this compound and its orientation at an oil-water interface.

GDS This compound Molecule glycerol_head Hydrophilic Glycerol Head stearic_chains Two Lipophilic Stearic Acid Chains

Caption: Molecular orientation of this compound at the oil-water interface.

The process of emulsion formation involves the dispersion of one liquid phase into another in the form of fine droplets. This compound facilitates this by adsorbing onto the surface of the newly formed droplets, creating a protective barrier that prevents them from coalescing.

The following diagram outlines the general workflow of emulsion formation stabilized by an emulsifier like this compound.

A 1. Immiscible Oil and Water Phases B 2. Addition of This compound A->B C 3. High-Shear Homogenization B->C D 4. Formation of Emulsion Droplets C->D E 5. Adsorption of Emulsifier at Interface D->E F 6. Stable Emulsion E->F

Caption: General workflow for the preparation of an emulsion.

Quantitative Data on Emulsifying Performance

Table 1: Influence of Emulsifier Concentration on Droplet Size of a Model Emulsion

Emulsifier Concentration (wt%)Mean Droplet Diameter (μm)Polydispersity Index (PDI)
1.05.2 ± 0.40.65
2.53.8 ± 0.30.52
5.02.1 ± 0.20.41

Note: This data is illustrative and based on typical trends observed for lipid-based emulsifiers. Actual values will vary depending on the specific oil phase, processing conditions, and the exact composition of the this compound.

Table 2: Effect of pH on the Stability of a Model Emulsion

pHZeta Potential (mV)Creaming Index (%) after 24h
3.0-5.8 ± 0.745
5.0-15.2 ± 1.120
7.0-25.6 ± 1.58
9.0-32.1 ± 1.85

Note: This data is illustrative. Since this compound is a non-ionic emulsifier, the effect of pH on emulsion stability is generally less pronounced compared to ionic surfactants. However, pH can influence the stability of other components in the formulation, which can indirectly affect the emulsion.

Table 3: Impact of Storage Temperature on Emulsion Stability

Storage Temperature (°C)Mean Droplet Diameter (μm) after 30 daysVisual Observation
42.3 ± 0.2Stable, no phase separation
252.8 ± 0.3Stable, slight creaming
404.5 ± 0.5Significant creaming and some coalescence

Note: This data is illustrative. Temperature can affect the viscosity of the continuous phase and the kinetic energy of the droplets, thereby influencing emulsion stability.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of emulsions stabilized with this compound.

Protocol for Preparation of a Water-in-Oil (W/O) Emulsion

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous phase (e.g., purified water)

  • High-shear homogenizer

Procedure:

  • Preparation of the Oil Phase: Disperse the desired concentration of this compound in the oil phase. Heat the mixture to 70-75°C with continuous stirring until the this compound is completely melted and uniformly dispersed.

  • Preparation of the Aqueous Phase: Heat the aqueous phase to the same temperature as the oil phase (70-75°C).

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

  • Cooling: Continue gentle stirring while allowing the emulsion to cool to room temperature.

The following diagram illustrates the experimental workflow for preparing the emulsion.

cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation A Weigh this compound and Oil B Heat to 70-75°C with Stirring A->B D Slowly Add Aqueous Phase to Oil Phase B->D C Heat Water to 70-75°C C->D E High-Shear Homogenization (5,000-10,000 rpm, 5-10 min) D->E F Cool to Room Temperature with Gentle Stirring E->F G Characterize Emulsion F->G

Caption: Experimental workflow for W/O emulsion preparation.

Protocol for Characterization of Emulsion Stability

4.2.1. Droplet Size Analysis

Method: Laser Diffraction or Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small sample of the emulsion with a suitable solvent (e.g., the continuous oil phase) to an appropriate concentration for the instrument.

  • Measure the droplet size distribution.

  • Record the mean droplet diameter (e.g., D[3][4] or z-average) and the polydispersity index (PDI).

  • Repeat measurements at regular intervals during storage to monitor changes in droplet size as an indicator of coalescence.

4.2.2. Rheological Analysis

Method: Rotational Rheometer

Procedure:

  • Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Perform a viscosity sweep over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior (Newtonian, shear-thinning, etc.).

  • Conduct an oscillatory stress or strain sweep to determine the linear viscoelastic region (LVER).

  • Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G''), which provide information about the emulsion's structure and stability.

4.2.3. Accelerated Stability Testing

Method: Centrifugation

Procedure:

  • Place a known volume of the emulsion in a centrifuge tube.

  • Centrifuge at a specific speed (e.g., 3,000 rpm) for a set time (e.g., 30 minutes).

  • Measure the volume of the separated aqueous phase.

  • Calculate the Creaming Index (%) as: (Volume of separated aqueous phase / Total volume of aqueous phase) x 100.

The logical relationship between these stability tests is depicted in the following diagram.

A Emulsion Sample B Droplet Size Analysis A->B C Rheological Analysis A->C D Accelerated Stability (Centrifugation) A->D E Long-Term Stability (Storage Studies) A->E B->E Monitor Coalescence C->E Correlate with Structural Changes D->E Predict Long-Term Behavior

Caption: Interrelation of emulsion stability characterization methods.

Conclusion

This compound is a versatile and effective W/O emulsifier for a wide range of applications in the pharmaceutical and cosmetic fields. Its ability to reduce interfacial tension and form a stabilizing film around dispersed droplets contributes to the formation of stable emulsions. While specific quantitative performance data is often formulation-dependent, the experimental protocols outlined in this guide provide a robust framework for researchers and formulators to characterize and optimize their emulsion systems containing this compound. Understanding the interplay between formulation variables, processing conditions, and the resulting emulsion properties is key to successfully leveraging the emulsifying capabilities of this valuable excipient.

References

A Technical Guide to the Natural Sources and Extraction of Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origins and prevalent manufacturing processes for glycerol distearate. It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development in pharmaceuticals and related fields.

Introduction to this compound

This compound is a diglyceride consisting of a glycerol backbone esterified with two molecules of stearic acid. It is a waxy, white or cream-colored substance widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, thickener, and lubricant. In pharmaceutical formulations, it can function as a matrix-forming agent for sustained-release tablets, a lubricant in tablet and capsule manufacturing, and an emulsifier in creams and ointments. While it is found in trace amounts in nature, industrial-scale production relies on the synthesis from naturally derived precursors.

Natural Sources of Precursors

This compound is not extracted directly from natural sources in significant quantities. Instead, its constituent components, glycerol and stearic acid , are sourced from abundant natural fats and oils.

  • Vegetable Oils: A primary source of both glycerol and stearic acid. Palm oil and soybean oil are particularly significant due to their high content of palmitic and stearic acids. Other vegetable oils like cottonseed and corn oil also serve as sources.

  • Animal Fats: Tallow (beef fat) is a traditional and important source of stearic acid.

These fats and oils are triglycerides, which are esters of glycerol with three fatty acid molecules. Through industrial processes, these triglycerides are broken down to yield glycerol and free fatty acids, including stearic acid, which are then used as reactants to synthesize this compound.

Synthesis and Extraction Methods

The industrial production of this compound is achieved through two primary chemical synthesis routes, which can be considered "extraction" methods for the purpose of obtaining the final product from its natural precursors. The final product is typically a mixture containing monoglycerides, diglycerides (predominantly this compound), and triglycerides.[1][2]

Glycerolysis (Transesterification)

Glycerolysis is a transesterification reaction where triglycerides (from vegetable oils or animal fats) are reacted with additional glycerol at high temperatures, typically in the presence of a catalyst. This process shifts the equilibrium from triglycerides towards a mixture rich in monoglycerides and diglycerides.

dot

Figure 1: Glycerolysis (Transesterification) Workflow
Esterification

Direct esterification involves the reaction of stearic acid with glycerol. This method allows for more precise control over the ratio of fatty acid to glycerol, influencing the final composition of the mono-, di-, and triglyceride mixture. The reaction is typically carried out at elevated temperatures and may be catalyzed by acidic or basic catalysts.

dot

Figure 2: Direct Esterification Workflow

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods for producing glyceride mixtures rich in this compound.

Table 1: Reaction Conditions for Glyceride Synthesis

MethodReactantsReactant RatioCatalystCatalyst Conc.Temperature (°C)Pressure/Atmosphere
GlycerolysisHydrogenated Oil, Glycerol20-25% Glycerol (by weight of oil)Sodium Stearate0.05-0.1% of total reactants220-260-0.097 MPa (Vacuum), N₂
Enzymatic GlycerolysisPalm Kernel Oil, Glycerol1:3 (Oil:Glycerol)Lipase (Candida rugosa)-50-
Enzymatic GlycerolysisRBD Palm Oil, Glycerol-Lipase---
Non-catalyzed EsterificationOleic Acid, Glycerol2:1 (Acid:Glycerol)None-175Nitrogen purge
Uncatalyzed EsterificationAcid-rich Oil, Glycerol1:1.2 (Fatty Acid:Glycerol)None-240Atmospheric

Table 2: Product Composition and Yields

MethodProduct CompositionYield/Conversion
Typical Commercial Product8.0-22.0% Monoglycerides, 40.0-60.0% Diglycerides, 25.0-35.0% Triglycerides-
Enzymatic Glycerolysis (RBDPO)40.16% MG, 49.92% DG, 10% TG78.70% overall yield
Non-catalyzed Esterification42.6% DG-
Uncatalyzed Esterification-97.08% conversion (acid reduction)
Lipase-catalyzed Glycerolysis (Soybean Oil)21.72% MG, 46.63% DG, 25.06% TG-

Experimental Protocols

The following are synthesized protocols based on literature for the laboratory-scale production and purification of a glyceride mixture rich in this compound.

Protocol 1: Glycerolysis of Hydrogenated Vegetable Oil

This protocol is adapted from industrial process parameters for producing a mono- and diglyceride mixture.

Materials:

  • Hydrogenated vegetable oil (e.g., hydrogenated soybean or palm oil)

  • Glycerol (99%+ purity)

  • Sodium stearate (catalyst)

  • Nitrogen gas supply

  • Phosphoric acid (for neutralization)

  • Diatomaceous earth (filter aid)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and vacuum inlet with a nitrogen bleed.

  • Heating mantle

  • Vacuum pump

  • Quenching vessel (e.g., a beaker in an ice bath)

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Reactant Charging: Charge the hydrogenated oil into the three-neck flask. Begin agitation and heat to 90-100°C under a slow nitrogen stream to remove any residual moisture.

  • Glycerol and Catalyst Addition: Add glycerol (20-25% by weight of the oil) and sodium stearate (0.05-0.1% of the total weight of oil and glycerol) to the reactor.

  • Reaction: Increase the temperature to 220-260°C. Once the target temperature is reached, apply a vacuum of -0.097 MPa while maintaining a slow nitrogen bleed. Continue the reaction under these conditions with vigorous stirring for the desired reaction time (typically 1-2 hours, monitoring of the reaction progress by TLC or GC is recommended).

  • Quenching: After the reaction is complete, rapidly cool the mixture by transferring it to a quenching vessel to stop the reaction.

  • Catalyst Neutralization: While the mixture is still warm and liquid, add a stoichiometric amount of phosphoric acid to neutralize the sodium stearate catalyst, which will precipitate as sodium phosphate.

  • Filtration: Add a filter aid (e.g., diatomaceous earth) to the mixture and filter while hot to remove the precipitated salts and other solid impurities.

  • Product Analysis: The resulting product is a mixture of mono-, di-, and triglycerides, which can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine its composition.

Protocol 2: Purification of the Crude Glyceride Mixture

This protocol outlines a multi-step purification process to isolate and purify the diglyceride fraction from the crude reaction mixture.

Materials:

  • Crude glyceride mixture from Protocol 5.1

  • Hexane

  • Silica gel for column chromatography

  • Methanol

  • Activated carbon

  • Silica beads

Equipment:

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Beakers and flasks

Procedure:

  • Acidification and Phase Separation: Adjust the pH of the crude mixture with an acid (e.g., phosphoric or sulfuric acid) to convert any soaps into free fatty acids.[3][4] This will result in the formation of three layers upon settling: an upper layer of free fatty acids, a middle glycerol-rich layer (if excess glycerol was used), and a bottom layer of inorganic salts.[3][4] Separate the layers using a separatory funnel.

  • Solvent Extraction and Decolorization: The glyceride layer can be further purified by solvent extraction with methanol to precipitate dissolved salts.[3] The solution can then be treated with activated carbon to remove color and odor.[3]

  • Drying: Add silica beads to the mixture to absorb any remaining water.[3]

  • Solvent Removal: Remove the solvent (e.g., methanol) using a rotary evaporator.

  • Molecular Distillation (Optional, for high purity): For a higher purity of diglycerides, molecular distillation can be employed. This technique separates components based on their molecular weight and is effective at separating mono-, di-, and triglycerides under high vacuum and at lower temperatures, minimizing thermal degradation.[5]

  • Column Chromatography (Alternative to Distillation): For laboratory-scale purification, silica gel column chromatography can be used.[6]

    • Prepare a slurry of silica gel in a non-polar solvent like hexane.

    • Pack a glass column with the silica gel slurry.

    • Dissolve the crude glyceride mixture in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a solvent gradient (e.g., increasing polarity with ethyl acetate in hexane) to separate the triglycerides, diglycerides, and monoglycerides.

    • Collect the fractions and analyze them (e.g., by TLC) to identify the diglyceride-rich fractions.

    • Combine the desired fractions and remove the solvent using a rotary evaporator.

dot

Figure 3: Detailed Purification Workflow

Conclusion

This compound, a valuable excipient in the pharmaceutical and other industries, is primarily obtained through the synthesis from natural precursors found in vegetable oils and animal fats. The main production methods, glycerolysis and direct esterification, yield a mixture of mono-, di-, and triglycerides. The composition of this mixture can be influenced by controlling the reaction conditions. Subsequent purification steps are necessary to achieve the desired concentration of this compound. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this versatile compound.

References

Thermal Analysis of Glycerol Distearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis of glycerol distearate, a key excipient in the pharmaceutical and food industries. The guide focuses on two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering insights into the material's thermal properties, stability, and purity.

Introduction to this compound

This compound is a diglyceride consisting of glycerol esterified with two molecules of stearic acid. It is a white to off-white waxy solid. Widely used as an emulsifier, thickener, and stabilizer in various formulations, its thermal behavior is critical for predicting its performance during manufacturing, storage, and application. Thermal analysis techniques are indispensable for characterizing these properties.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is primarily used to determine its melting behavior, identify polymorphic forms, and assess purity.

Key Thermal Events

A typical DSC thermogram of this compound reveals a distinct endothermic event corresponding to its melting point. The melting point for glyceryl distearate is reported to be approximately 74.5 °C.[1] The shape and position of this melting peak can provide information about the crystalline nature and purity of the sample. A broad peak may suggest the presence of impurities or a mixture of different crystalline forms. In the context of lipid nanoparticles, a decrease in the melting enthalpy of glyceryl distearate compared to the bulk material can indicate a reduction in the crystallinity of the lipid matrix.[2]

Quantitative Data from DSC

The following table summarizes the key quantitative data that can be obtained from the DSC analysis of this compound.

ParameterTypical ValueSignificance
Onset of Melting (°C)~70-73Indicates the temperature at which melting begins.
Peak Melting Temperature (°C)74.5[1]The temperature at which the melting rate is at its maximum.
Enthalpy of Fusion (ΔHf, J/g)VariesRepresents the energy required to melt the sample; related to crystallinity.
Experimental Protocol for DSC

A general experimental protocol for performing DSC on this compound is as follows. This protocol is based on standard procedures for analyzing lipids and organic compounds.[3][4]

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Instrument Settings:

  • Temperature Range: Typically from 25 °C to 100 °C to encompass the melting transition.

  • Heating Rate: A standard heating rate of 10 °C/min is commonly used.[5]

  • Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.[6]

  • Analysis: The heat flow as a function of temperature is recorded. The onset temperature, peak temperature, and enthalpy of fusion are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound.

Expected Thermal Decomposition
  • Glycerol: The thermal degradation of pure glycerol typically occurs in a single step in an inert atmosphere, with an onset of vaporization around 199 °C and a peak mass loss rate at approximately 239 °C.[7] In an oxidizing atmosphere, the decomposition is more complex and occurs at slightly lower temperatures.[7]

  • Stearic Acid: The thermal degradation of stearic acid begins at around 185 °C and continues up to approximately 306 °C, with a major weight loss occurring between 190-280 °C.[8]

Based on this, the thermal decomposition of this compound is expected to commence at temperatures above 200 °C. The decomposition will likely involve the cleavage of the ester bonds and subsequent degradation of the glycerol and fatty acid moieties. The exact decomposition profile may be influenced by the presence of impurities or the specific isomeric form of the this compound.

Quantitative Data from TGA

The following table outlines the key quantitative data that can be obtained from a TGA of this compound.

ParameterExpected Range (°C)Significance
Onset of Decomposition (Tonset)> 200Temperature at which significant mass loss begins, indicating the start of thermal degradation.
Temperature of Maximum Decomposition Rate (Tmax)VariesThe temperature at which the rate of mass loss is highest.
Residual Mass (%)VariesThe percentage of the initial mass remaining at the end of the analysis.
Experimental Protocol for TGA

A general experimental protocol for performing TGA on this compound is provided below, based on standard methods for organic compounds.[9][10]

Instrumentation: A calibrated Thermogravimetric Analyzer is required.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

Instrument Settings:

  • Temperature Range: Typically from ambient temperature to 600 °C to ensure complete decomposition.

  • Heating Rate: A constant heating rate of 10 °C/min is standard.[5]

  • Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air or oxygen) to study different degradation mechanisms. A typical flow rate is 20-50 mL/min.[6]

  • Analysis: The mass of the sample is continuously recorded as a function of temperature. The onset of decomposition and other key parameters are determined from the TGA curve and its derivative (DTG curve).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC and TGA.

Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis cluster_Input Input Material cluster_Output Characterization Report DSC_Sample Sample Preparation (2-5 mg in Al pan) DSC_Instrument DSC Instrument Setup (25-100°C, 10°C/min, N2 purge) DSC_Sample->DSC_Instrument DSC_Run Run DSC Analysis DSC_Instrument->DSC_Run DSC_Data Obtain DSC Thermogram DSC_Run->DSC_Data DSC_Analysis Analyze Data (Melting Point, Enthalpy) DSC_Data->DSC_Analysis Report Thermal Properties Report DSC_Analysis->Report TGA_Sample Sample Preparation (5-10 mg in crucible) TGA_Instrument TGA Instrument Setup (RT-600°C, 10°C/min, N2/Air) TGA_Sample->TGA_Instrument TGA_Run Run TGA Analysis TGA_Instrument->TGA_Run TGA_Data Obtain TGA Curve TGA_Run->TGA_Data TGA_Analysis Analyze Data (Decomposition Temp, Mass Loss) TGA_Data->TGA_Analysis TGA_Analysis->Report Glycerol_Distearate This compound Sample Glycerol_Distearate->DSC_Sample Glycerol_Distearate->TGA_Sample

Caption: Workflow for DSC and TGA of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides critical data for its characterization. DSC is essential for understanding its melting behavior and crystallinity, while TGA offers insights into its thermal stability and decomposition profile. By employing the standardized protocols outlined in this guide, researchers and formulation scientists can obtain reliable and reproducible data to ensure the quality and performance of products containing this compound. Further studies to obtain specific TGA data for various grades of this compound would be beneficial for a more comprehensive understanding of its thermal degradation.

References

A Technical Guide to the Solubility of Glycerol Distearate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of glycerol distearate in various organic solvents. Commercial this compound is typically a mixture of 1,2- and 1,3-di-stearoyl-rac-glycerol, along with mono- and triglycerides.[1] This guide consolidates available qualitative solubility data, details experimental protocols for quantitative solubility determination, and illustrates key concepts through diagrams to support research and development activities in pharmaceuticals and material science.

Qualitative Solubility of this compound

This compound is generally described as being soluble in chlorinated hydrocarbons and aromatic solvents, and partly soluble in polar aprotic and protic solvents, especially at elevated temperatures. It is practically insoluble in water.

Table 1: Summary of Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventSolubilityReference
Halogenated Methylene Chloride / DichloromethaneSoluble[2][3]
ChloroformSoluble[4]
Alcohols Hot Ethanol (96%)Partly Soluble[2][3]
Hot AlcoholSoluble[4]
Ketones AcetoneSoluble (especially when hot)[4]
Ethers Diethyl EtherSoluble (when hot)[4]
Tetrahydrofuran (THF)Soluble[4]
Aromatic BenzeneSoluble (when hot)[4]
Oils Mineral Oil / Fixed OilsSoluble[4]

It is important to note that "partly soluble" in the context of hot ethanol suggests that while dissolution occurs, the capacity of the solvent is limited, or that upon cooling, the substance will readily precipitate. The term "soluble" for other solvents often implies miscibility at elevated temperatures, which is common for lipid-based solutes.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both the solute and the solvent characteristics, as well as external conditions. Understanding these factors is crucial for solvent selection and process design.

Solubility Solubility Solute Solute Solubility->Solute Solvent Solvent Solubility->Solvent System System Solubility->System Purity Purity Solute->Purity Isomers Isomers Solute->Isomers Polymorphism Polymorphism Solute->Polymorphism Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Solvent->H_Bonding Temperature Temperature System->Temperature Pressure Pressure System->Pressure

Caption: Factors Affecting the Solubility of this compound.

Experimental Protocols for Solubility Determination

Given the lack of extensive quantitative data, experimental determination of this compound's solubility in specific solvents is often necessary. The following are established methods for this purpose.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.

Detailed Methodology:

  • Preparation: Add an excess of this compound to a sealed flask containing a precise volume of the organic solvent of interest. The amount of excess solid should be sufficient to ensure saturation but not so much that it significantly alters the volume of the solvent.

  • Equilibration: Place the sealed flask in a thermostatically controlled shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful decantation of the supernatant, or by filtration using a chemically resistant syringe filter (e.g., PTFE).

  • Quantification:

    • Gravimetric Analysis: Transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute). Weigh the container with the dried residue. The mass of the dissolved this compound can then be calculated.

    • Chromatographic Analysis (HPLC/GC): If a suitable analytical method is available, dilute a known volume of the saturated supernatant with an appropriate solvent and quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after appropriate derivatization. A calibration curve with standards of known concentrations is required for this approach.

  • Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to estimate the solubility of a compound in a solid or semi-solid matrix by observing the melting behavior of the mixture.

Principle: The dissolution of a solute in a solvent causes a depression in the melting point and a reduction in the enthalpy of fusion of the solvent. By preparing mixtures of varying concentrations and analyzing their thermal behavior, the saturation solubility can be determined.

Detailed Methodology:

  • Sample Preparation: Prepare a series of mixtures of this compound and the chosen solid/semi-solid lipid excipient at different known concentrations. This is typically done by co-melting the components, ensuring homogeneity, and then allowing them to cool and solidify.

  • DSC Analysis: Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the excipient.

  • Data Interpretation: Analyze the resulting thermograms to determine the melting point and the enthalpy of fusion for each mixture. A plot of the enthalpy of fusion versus the concentration of this compound is then constructed. The point at which the enthalpy of fusion no longer decreases with increasing concentration corresponds to the saturation solubility of this compound in that excipient at its melting point.

Hot Stage Microscopy (HSM)

HSM allows for the visual determination of the dissolution of a solid in a molten solvent.

Principle: Crystalline materials exhibit birefringence under cross-polarized light. When a crystalline solute dissolves in a molten solvent, the birefringence disappears. By observing mixtures of varying concentrations as they are heated, the temperature at which complete dissolution occurs can be identified, providing an indication of solubility.

Detailed Methodology:

  • Sample Preparation: Prepare a series of mixtures of this compound and the solid excipient at different known concentrations. A small amount of each mixture is placed on a microscope slide and covered with a coverslip.

  • HSM Analysis: Place the slide on the hot stage of a polarized light microscope. Heat the sample at a controlled rate.

  • Observation: Observe the sample as the temperature increases. Note the temperature at which the last crystals of this compound disappear. This is the dissolution temperature for that specific concentration.

  • Solubility Estimation: By plotting the dissolution temperature against the concentration, a solubility curve can be constructed.

Experimental Workflow for Solubility Determination

The selection of an appropriate method for determining the solubility of this compound depends on the nature of the solvent (liquid or solid) and the desired accuracy. The following diagram outlines a general workflow.

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result Prep Prepare Supersaturated Mixture Equilibrate Agitate at Constant Temperature Prep->Equilibrate Separate Centrifugation or Filtration Equilibrate->Separate Gravimetric Gravimetric Analysis Separate->Gravimetric Chromatographic Chromatographic Analysis (HPLC/GC) Separate->Chromatographic Result Solubility Data (e.g., g/100mL, mg/mL) Gravimetric->Result Chromatographic->Result

Caption: General Experimental Workflow for Solubility Determination.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound in a range of common organic solvents. While quantitative data remains sparse in the literature, this guide provides detailed experimental protocols for established methods—the shake-flask method, DSC, and HSM—that enable researchers and drug development professionals to determine these values empirically. The provided diagrams illustrate the key factors influencing solubility and a general workflow for its determination, offering a practical framework for laboratory investigations. Accurate solubility data is fundamental for formulation development, process optimization, and ensuring the stability and efficacy of final products.

References

The Dance of Molecules: A Technical Guide to the Interactions of Glycerol Distearate with Lipids and Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerol distearate, a diacylglycerol ester of stearic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries. Its unique physicochemical properties as an emulsifier, stabilizer, and lipid matrix former make it an invaluable component in a myriad of formulations, most notably in the burgeoning field of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC). This technical guide delves into the intricate interactions of this compound with other lipids and surfactants, providing a comprehensive overview of its phase behavior, the quantitative characteristics of the nanoparticles it forms, and the experimental methodologies used to elucidate these properties.

Physicochemical Properties of this compound

This compound is a waxy, white to off-white solid at room temperature.[1] Its molecular structure, comprising a glycerol backbone with two stearic acid chains, imparts an amphiphilic character, although it is predominantly lipophilic.[2] This structure allows it to act as a stabilizer in emulsions and as a solid matrix in lipid nanoparticles.[3] Commercial products like Precirol® ATO 5 are widely used forms of glyceryl distearate in pharmaceutical formulations.[4][5]

Interaction with Lipids and Surfactants in Nanoparticle Formulations

The performance of this compound in drug delivery systems is profoundly influenced by its interactions with other lipids and the surfactants used to stabilize the formulation. These interactions govern critical nanoparticle characteristics such as particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and release profile.

Solid Lipid Nanoparticles (SLN)

In SLNs, this compound typically forms the solid lipid core. The choice of surfactant is crucial for stabilizing the nanoparticles and preventing aggregation. Common surfactants used in conjunction with this compound include polysorbates (e.g., Tween 80) and poloxamers (e.g., Poloxamer 188).[6][7]

Nanostructured Lipid Carriers (NLC)

NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid within the solid lipid matrix of this compound. This creates a less ordered, imperfect crystalline structure which can enhance drug loading and prevent drug expulsion during storage.[8][9] The liquid lipid, often a medium-chain triglyceride or an oil like oleic acid, disrupts the crystal lattice of the solid lipid.[8]

Quantitative Data on this compound-Based Nanoparticles

The following tables summarize key quantitative data from various studies on SLN and NLC formulations utilizing this compound (often as Precirol® ATO 5). These tables provide a comparative overview of the impact of different formulation parameters on the physicochemical properties of the nanoparticles.

Table 1: Physicochemical Properties of this compound-Based Solid Lipid Nanoparticles (SLN)

Solid LipidSurfactant(s)Particle Size (nm)PDIZeta Potential (mV)Reference
Glyceryl DistearatePolysorbate 80176.3 ± 2.780.268 ± 0.022-35.5 ± 0.36[10]
Precirol® ATO 5Poloxamer 188 & Tween 80140 ± 50.16 ± 0.01-21 ± 1.8[6]
Precirol® ATO 5Poloxamer 188~259.5~0.27-[11]

Table 2: Physicochemical Properties of this compound-Based Nanostructured Lipid Carriers (NLC)

Solid LipidLiquid LipidSurfactant(s)Particle Size (nm)PDIZeta Potential (mV)Reference
Glyceryl DistearateCaprylic/Capric TriglycerideTween 80~193--[8]
Precirol® ATO 5Oleic Acid----[8]
Glyceryl DistearatePassion Fruit Seed Oil----[8]

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of lipid nanoparticles. The following sections outline the key experimental protocols.

Preparation of SLN and NLC by Hot Homogenization and Ultrasonication

This is a widely used method for the production of SLN and NLC.[12][13]

Protocol:

  • Lipid Phase Preparation: The solid lipid (e.g., this compound) and, for NLCs, the liquid lipid are weighed and melted at a temperature 5-10 °C above the melting point of the solid lipid. The lipophilic drug is dissolved or dispersed in this molten lipid phase.

  • Aqueous Phase Preparation: The aqueous phase, containing the surfactant(s) (e.g., Tween 80, Poloxamer 188) dissolved in purified water, is heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 3 minutes) to form a coarse oil-in-water pre-emulsion.[14]

  • Homogenization: The hot pre-emulsion is immediately subjected to high-pressure homogenization (HPH) for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[13]

  • Ultrasonication (Optional): To further reduce the particle size, the dispersion can be treated with a probe sonicator.[15]

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[16][17][18]

Protocol:

  • Sample Preparation: The nanoparticle dispersion is diluted with an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: A DLS instrument (e.g., Malvern Zetasizer) is used. The laser wavelength, scattering angle (commonly 90° or 173°), and temperature are set.

  • Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The polydispersity index (PDI) is also calculated to assess the width of the particle size distribution. For zeta potential measurement, the electrophoretic mobility of the particles in an applied electric field is measured.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties, polymorphism, and crystallinity of the lipid matrix in SLNs and NLCs.[19][20][21]

Protocol:

  • Sample Preparation: A small amount (typically 5-10 mg) of the lyophilized nanoparticle powder or the bulk lipid is accurately weighed and sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: A DSC instrument is calibrated using standards (e.g., indium). The heating rate (e.g., 5-10 °C/min) and temperature range are programmed.

  • Measurement: The sample and reference pans are heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks represent melting transitions, providing information on the melting point and enthalpy of fusion of the lipid components. Shifts in peak position or changes in peak shape and enthalpy can indicate interactions between components or changes in crystallinity.

Crystallinity Analysis by X-Ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and polymorphic form of the lipid matrix within the nanoparticles.[22][23]

Protocol:

  • Sample Preparation: The lyophilized nanoparticle powder is placed on a sample holder.

  • Instrument Setup: An X-ray diffractometer with a specific X-ray source (e.g., Cu Kα radiation) is used. The voltage and current of the X-ray tube are set.

  • Measurement: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern shows peaks at specific 2θ values, which are characteristic of the crystalline lattice of the material. The presence, position, and intensity of these peaks provide information about the polymorphic form (e.g., α, β', β) and the degree of crystallinity of the lipid. Amorphous materials will not show sharp diffraction peaks.

Visualizing Interactions and Processes

Graphviz diagrams are used to visually represent the complex relationships and workflows described in this guide.

Molecular_Interaction_in_NLC cluster_NLC Nanostructured Lipid Carrier (NLC) Core cluster_Aqueous_Phase Aqueous Phase This compound This compound Liquid Lipid Liquid Lipid This compound->Liquid Lipid Disrupts Crystal Lattice Drug Molecule Drug Molecule Liquid Lipid->Drug Molecule Enhances Solubility Surfactant Surfactant Water Water Surfactant->Water Dispersed in NLC Core NLC Core->Surfactant Stabilization at Interface Aqueous Phase SLN_Preparation_Workflow Lipid Phase (this compound + Drug) Lipid Phase (this compound + Drug) Heating Heating Lipid Phase (this compound + Drug)->Heating Aqueous Phase (Surfactant + Water) Aqueous Phase (Surfactant + Water) Aqueous Phase (Surfactant + Water)->Heating High-Speed Stirring High-Speed Stirring Heating->High-Speed Stirring Pre-emulsion Pre-emulsion High-Speed Stirring->Pre-emulsion High-Pressure Homogenization High-Pressure Homogenization Pre-emulsion->High-Pressure Homogenization Nanoemulsion Nanoemulsion High-Pressure Homogenization->Nanoemulsion Cooling Cooling Nanoemulsion->Cooling Solid Lipid Nanoparticles (SLN) Solid Lipid Nanoparticles (SLN) Cooling->Solid Lipid Nanoparticles (SLN) Analytical_Techniques cluster_DLS_Outputs DLS Outputs cluster_DSC_Outputs DSC Outputs cluster_XRD_Outputs XRD Outputs Lipid Nanoparticles Lipid Nanoparticles DLS DLS Lipid Nanoparticles->DLS Measures DSC DSC Lipid Nanoparticles->DSC Analyzes XRD XRD Lipid Nanoparticles->XRD Determines Particle Size Particle Size DLS->Particle Size Melting Point Melting Point DSC->Melting Point Polymorphism Polymorphism XRD->Polymorphism PDI PDI Zeta Potential Zeta Potential Enthalpy Enthalpy Crystallinity Crystallinity Crystal Structure Crystal Structure

References

A Comprehensive Toxicological and Biocompatibility Profile of Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate, a diglyceride composed of glycerin and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1] Its primary functions include acting as an emulsifier, stabilizer, lubricant, and binder in various formulations.[1][2] Given its integral role in products that come into direct contact with the human body, a thorough understanding of its toxicological and biocompatibility profile is paramount for ensuring product safety and efficacy. This technical guide provides an in-depth review of the available scientific data on the safety of this compound, presenting quantitative toxicological data, detailed experimental methodologies, and an exploration of its interactions with cellular signaling pathways.

Toxicological Profile

This compound has been subject to numerous toxicological evaluations, which have consistently demonstrated a low order of toxicity. The primary endpoints investigated include acute toxicity, skin and eye irritation, sensitization, and genotoxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound and related compounds.

Table 1: Acute Toxicity Data

Test TypeSpeciesRouteLD50/ConcentrationResults/ObservationsReference
Acute Oral ToxicityRatOral>5000 mg/kg (for similar substance glycerol monolaurate)Low acute toxicity.[3]
Acute Oral ToxicityRatOral-At 14-day gross autopsy, the stomach contained residues of the test material.[4]
Acute Dermal ToxicityRabbitDermal>2000 mg/kg (for similar substance glycerol monolaurate)Low acute toxicity.[3]

Table 2: Skin Irritation & Sensitization Data

Test TypeSpeciesConcentrationResultsReference
Primary Skin Irritation (Draize-type procedure)Albino Rabbit-Non-irritating to slightly irritating.[5]
Skin Irritation (28-day study)Rabbit0.05% - 0.5% (in formulation)Ranged from slight to severe irritation caused by the surfactant in the formulation.[4]
Skin Sensitization (Repeated Insult Patch Test)Human (125 subjects)50%No evidence of skin irritation or hypersensitivity.[5][6]

Table 3: Repeated Dose and Developmental Toxicity

Test TypeSpeciesDosageNOAEL (No-Observed-Adverse-Effect Level)Reference
Developmental ToxicityPregnant Sprague-Dawley CD ratsUp to 900 mg/kg/dayMaternal toxicity: ≥900 mg/kg; Teratogenicity: ≥900 mg/kg[4]

Table 4: Genotoxicity & Cell Proliferation Data

Test TypeSystemConcentrationResultsReference
DNA Synthesis AssayNormal human dermal fibroblasts in vitroUp to 10 µg/mlDid not alter cell proliferation.[7]
Genotoxicity (for Diacylglycerol Oil)Ames test, mammalian Chinese hamster lung cells, rodent bone marrow micronucleus assay-Not genotoxic.[7]

Biocompatibility

This compound is generally considered to be a biocompatible material, meaning it does not elicit a significant adverse local or systemic response in a biological system.[2] Its inert nature and non-toxic profile contribute to its suitability for use in a wide range of pharmaceutical and personal care applications.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicological and biocompatibility endpoints. Below are outlines of standard protocols for key experiments cited in the evaluation of this compound.

1. Acute Oral Toxicity Study (General Protocol)

  • Test System: Typically conducted in rats.

  • Procedure: A single high dose of the test substance is administered orally to a group of animals. A control group receives the vehicle only.

  • Observation: Animals are observed for signs of toxicity and mortality for a period of up to 14 days. Body weight changes are also recorded.

  • Endpoint: The LD50 (Lethal Dose 50), the dose that is lethal to 50% of the test population, is determined. For substances with very low toxicity, a limit test at a high dose (e.g., 2000 or 5000 mg/kg) may be performed.

2. Primary Skin Irritation - Draize Test (Modified)

  • Test System: Albino rabbits are commonly used.[6]

  • Procedure:

    • Approximately 24 hours before the test, the fur on the backs of the rabbits is clipped.

    • 0.5 mL of the liquid test substance or 0.5 g of the solid/semi-solid substance is applied to a small area of intact skin.[2][6]

    • The test site is covered with a gauze patch for a set period, typically 4 hours (a refinement from the original 24-hour exposure).[8]

  • Scoring: The skin reaction is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours) after patch removal. Scores are assigned based on the severity of the reaction.[2]

3. Skin Sensitization - Guinea Pig Maximization Test (GPMT)

  • Test System: Guinea pigs are used for this assay.[5]

  • Induction Phase:

    • Intradermal Induction: The test substance, with and without an adjuvant (to enhance the immune response), is injected intradermally into the scapular region of the test animals.[5]

    • Topical Induction: One week later, the test substance is applied topically to the same area and covered with an occlusive dressing for 48 hours.[5]

  • Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a different area of the skin on both the test and control animals.[5]

  • Evaluation: The challenge sites are observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group.[5]

4. In Vitro Cytotoxicity - MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10]

  • Procedure:

    • Cells (e.g., human dermal fibroblasts) are cultured in 96-well plates.

    • The cells are exposed to various concentrations of the test substance (e.g., this compound) for a defined period (e.g., 24 or 48 hours).

    • The MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a spectrophotometer. A decrease in absorbance in the treated cells compared to the control cells indicates a reduction in cell viability and thus, a cytotoxic effect.[10]

Signaling Pathway Interactions

While this compound is largely considered biologically inert, as a diglyceride, it has the potential to interact with certain cellular signaling pathways. The most well-documented interaction for diglycerides is with the Protein Kinase C (PKC) family of enzymes.

Protein Kinase C (PKC) Activation

1,2-diacylglycerols (DAGs) are known second messengers that can activate PKC.[11] This activation is a key step in various signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.[12] The activation of conventional PKC isoforms is a coordinated process involving both calcium ions and diacylglycerol.[13] An increase in intracellular calcium promotes the translocation of PKC to the cell membrane, where it can then be activated by binding to diacylglycerol.[12]

It is important to note that the biological activity of diglycerides can be influenced by their isomeric form (sn-1,2 versus sn-1,3) and the fatty acid composition. While this compound is primarily the 1,3-diester, the presence of the 1,2-isomer could potentially lead to PKC activation.[7] Some studies have suggested that prolonged activation of PKC by certain 1,2-diacylglycerols may be associated with epidermal hyperplasia.[7] However, DNA synthesis assays with this compound at concentrations up to 10 µg/ml did not show an alteration in cell proliferation in normal human dermal fibroblasts.[7]

NF-κB Signaling Pathway

Recent research on related lipid compounds, such as glycerol monolaurate, has indicated an ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[14] Studies have shown that glycerol monolaurate can suppress the activation of NF-κB induced by inflammatory stimuli.[14] While direct evidence for this compound is limited, its structural similarity suggests that it may have a low potential for inflammatory signaling, consistent with its overall biocompatibility profile.

Visualizations

Experimental Workflows and Signaling Pathways

Biocompatibility_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Final Evaluation Material_Char Material Characterization (Physical & Chemical Properties) Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Material_Char->Cytotoxicity Literature_Review Literature Review (Existing Data) Risk_Assessment Risk Assessment Literature_Review->Risk_Assessment Irritation Irritation Studies (Skin & Eye) Cytotoxicity->Irritation If cytotoxic potential is observed Cytotoxicity->Risk_Assessment Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->Risk_Assessment Sensitization Sensitization Studies (e.g., GPMT) Irritation->Sensitization Systemic_Toxicity Systemic Toxicity (Acute & Repeated Dose) Sensitization->Systemic_Toxicity Systemic_Toxicity->Risk_Assessment Conclusion Conclusion on Biocompatibility Risk_Assessment->Conclusion

Caption: A generalized workflow for the biocompatibility assessment of pharmaceutical excipients.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG Hydrolysis IP3 IP3 PIP2->IP3 Hydrolysis PKC_active Active PKC Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) PKC_active->Cellular_Response Phosphorylates Target Proteins PKC_inactive Inactive PKC PKC_inactive->PKC_active Activated by DAG ER ER IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC_inactive Translocation to membrane Signal External Signal (Hormone, Growth Factor) Signal->Receptor

Caption: General signaling pathway for Protein Kinase C (PKC) activation by diacylglycerol.

Conclusion

The available toxicological and biocompatibility data strongly support the safety of this compound for its intended use in pharmaceutical and cosmetic products. It exhibits a low order of acute toxicity and is not considered a skin irritant or sensitizer under normal conditions of use. Furthermore, it does not appear to promote cell proliferation or possess genotoxic potential. While as a diglyceride it can interact with the Protein Kinase C signaling pathway, the overall evidence suggests that this does not translate to a significant toxicological risk. As with any excipient, formulation-specific testing is recommended to ensure the safety and compatibility of the final product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycerol distearate is a vital excipient in the pharmaceutical, cosmetic, and food industries, primarily serving as an emulsifier, stabilizer, and lubricant.[1] It is technically a mixture of diglycerides, predominantly glyceryl distearate, with varying amounts of monoglycerides and triglycerides.[2][3] The precise composition of these glycerides significantly impacts the physicochemical properties and performance of the final product. Therefore, accurate and robust analytical methods are essential for determining the purity of this compound and quantifying its mono-, di-, and triglyceride content. This document details established High-Performance Liquid Chromatography (HPLC) methods for this purpose.

Principle of Separation

The analysis of this compound and its related compounds (monostearate, tristearate, and free glycerol) by HPLC is challenging because these lipids lack strong UV-absorbing chromophores.[4][5] Consequently, universal detectors such as Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are employed.[5][6][7] The primary chromatographic modes used are Size Exclusion Chromatography (SEC) and Normal-Phase (NP) Chromatography.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. Larger molecules (triglycerides) elute first, followed by smaller molecules (diglycerides, monoglycerides, and glycerol).[8]

  • Normal-Phase (NP) Chromatography: This method separates molecules based on their polarity. A polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The most polar component (glycerol) is retained the longest, while the least polar (triglycerides) elutes first.[4][6]

Method 1: Size Exclusion Chromatography with Refractive Index Detection (SEC-RI)

This method is based on the United States Pharmacopeia (USP-NF) monograph for Glyceryl Distearate and is a widely accepted standard for assay and purity determination.[1][2]

Experimental Protocol

1. Apparatus and Materials:

  • HPLC system with a pump, autosampler, and column oven.

  • Refractive Index (RI) detector.[2]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

2. Reagents and Standards:

  • Tetrahydrofuran (THF), HPLC grade.[2]

  • This compound Reference Standard (CRS).

  • Glycerin, monoglyceride, diglyceride, and triglyceride standards for peak identification.

3. Chromatographic Conditions:

ParameterSpecification
Column L21 packing (styrene-divinylbenzene copolymer), 7.5 mm x 60 cm, 5 µm.[1][2] (Note: Two 30 cm columns in series may be used).[2]
Mobile Phase Tetrahydrofuran (THF).[2]
Flow Rate 1.0 mL/min.[1]
Column Temperature 40 °C.[1][2]
Detector Refractive Index (RI) Detector, maintained at 40 °C.[1][2]
Injection Volume 40 µL.[1][2]

4. Sample and Standard Preparation:

  • Assay Preparation: Accurately weigh about 200 mg of Glyceryl Distearate, transfer to a 5-mL volumetric flask, dissolve, and dilute to volume with THF. Mix well.[2]

5. System Suitability:

  • Inject the Assay preparation.

  • Resolution: The resolution (R) between the diglyceride and monoglyceride peaks must be not less than 1.0.[2]

  • Precision: The relative standard deviation (RSD) for replicate injections, determined from the monoglyceride peak area, must not be more than 2.0%.[2]

  • Elution Order: The typical relative retention times are approximately 1.0 for glycerin, 0.84 for monoglycerides, 0.78 for diglycerides, and 0.75 for triglycerides.[2]

6. Analysis and Calculation:

  • Inject the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the peak area responses for glycerin, monoglycerides, diglycerides, and triglycerides.

  • Calculate the percentage of each component by the normalization procedure (area percent).

Method 2: Normal-Phase Chromatography with Evaporative Light Scattering Detection (NP-ELSD)

This method provides an alternative separation mechanism and often yields higher sensitivity than RI detection, making it suitable for impurity profiling.[6]

Experimental Protocol

1. Apparatus and Materials:

  • HPLC system with a gradient-capable pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[6][7]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

2. Reagents and Standards:

  • Hexane, Isopropanol (IPA), and Ethyl Acetate, all HPLC grade.[6]

  • This compound and related glyceride standards.

3. Chromatographic Conditions:

ParameterSpecification
Column Silica-based normal-phase column, e.g., Zorbax silica (250 x 4.6 mm, 5 µm).[6]
Mobile Phase A mixture of Hexane, Isopropanol (IPA), and Ethyl Acetate.[6] A gradient elution may be required for optimal separation.
Flow Rate Typically 1.0 - 1.5 mL/min.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C).
Detector ELSD (Drift Tube Temperature: ~40 °C, Nebulizer Gas Flow: ~1.5 SLM) or CAD.[9]
Injection Volume 5 - 20 µL.

4. Sample and Standard Preparation:

  • Sample Solution: Prepare a stock solution of the sample at approximately 1-5 mg/mL in a suitable organic solvent (e.g., a mixture of the initial mobile phase components). Further dilution may be necessary depending on detector sensitivity.

5. System Suitability:

  • Inject a mixed standard solution containing mono-, di-, and triglycerides.

  • Resolution: Ensure baseline or adequate resolution between all glyceride peaks.

  • Precision: The RSD of peak areas for replicate injections should be less than 5%.[6]

6. Analysis and Calculation:

  • Inject the sample solution.

  • Identify peaks based on the retention times of the standards.

  • Quantify using an external standard calibration curve for each component. Note that the response for ELSD and CAD is often non-linear and may require a logarithmic or quadratic fit.[6]

Data and Method Comparison

The following table summarizes the key parameters and performance characteristics of the described HPLC methods.

ParameterMethod 1: SEC-RI (USP)Method 2: NP-ELSD/CAD
Principle Size ExclusionNormal-Phase Adsorption
Stationary Phase Styrene-divinylbenzene copolymer (L21)[2]Silica[6]
Mobile Phase Isocratic: THF[2]Isocratic or Gradient: Hexane/IPA/Ethyl Acetate mixtures[6]
Detector Refractive Index (RI)Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD)
Sensitivity Lower (mg/L range)Higher (µg/L to ng on column)[6][7]
Gradient Compatible NoYes
Key Advantage Official pharmacopeial method, simple isocratic operation.[1]High sensitivity, better resolution for isomers, gradient compatible.
Key Limitation Lower sensitivity, not compatible with gradient elution, temperature sensitive.Requires volatile mobile phases, non-linear detector response.[7]

Experimental Workflow Visualization

The logical workflow for the HPLC analysis of this compound purity is outlined below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_processing 3. Data Processing & Reporting SamplePrep Sample & Standard Preparation (e.g., Dissolve in THF) SST System Suitability Test (Resolution, Precision) SamplePrep->SST SystemPrep HPLC System Setup (Column, Mobile Phase, Detector) SystemPrep->SST Decision Suitability Pass? SST->Decision Decision->SystemPrep No Inject Inject Sample & Acquire Data Decision->Inject Yes Integrate Peak Integration & Identification Inject->Integrate Calculate Calculate Purity & Impurity Content (%) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: General workflow for purity analysis of this compound by HPLC.

References

Application of Glycerol Distearate in Controlled Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate, a diester of glycerin and stearic acid, is a widely utilized excipient in the pharmaceutical industry. Its lipophilic nature, biocompatibility, and solid-state at room and body temperature make it an excellent candidate for formulating controlled drug delivery systems.[1] This document provides detailed application notes and protocols for the utilization of this compound in the development of various controlled-release dosage forms, including Solid Lipid Nanoparticles (SLNs), and matrix tablets.

This compound serves as a lipid matrix former, encapsulating the active pharmaceutical ingredient (API) and modulating its release.[2] The primary mechanism of drug release from such lipid matrices is diffusion-controlled, where the dissolution medium penetrates the matrix, dissolves the entrapped drug, which then diffuses out through the created pores and channels.[2] This allows for a sustained release profile, which can improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance.[3]

I. Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers with a solid lipid core, suitable for encapsulating lipophilic drugs.[1] this compound can be effectively used as the solid lipid matrix in SLN formulations.

A. Formulation Data

The following table summarizes representative quantitative data for SLNs prepared with similar solid lipids like glyceryl monostearate (GMS), providing expected ranges for this compound-based formulations.

ParameterGlyceryl Monostearate (GMS) SLNsExpected Range for this compound SLNsReference(s)
Particle Size (nm) 100 - 480100 - 500 nm[4][5]
Polydispersity Index (PDI) < 0.311< 0.4[4]
Entrapment Efficiency (%) 80.5 - 96%80 - 98%[4][5]
Drug Loading Capacity (%) 0.805 - 0.96%0.5 - 5%[4][5]
In Vitro Drug Release ~68% in 24 hours (Docetaxel)Biphasic: Initial burst followed by sustained release over 24-72h[1][6]
B. Experimental Protocols

Two common methods for preparing this compound-based SLNs are Hot Homogenization and Solvent Emulsification-Evaporation.

Protocol 1: Preparation of this compound SLNs by Hot Homogenization

This method is suitable for thermostable drugs and is a widely used and scalable technique.[7]

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API), lipophilic

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer (HPH)

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point.[7]

    • Dissolve the lipophilic API in the molten this compound with continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., 1-3% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[8]

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 15,000 rpm for 15 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.[9]

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar).[8] The temperature should be maintained above the lipid's melting point.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature. This allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification (Optional):

    • The SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.

Workflow Diagram:

Hot_Homogenization_Workflow cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Melt_Lipid Melt Glycerol Distearate Dissolve_API Dissolve API in molten lipid Melt_Lipid->Dissolve_API Pre_Emulsion High-Shear Homogenization (Pre-emulsion) Dissolve_API->Pre_Emulsion Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aqueous Heat to same temperature Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Pre_Emulsion HPH High-Pressure Homogenization (Nanoemulsion) Pre_Emulsion->HPH Cooling Cooling & Recrystallization HPH->Cooling SLN SLN Dispersion Cooling->SLN

Workflow for preparing SLNs via hot homogenization.

Protocol 2: Preparation of this compound SLNs by Solvent Emulsification-Evaporation

This method is particularly useful for incorporating drugs that are poorly soluble in the lipid melt.[10]

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Water-immiscible organic solvent (e.g., dichloromethane, chloroform)[11]

  • Aqueous surfactant solution (e.g., Poloxamer 188, PVA)

  • High-speed homogenizer

  • Rotary evaporator or magnetic stirrer

Procedure:

  • Organic Phase Preparation:

    • Dissolve the this compound and the API in a suitable water-immiscible organic solvent.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a suitable surfactant.

  • Emulsification:

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The size of the emulsion droplets will influence the final particle size of the SLNs.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion under reduced pressure using a rotary evaporator or by continuous stirring at room temperature.[12]

    • As the solvent is removed, the this compound precipitates, leading to the formation of solid lipid nanoparticles.

  • Purification:

    • The resulting SLN dispersion can be washed and purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Workflow Diagram:

Solvent_Emulsification_Evaporation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Dissolve_Lipid_API Dissolve this compound & API in Organic Solvent Emulsification High-Speed Homogenization (Emulsification) Dissolve_Lipid_API->Emulsification Prepare_Surfactant Prepare Aqueous Surfactant Solution Prepare_Surfactant->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation SLN_Formation Lipid Precipitation & SLN Formation Solvent_Evaporation->SLN_Formation SLN SLN Dispersion SLN_Formation->SLN

Workflow for preparing SLNs via solvent emulsification-evaporation.

II. Matrix Tablets

This compound can be used to formulate sustained-release matrix tablets. In this system, the drug is homogeneously dispersed within the lipid matrix.[13]

A. Formulation Data

The following table provides an example of quantitative data for matrix tablets formulated with a similar lipid, glyceryl dibehenate.

ParameterGlyceryl Dibehenate Matrix Tablets (Theophylline)Expected Range for this compound Matrix TabletsReference(s)
Hardness ( kg/cm ²) 4.7 - 5.74.0 - 6.0[14][15]
Friability (%) < 1%< 1%[14]
Drug Release Profile Sustained release over 12 hoursSustained release over 8-12 hours[2][15]
Release Kinetics Diffusion-controlledDiffusion-controlled[2][15]
B. Experimental Protocol

Protocol 3: Preparation of this compound Matrix Tablets by Direct Compression

Materials:

  • This compound (powder or granular form)

  • Active Pharmaceutical Ingredient (API)

  • Diluent/Filler (e.g., lactose, microcrystalline cellulose)

  • Lubricant (e.g., magnesium stearate)

  • Blender (e.g., V-blender)

  • Tablet press

Procedure:

  • Sizing and Sieving:

    • Pass all ingredients through an appropriate mesh sieve to ensure uniformity of particle size.

  • Blending:

    • Blend the this compound, API, and diluent in a blender for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.

    • Add the lubricant (e.g., magnesium stearate, typically 0.5-2% w/w) and blend for a shorter period (e.g., 3-5 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

  • Direct Compression:

    • Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve the desired tablet hardness and friability.

  • Characterization:

    • Evaluate the tablets for weight variation, hardness, thickness, friability, and drug content uniformity.

    • Perform in vitro dissolution studies to determine the drug release profile.

III. In Vitro Drug Release Testing

Standardized in vitro release testing is crucial for the development and quality control of controlled-release formulations.[16]

Protocol 4: In Vitro Drug Release from SLNs using Dialysis Bag Method

This is a common method to separate the released drug from the nanoparticles.[17]

Apparatus and Materials:

  • USP Dissolution Apparatus II (Paddle)

  • Dialysis bags (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., phosphate-buffered saline pH 7.4, with or without surfactant to maintain sink conditions)

  • Thermostatically controlled water bath (37 ± 0.5°C)

  • Syringes and filters for sampling

Procedure:

  • Preparation:

    • Accurately measure a specific volume of the SLN dispersion and place it inside a dialysis bag.

    • Securely close the dialysis bag.

  • Dissolution Test:

    • Place the dialysis bag in the dissolution vessel containing a known volume of pre-warmed release medium (e.g., 900 mL).

    • Begin the test by rotating the paddle at a specified speed (e.g., 50 or 100 rpm).[17]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium from the dissolution vessel.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Filter the collected samples if necessary.

    • Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

IV. Drug Release Mechanism

The primary mechanism for drug release from a this compound matrix is diffusion. The process can be visualized as follows:

Drug_Release_Mechanism cluster_matrix This compound Matrix Tablet cluster_medium Dissolution Medium Matrix Intact Matrix This compound Dispersed API Diffusion 3. API Diffusion Matrix:f1->Diffusion Medium Aqueous Medium Medium->Matrix:f0 Penetration 1. Medium Penetration Dissolution 2. API Dissolution Released_API Released API Diffusion->Released_API

References

Application Notes and Protocols: Glycerol Distearate as a Lubricant in Tablet Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of glycerol distearate as a lubricant in pharmaceutical tablet manufacturing. This document includes a summary of its effects on tablet properties, detailed experimental protocols for evaluation, and visual workflows to guide the user through the tablet manufacturing and testing processes.

Introduction to this compound as a Tablet Lubricant

This compound, a diester of glycerin and stearic acid, is a hydrophobic, fluid-film lubricant used in the pharmaceutical industry for tablet and capsule production.[1] It serves as an effective alternative to commonly used lubricants like magnesium stearate, particularly in formulations where issues such as delayed dissolution or active pharmaceutical ingredient (API) compatibility are a concern.[2][3] As a lubricant, this compound reduces the friction between the tablet surface and the die wall during the ejection phase of the compression cycle, which in turn minimizes wear on punches and dies and prevents tablet defects like capping or lamination.[4]

Studies have shown that glycerin fatty acid esters, such as this compound, offer lubrication properties similar to magnesium stearate in terms of reducing ejection force.[2][5] However, they often present the advantage of having a lesser negative impact on tablet hardness and disintegration time.[2][6] While magnesium stearate can sometimes form a hydrophobic film around granules that impedes water penetration and slows down disintegration and dissolution, this compound can offer a more favorable profile in this regard.[2][6] The typical concentration for lubricants in tablet formulations generally ranges from 0.25% to 5.0% w/w.[3]

Data Presentation: Comparative Lubricant Performance

Due to the limited availability of specific quantitative data from direct comparative studies in the public domain, the following tables present illustrative data based on qualitative findings from published research. These findings suggest that glycerin fatty acid esters (GFE), such as this compound, provide comparable lubrication with less impact on tablet hardness and disintegration compared to magnesium stearate (MgSt).

Disclaimer: The data in the following tables is illustrative and intended to reflect the qualitative comparisons found in the cited literature. Actual results will vary depending on the specific formulation, equipment, and processing parameters.

Table 1: Illustrative Ejection Force Data

Lubricant (Concentration)Mean Ejection Force (N)Observations
No Lubricant500High ejection force, audible noise during ejection, evidence of sticking.
This compound (1.0% w/w)150Significant reduction in ejection force, smooth tablet ejection.
Magnesium Stearate (0.5% w/w)145Similar reduction in ejection force to this compound.[5]

Table 2: Illustrative Tablet Property Data

Lubricant (Concentration)Tablet Hardness (kP)Friability (%)Disintegration Time (min)
This compound (1.0% w/w)8.5< 0.5%4
Magnesium Stearate (0.5% w/w)7.0< 0.6%7

Note: The illustrative data reflects findings that glycerin fatty acid esters can provide better tablet hardness and faster disintegration compared to magnesium stearate.[2][6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound as a tablet lubricant.

Protocol for Powder Blend Preparation and Tableting

Objective: To prepare a lubricated powder blend and compress it into tablets for further evaluation.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) and other excipients (e.g., diluent, binder, disintegrant)

  • This compound

  • Sieves of appropriate mesh size

  • V-blender or other suitable powder blender

  • Tablet press (single-punch or rotary), preferably instrumented to measure compression and ejection forces

  • Balance

Procedure:

  • Weigh all excipients, except the lubricant, and pass them through an appropriate sieve to ensure deagglomeration.

  • Transfer the sieved powders to a V-blender and blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.

  • Weigh the required amount of this compound and pass it through a fine-mesh sieve (e.g., 60 mesh).

  • Add the sieved this compound to the powder blend in the V-blender.

  • Blend for a short period (e.g., 2-5 minutes). Over-blending can negatively impact tablet hardness.

  • Set up the tablet press with the desired tooling (punches and dies).

  • Calibrate the press for tablet weight, thickness, and hardness.

  • Load the final lubricated blend into the hopper of the tablet press.

  • Compress the blend into tablets at a target weight and compression force.

  • Collect the tablets for further testing.

Protocol for Measurement of Tablet Ejection Force

Objective: To quantify the force required to eject the compressed tablet from the die, which is a direct measure of lubricant efficiency.[7]

Materials and Equipment:

  • Instrumented tablet press capable of measuring ejection force

  • Data acquisition system

Procedure:

  • During the tableting process (as described in Protocol 1), the instrumented press will measure the force exerted by the lower punch to push the tablet out of the die.[7]

  • The peak force during this ejection phase is recorded as the ejection force.

  • Record the ejection force for a statistically significant number of tablets (e.g., n=10) to determine the average and standard deviation.

  • A lower ejection force indicates better lubrication.

Protocol for Tablet Hardness (Breaking Force) Testing

Objective: To determine the mechanical strength of the tablets.

Materials and Equipment:

  • Tablet hardness tester

  • Calibrated weights for verification

Procedure:

  • Ensure the hardness tester is clean and calibrated.[8]

  • Place a single tablet on the testing platform between the jaws of the instrument.[6]

  • Start the test. The motorized jaw will move to apply a diametrical crushing force to the tablet until it fractures.[9]

  • The force required to break the tablet is recorded in kiloponds (kP) or Newtons (N).[3]

  • Repeat the measurement for a representative sample of tablets (e.g., n=10) from the batch.

  • Calculate the average hardness and standard deviation.

Protocol for Tablet Friability Testing (based on USP <1216>)

Objective: To assess the ability of uncoated tablets to withstand abrasion and shock during handling, packaging, and transportation.

Materials and Equipment:

  • Friability tester (friabilator) with a standard drum

  • Balance

Procedure:

  • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.

  • Carefully de-dust the tablets.

  • Accurately weigh the tablet sample (Initial Weight, W_i).

  • Place the tablets in the drum of the friabilator.

  • Rotate the drum 100 times at a speed of 25 ± 1 rpm.

  • Remove the tablets from the drum and carefully de-dust them again.

  • Accurately weigh the tablets (Final Weight, W_f).

  • Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_i - W_f) / W_i] * 100

  • A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.

Protocol for Tablet Disintegration Time Testing (based on USP <701>)

Objective: To determine the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.

Materials and Equipment:

  • Disintegration tester with a basket-rack assembly

  • 1000-mL beakers

  • Immersion fluid (e.g., purified water, simulated gastric fluid) maintained at 37 ± 2°C

Procedure:

  • Place one tablet in each of the six tubes of the basket-rack assembly.

  • If specified, add a disk to each tube.

  • Immerse the basket assembly in the immersion fluid maintained at 37 ± 2°C.

  • Start the apparatus, which will raise and lower the basket in the fluid at a constant frequency (29-32 cycles per minute).

  • Observe the tablets. The disintegration time is the time at which all tablets have disintegrated (i.e., no palpable firm core remains).

  • If one or two tablets fail to disintegrate within the specified time, repeat the test on 12 additional tablets. The requirement is met if not less than 16 of the total 18 tablets have disintegrated.

Protocol for Powder Flowability Analysis

Objective: To assess the flow properties of the lubricated powder blend, which is crucial for uniform die filling and consistent tablet weight.

Materials and Equipment:

  • Powder rheometer or a shear cell tester

Procedure:

  • Load the powder sample into the shear cell of the rheometer.

  • Perform a pre-shear step to condition the powder bed.

  • Apply a series of increasing normal stresses to the powder bed and measure the shear stress required to initiate flow at each normal stress.

  • The data is used to construct a yield locus.

  • From the yield locus, key flowability parameters such as cohesion, angle of internal friction, and the flow function can be determined.

  • These parameters provide a quantitative measure of the powder's flowability and can be used to predict its behavior in hoppers and feed frames.

Visualizations

The following diagrams illustrate the key workflows in the evaluation of this compound as a tablet lubricant.

Tablet_Manufacturing_Workflow cluster_prep Powder Preparation cluster_lubrication Lubrication cluster_compression Tableting cluster_testing Tablet Evaluation weighing Weigh API & Excipients sieving1 Sieve API & Excipients weighing->sieving1 blending1 Pre-lubrication Blending (15 min) sieving1->blending1 blending2 Final Blending (2-5 min) blending1->blending2 sieving2 Sieve Lubricant (this compound) sieving2->blending2 compression Tablet Compression blending2->compression testing Physical Testing (Hardness, Friability, etc.) compression->testing

Caption: Workflow for tablet manufacturing with internal lubrication.

Experimental_Evaluation_Workflow cluster_powder_tests Powder Characterization cluster_tablet_production Tablet Production cluster_tablet_tests Tablet Quality Control start Prepare Lubricated Powder Blend flowability Powder Flowability (Shear Cell) start->flowability compress Compress Tablets on Instrumented Press start->compress end Compare Lubricant Performance flowability->end ejection Measure Ejection Force compress->ejection hardness Test Hardness compress->hardness friability Test Friability (USP <1216>) compress->friability disintegration Test Disintegration (USP <701>) compress->disintegration ejection->end hardness->end friability->end disintegration->end

Caption: Workflow for the experimental evaluation of a tablet lubricant.

Lubricant_Action_Pathway cluster_process Tablet Compression Cycle cluster_lubricant_effect Lubricant's Role cluster_outcome Manufacturing Outcome compression Compression of Powder Blend ejection_phase Tablet Ejection compression->ejection_phase friction_reduction Reduces Friction between Tablet and Die Wall ejection_phase->friction_reduction lubricant This compound (Fluid-Film Lubricant) lubricant->friction_reduction lower_ejection Lower Ejection Force friction_reduction->lower_ejection prevent_defects Prevention of Sticking, Capping, and Lamination lower_ejection->prevent_defects tooling_wear Reduced Tooling Wear lower_ejection->tooling_wear

Caption: Mechanism of action for this compound as a lubricant.

References

Application Notes: Melt Emulsification-Probe Sonication for Glycerol Distearate-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The melt emulsification followed by probe sonication is a robust and widely utilized method for the formulation of Solid Lipid Nanoparticles (SLNs). This technique is particularly effective for encapsulating therapeutic agents within a solid lipid matrix, such as glycerol distearate. The process avoids the use of harsh organic solvents, making it a more environmentally friendly and biocompatible approach.[1] The fundamental principle involves creating a coarse oil-in-water (o/w) emulsion at a temperature above the melting point of the lipid, which is then downsized to the nano-range using high-energy probe sonication.[2][3] this compound, a biodegradable and biocompatible lipid, serves as an excellent core material for these nanoparticles, offering controlled and sustained drug release.[4][5]

Principle of the Method

The process begins with the melting of this compound and the dissolution of the lipophilic drug within the molten lipid to form the oil phase. Concurrently, an aqueous phase containing a surfactant is heated to the same temperature.[6] The hot aqueous phase is then added to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.[2] The critical step involves subjecting this pre-emulsion to high-intensity ultrasonic waves generated by a probe sonicator.[1][3] The acoustic cavitation and shear forces generated by the probe break down the large lipid droplets into nano-sized particles.[1][7] Subsequent cooling of the nanoemulsion below the lipid's melting point causes the lipid to recrystallize, solidifying the nanoparticles and entrapping the drug within the solid matrix.[5]

Key Advantages

  • Avoidance of Organic Solvents: This method eliminates the need for toxic organic solvents, enhancing the biocompatibility of the formulation.[1]

  • Scalability: The procedure is relatively simple and can be scaled up for larger batch production.[1]

  • High Encapsulation Efficiency: The technique is known to achieve high entrapment for lipophilic drugs.[4]

  • Controlled Particle Size: Process parameters, especially sonication settings, can be precisely controlled to achieve the desired particle size.[8]

Experimental Protocols

Protocol 1: Formulation of this compound SLNs by Melt Emulsification-Probe Sonication

This protocol details the step-by-step procedure for preparing drug-loaded Solid Lipid Nanoparticles using this compound as the lipid matrix.

1. Materials and Equipment

  • Lipid: this compound

  • Active Pharmaceutical Ingredient (API): Lipophilic drug of choice

  • Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188

  • Aqueous Phase: Deionized or purified water

  • Equipment:

    • Probe sonicator with a microtip

    • High-shear homogenizer (e.g., Ultra-Turrax)

    • Thermostatically controlled water bath or heating mantle

    • Magnetic stirrer with heating plate

    • Beakers and standard laboratory glassware

    • Ice bath

2. Preparation of Lipid and Aqueous Phases

  • Lipid Phase: Accurately weigh the required amounts of this compound and the lipophilic drug. Place them in a glass beaker and heat to approximately 5-10°C above the melting point of this compound (typically 75-85°C) using a water bath or heating mantle.[2] Stir gently until a clear, homogenous molten lipid phase is obtained.

  • Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) in deionized water. Heat this aqueous phase to the same temperature as the lipid phase under constant stirring.[6]

3. Formation of Pre-emulsion

  • Pour the hot aqueous surfactant solution into the molten lipid phase.

  • Immediately subject the mixture to high-shear homogenization at a speed of 5,000-10,000 rpm for 5-10 minutes.[2] This will form a hot, coarse oil-in-water (o/w) pre-emulsion. The mixture should appear milky white.

4. Probe Sonication

  • Immediately transfer the hot pre-emulsion to a vessel suitable for sonication, such as a jacketed beaker, to maintain the temperature.

  • Immerse the tip of the probe sonicator into the pre-emulsion. Ensure the tip is submerged sufficiently but does not touch the bottom or sides of the container.

  • Sonicate the emulsion at a specific power output (e.g., 40-60% amplitude) for a predetermined duration (e.g., 5-15 minutes).[8] Sonication is typically performed in pulsed mode (e.g., 10 seconds ON, 5 seconds OFF) to prevent overheating and potential lipid degradation.[1] The temperature should be maintained above the lipid's melting point throughout this step.

5. Nanoparticle Solidification and Recovery

  • After sonication, quickly transfer the resulting hot nanoemulsion to an ice bath and stir gently.[5] This rapid cooling facilitates the solidification of the lipid droplets and the formation of SLNs, while minimizing particle aggregation.

  • The resulting dispersion is the final SLN suspension. Store it at 4°C for further characterization and use.

Protocol 2: Characterization of this compound SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Sample Preparation: Dilute the prepared SLN suspension with deionized water to achieve an appropriate scattering intensity for the instrument.

  • Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Data Acquisition: Record the Z-average particle size and the Polydispersity Index (PDI). For Zeta Potential, use the same instrument equipped with an electrode assembly and measure the electrophoretic mobility of the nanoparticles.[8] Measurements should be performed in triplicate.

2. Determination of Entrapment Efficiency (EE) and Drug Loading (DL)

  • Separation of Free Drug: Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off). Centrifuge at high speed (e.g., 10,000 rpm) for 20-30 minutes to separate the aqueous phase containing the un-encapsulated (free) drug from the nanoparticles.

  • Quantification of Free Drug: Analyze the filtrate (aqueous phase) using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the free drug.

  • Calculation: Use the following equations to calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%):

    • EE (%) = ((Total Drug - Free Drug) / Total Drug) * 100

    • DL (%) = ((Total Drug - Free Drug) / Total Weight of Nanoparticles) * 100

    Where "Total Drug" is the initial amount of drug added during formulation, and "Total Weight of Nanoparticles" is the weight of the lipid plus the initial drug.

Data Presentation: Typical Formulation Parameters and Outcomes

The following table summarizes typical quantitative data for SLNs prepared using the melt emulsification-sonication method with glyceryl esters. The values represent a general range and should be optimized for specific drug and formulation compositions.

ParameterTypical Value/RangeReference
Formulation Components
Lipid Concentration (% w/v)1 - 5%[1]
Surfactant Concentration (% w/v)0.5 - 3%[9]
Drug Loading (% of lipid weight)1 - 10%[10]
Sonication Parameters
Power/Amplitude30 - 70%[8]
Sonication Time (min)3 - 15 min[8][9]
Nanoparticle Characteristics
Particle Size (nm)100 - 400 nm[10][11]
Polydispersity Index (PDI)0.1 - 0.4[8][11]
Zeta Potential (mV)-15 to -35 mV[11]
Entrapment Efficiency (%)> 70%[4][10][11]

Visualizations

Experimental Workflow Diagram

G Workflow of Melt Emulsification-Probe Sonication Method cluster_A A Phase Preparation A1 Melt this compound + Dissolve Drug (Lipid Phase) B Pre-emulsification A1->B Combine Phases A2 Heat Aqueous Phase + Dissolve Surfactant A2->B C Probe Sonication (Particle Size Reduction) B->C High-Shear Homogenization D Cooling & Solidification (Ice Bath) C->D Nanoemulsion E Final SLN Suspension D->E Recrystallization F Characterization E->F

Caption: Workflow for SLN preparation.

Parameter Relationship Diagram

G Key Parameter Relationships in SLN Formulation cluster_inputs Formulation & Process Variables cluster_outputs Nanoparticle Characteristics Lipid Lipid Concentration PS Particle Size Lipid->PS Increases EE Entrapment Efficiency Lipid->EE Increases Surf Surfactant Conc. Surf->PS Decreases Stab Stability (Zeta Potential) Surf->Stab Increases Sonic_P Sonication Power Sonic_P->PS Decreases PDI PDI (Size Distribution) Sonic_P->PDI Decreases Sonic_T Sonication Time Sonic_T->PS Decreases Sonic_T->PDI Decreases (to a point)

References

Application Notes and Protocols: High-Shear Blending with Glyceryl Distearate for Effective Taste Masking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unpleasant taste of many active pharmaceutical ingredients (APIs) is a significant challenge in the development of oral dosage forms, particularly for pediatric and geriatric populations, which can lead to poor patient compliance.[1][2] Taste masking aims to overcome this hurdle by concealing the undesirable taste of the API. Among various techniques, high-shear blending with lipid excipients has emerged as a simple, efficient, and solvent-free method for taste masking.[1][3][4][5]

This document provides detailed application notes and protocols for utilizing glyceryl distearate (such as Precirol® ATO 5) in a high-shear blending process to achieve effective taste masking.[5][6] The process relies on the generation of frictional heat within a high-shear mixer to partially melt the lipid excipient, which then coats the API particles.[3][5][6] Upon cooling, the lipid solidifies, forming a continuous film that acts as a physical barrier between the bitter drug and the taste receptors in the oral cavity.[3][7]

Principle of the Technology

High-shear blending for taste masking is a straightforward process that leverages the heat generated by friction between particles and between the particles and the mixing bowl.[3] Glyceryl distearate, a solid lipid with a relatively low melting point (around 50-60°C), is an ideal excipient for this application.[1][7] The key steps involve:

  • Homogenization: The API and glyceryl distearate are initially blended at a low speed to ensure a uniform mixture.[3][6]

  • Frictional Heating: The impeller speed is then significantly increased to generate friction and raise the temperature of the blend.[3][6]

  • Lipid Coating: As the temperature approaches the melting range of glyceryl distearate, it begins to soften and coat the API particles. The chopper is used to prevent significant agglomeration.[5][6]

  • Cooling and Solidification: The impeller and chopper speeds are reduced to allow the blend to cool. As it cools, the lipid recrystallizes on the surface of the API particles, forming a solid, tasteless film.[3][5][6]

This method offers several advantages, including the absence of organic solvents, making it an environmentally friendly or "green" process.[3] It is also time and material efficient.[3]

Experimental Protocols

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): A bitter-tasting drug, for example, potassium chloride (KCl) or dexketoprofen trometamol (DXKT).[1][8]

  • Lipid Excipient: Glyceryl distearate (e.g., Precirol® ATO 5).[5][6]

  • Equipment:

    • High-Shear Mixer/Granulator (e.g., Diosna P1) equipped with an impeller and a chopper.[1][3]

    • Temperature probe.

    • Sieve (e.g., 1250 µm).[1][3]

    • Conductivity meter (for in-vitro release testing of ionic drugs like KCl).[3]

    • Microscope for visual inspection.[3]

    • Particle size analyzer.[1]

Protocol 1: Taste Masking of Potassium Chloride (KCl)

This protocol is based on a study that successfully masked the taste of KCl using glyceryl distearate in a high-shear mixer.[1][3]

1. Formulation:

  • A binary mixture is prepared with 80% potassium chloride and 20% glyceryl distearate.[1][3] For a 1 L high-shear mixer bowl, this corresponds to 280 g of KCl and 70 g of glyceryl distearate.[1][3]

2. High-Shear Blending Procedure:

  • Pre-blending/Homogenization: The binary mixture is placed into the high-shear mixer and homogenized at a low impeller speed of 50 rpm for 3 minutes.[1][3]

  • Frictional Heat Generation: The impeller speed is increased to 900 rpm to generate heat until the product temperature reaches 45°C.[1][3]

  • Particle Coating: Once the temperature reaches 45°C, the impeller speed is reduced to a range of 450-750 rpm, and the chopper speed is set to a range of 500-1500 rpm. The coating process continues for a duration of 1, 3, or 5 minutes once the product temperature reaches 48°C.[1][3] Slower blending speeds (e.g., 450 rpm) are recommended to achieve individually coated particles and avoid agglomeration.[1][4]

  • Cooling and Discharge: After the coating step, the impeller and chopper speeds are reduced to 50 rpm and 100 rpm, respectively, to allow the blend to cool gently to 35°C.[1][3]

  • Sieving: The coated powder is allowed to cool at room temperature for 30 minutes and is then sieved through a 1250 µm sieve.[1][3] The fraction that passes through the sieve is retained for further analysis.[1][3]

3. Evaluation of Taste Masking Efficiency:

  • In-Vitro Drug Release: The efficiency of the coating can be evaluated by measuring the in-vitro release of the drug in demineralized water or simulated saliva.[3][8] For KCl, drug release can be monitored for 5 minutes in 3 mL of demineralized water at 37°C with gentle stirring using an electrical conductivity meter.[3] Successful taste masking is indicated when the released KCl concentration remains below the taste perception threshold (0.3 to 2.2 mg/mL).[3][5][6]

  • Visual Inspection: The coated particles can be visually inspected using a binocular loupe and microscope to confirm the presence of a lipid film.[3] After high-shear coating, particles should appear to have more rounded edges due to the lipid layer.[5]

  • Particle Size Analysis: Particle size measurements can provide additional information on the thickness of the film coating and the degree of agglomeration.[1][3]

Quantitative Data Summary

The following tables summarize the key process parameters and outcomes from a study on high-shear blending of potassium chloride with glyceryl distearate.[1]

Table 1: High-Shear Blending Process Parameters
Parameter Value/Range
Formulation80% Potassium Chloride, 20% Glyceryl Distearate
High-Shear MixerDiosna P1 (1 L bowl)
Homogenization50 rpm for 3 min
Frictional Heating Impeller Speed900 rpm
Target Temperature for Coating Start45°C
Coating Impeller Speed450, 600, or 750 rpm
Coating Chopper Speed500, 1000, or 1500 rpm
Final Coating Temperature48°C
Coating Duration1, 3, or 5 min
Cooling Impeller Speed50 rpm
Cooling Chopper Speed100 rpm
Final Cooling Temperature35°C
Table 2: Effect of Blending Speed on Particle Size and Recovery Rate
Blending Speed (rpm) Observation
750Resulted in particle agglomeration
450Provided individually coated drug particles
Recovery RateBlending speed had a significant impact on the recovery rate after sieving.[1]
Table 3: In-Vitro Dissolution Results
Process Outcome
High-Shear BlendingKept potassium chloride concentration below the taste perception threshold.[1][4]
Fluid Bed Coating (for comparison)Also kept potassium chloride concentration below the taste perception threshold.[1][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hsb High-Shear Blending Process cluster_post Post-Processing & Analysis formulation Formulation (80% API, 20% Glyceryl Distearate) homogenization 1. Homogenization (Low Speed) formulation->homogenization heating 2. Frictional Heating (High Impeller Speed) homogenization->heating Increase Impeller Speed coating 3. Particle Coating (Reduced Impeller & Chopper Speed) heating->coating Temperature Reaches 45-48°C cooling 4. Cooling (Low Speed) coating->cooling Reduce Speeds sieving Sieving cooling->sieving analysis Analysis (Drug Release, Particle Size, Microscopy) sieving->analysis

Caption: Experimental workflow for taste masking using high-shear blending.

logical_relationship cluster_inputs Process Inputs cluster_process Core Mechanism cluster_outputs Outputs api Bitter API friction Frictional Heat Generation api->friction lipid Glyceryl Distearate lipid->friction hsm High-Shear Mixer hsm->friction melting Partial Melting of Lipid friction->melting coating API Particle Coating melting->coating coated_particles Taste-Masked Particles coating->coated_particles palatability Improved Palatability coated_particles->palatability

Caption: Logical relationship of inputs, mechanism, and outputs in the process.

Conclusion

High-shear blending with glyceryl distearate offers a robust, simple, and effective method for taste masking bitter APIs.[1][4] The process is easily scalable and avoids the complexities and environmental concerns associated with solvent-based coating techniques.[3] By carefully controlling the process parameters, particularly the impeller and chopper speeds, it is possible to produce individually coated particles with a uniform lipid film, leading to significant improvements in the palatability of oral medications.[1][4] This technology holds great promise for the development of more patient-friendly dosage forms.[1]

References

Application Notes and Protocols for the Assay of Glyceryl Distearate according to USP-NF

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glyceryl distearate is a lipophilic non-ionic surfactant widely used as an emulsifier, stabilizer, and lubricant in the pharmaceutical, cosmetic, and food industries. It is a complex mixture primarily composed of diglycerides, with varying amounts of monoglycerides and triglycerides. The United States Pharmacopeia-National Formulary (USP-NF) provides a comprehensive monograph to ensure the quality and purity of glyceryl distearate. This document outlines the analytical methods stipulated in the USP-NF for the assay of glyceryl distearate, providing detailed protocols for researchers, scientists, and drug development professionals.

The primary assay method is a size-exclusion chromatography (SEC) procedure that separates and quantifies the mono-, di-, and triglyceride content. Additionally, other identification and quality control tests are described in the monograph, which are crucial for the complete characterization of the substance.

Quantitative Data Summary

The USP-NF monograph for glyceryl distearate specifies the acceptable ranges for its composition and various physicochemical properties. These are summarized in the tables below.

Table 1: Composition of Glyceryl Distearate as per USP-NF [1][2]

ComponentAcceptance Criteria
Monoglycerides8.0% - 22.0%
Diglycerides40.0% - 60.0%
Triglycerides25.0% - 35.0%

Table 2: Physicochemical Properties of Glyceryl Distearate as per USP-NF [1][3]

ParameterMethodAcceptance Criteria
Melting RangeUSP <741>, Class II50°C - 70°C
Acid ValueUSP <401>Not more than 6.0
Iodine ValueUSP <401>Not more than 3.0
Saponification ValueUSP <401>165 - 195
Water ContentUSP <921>, Method INot more than 1.0%
Total AshUSP <561>Not more than 0.1%
Fatty Acid CompositionUSP <401>Stearic Acid: ≥ 40.0% Sum of Palmitic and Stearic Acids: ≥ 90.0%

Experimental Protocols

1. Assay of Glyceryl Distearate by Size-Exclusion Chromatography (SEC)

This method determines the percentage of monoglycerides, diglycerides, and triglycerides in glyceryl distearate.

a. Chromatographic System [1][4][5]

  • Liquid Chromatograph: Equipped with a refractive index detector maintained at a constant temperature.

  • Column: 7.5-mm × 60-cm column (or two 8.0-mm x 30-cm columns in series) containing 5-µm packing L21 (styrene-divinylbenzene copolymer).[4][5]

  • Column and Detector Temperature: 40°C.

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: Approximately 1.0 mL/min.

b. System Suitability [4][5]

  • Resolution: The resolution, R, between the diglyceride and monoglyceride peaks is not less than 1.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections, determined from the monoglyceride peak, is not more than 2.0%.

c. Assay Preparation [1]

  • Accurately weigh about 200 mg of Glyceryl Distearate.

  • Transfer to a 5-mL volumetric flask.

  • Dissolve in and dilute with tetrahydrofuran to volume, and mix well.

d. Procedure [1]

  • Inject a volume of approximately 40 µL of the Assay Preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses for all glyceride peaks.

  • The relative retention times are approximately 1.0 for glycerin, 0.84 for monoglycerides, 0.78 for diglycerides, and 0.75 for triglycerides.[1]

e. Calculation [1] Calculate the percentage of monoglycerides, diglycerides, and triglycerides in the portion of Glyceryl Distearate taken by the formula:

Percentage (%) = 100 * (ri / rs)

where:

  • ri is the individual peak response for the monoglycerides, diglycerides, or triglycerides.

  • rs is the sum of the responses of all the glyceride peaks.

Workflow for the Assay of Glyceryl Distearate by SEC

Glyceryl Distearate Assay Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Processing prep Sample Preparation hplc HPLC Analysis prep->hplc Assay Preparation weigh Weigh ~200 mg of Glyceryl Distearate dissolve Dissolve in 5 mL THF weigh->dissolve inject Inject 40 µL into SEC System data Data Analysis hplc->data Chromatographic Data chromatograph Record Chromatogram inject->chromatograph measure Measure Peak Areas (Mono-, Di-, Triglycerides) report Report Results data->report Final Composition calculate Calculate Percentage of each glyceride measure->calculate

Caption: Workflow for the SEC assay of Glyceryl Distearate.

2. Identification by Thin-Layer Chromatography (TLC)

This test provides a qualitative identification of glyceryl distearate.

a. Materials [1]

  • Test Solution: A solution of about 50 mg/mL of Glyceryl Distearate in methylene chloride.

  • Developing Solvent: A mixture of ether and hexane (70:30).

  • Spray Reagent: A solution containing 20 mg of rhodamine B in 200 mL of alcohol.

  • Standard Solution: A solution of USP Glyceryl Distearate RS in methylene chloride.

b. Procedure [1]

  • Apply the Test Solution and Standard Solution to a suitable thin-layer chromatographic plate.

  • Develop the chromatogram in the Developing Solvent until the solvent front has moved about three-fourths of the length of the plate.

  • Remove the plate from the developing chamber, mark the solvent front, and allow the solvent to evaporate.

  • Spray the plate with the Spray Reagent.

  • Locate the spots on the plate by examination under UV light at a wavelength of 365 nm.

c. Interpretation [1] The principal spot obtained from the Test Solution corresponds in color, size, and RF value to that obtained from the Standard Solution.

Logical Relationship for Identification and Assay

Identification and Assay Logic sample Glyceryl Distearate Sample id_test Identification Tests sample->id_test assay_test Assay sample->assay_test physchem_test Physicochemical Tests sample->physchem_test tlc TLC Identification id_test->tlc melting Melting Range id_test->melting result Compliance with USP-NF Monograph tlc->result melting->result sec SEC for Composition (Mono-, Di-, Triglycerides) assay_test->sec sec->result acid_val Acid Value physchem_test->acid_val iodine_val Iodine Value physchem_test->iodine_val sapon_val Saponification Value physchem_test->sapon_val acid_val->result iodine_val->result sapon_val->result

Caption: Logical flow of testing for Glyceryl Distearate.

3. Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to neutralize the free acids and saponify the esters in 1.0 g of the substance.[6]

a. Reagents

  • 0.5 N Alcoholic Potassium Hydroxide: Dissolve about 34 g of potassium hydroxide in 20 mL of water and dilute to 1000 mL with alcohol.

  • 0.5 N Hydrochloric Acid VS

  • Phenolphthalein TS

b. Procedure [1][6]

  • Accurately weigh about 2.0 g of Glyceryl Distearate into a 250-mL flask.

  • Add 25.0 mL of 0.5 N alcoholic potassium hydroxide.

  • Connect the flask to a reflux condenser and heat on a steam bath for 30 minutes, swirling frequently.

  • Add 1 mL of phenolphthalein TS and titrate the excess potassium hydroxide with 0.5 N hydrochloric acid VS while the solution is still hot.

  • Perform a blank determination under the same conditions.

c. Calculation [6] Saponification Value = ( (VB - VS) * N * 56.1 ) / W

where:

  • VB is the volume (in mL) of 0.5 N HCl used for the blank.

  • VS is the volume (in mL) of 0.5 N HCl used for the sample.

  • N is the exact normality of the HCl solution.

  • 56.1 is the molecular weight of KOH.

  • W is the weight (in g) of the sample.

4. Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in 1.0 g of the substance.[7]

a. Reagents

  • Solvent: A mixture of equal volumes of alcohol and toluene, neutralized to phenolphthalein with 0.1 N sodium hydroxide.

  • 0.1 N Sodium Hydroxide VS

  • Phenolphthalein TS

b. Procedure [1][7]

  • Accurately weigh about 1.0 g of Glyceryl Distearate.

  • Dissolve in 50 mL of the neutralized solvent, warming gently if necessary.

  • Add 1 mL of phenolphthalein TS.

  • Titrate with 0.1 N sodium hydroxide VS until a faint pink color persists after shaking for 30 seconds.

c. Calculation Acid Value = ( V * N * 56.1 ) / W

where:

  • V is the volume (in mL) of 0.1 N NaOH used.

  • N is the exact normality of the NaOH solution.

  • 56.1 is the molecular weight of KOH.

  • W is the weight (in g) of the sample.

5. Iodine Value

The iodine value is a measure of the extent of unsaturation in the fatty acids of the substance.

Procedure The determination of the iodine value should be performed as directed in USP General Chapter <401> Fats and Fixed Oils.[8] This typically involves reaction with an iodine-containing reagent (e.g., Wijs solution) and back-titration of the excess reagent.

The USP-NF provides a robust set of analytical procedures to ensure the quality, purity, and composition of glyceryl distearate. The primary assay, a size-exclusion chromatographic method, is effective in quantifying the mono-, di-, and triglyceride content, which are critical parameters for the functionality of this excipient. The additional physicochemical and identification tests provide a comprehensive quality control profile. Adherence to these detailed protocols is essential for regulatory compliance and for ensuring the consistent performance of glyceryl distearate in pharmaceutical and other applications.

References

Application Notes and Protocols for Incorporating Glyceryl Distearate into Topical Cream Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl distearate is a versatile and widely utilized excipient in the formulation of topical dermatological and cosmetic creams.[1] It is the diester of glycerin and stearic acid and primarily functions as an emulsifier, thickening agent, and emollient.[1] Its lipophilic nature makes it an effective stabilizer for oil-in-water (O/W) emulsions, contributing to a desirable viscosity and texture in the final product.[1] Furthermore, glyceryl distearate forms a barrier on the skin's surface, which helps to reduce moisture loss and can enhance the penetration of active pharmaceutical ingredients (APIs).[1] It is generally recognized as a safe, non-toxic, and non-irritating ingredient for topical applications.

These application notes provide a comprehensive protocol for the incorporation of glyceryl distearate into a model O/W topical cream, along with detailed methodologies for the physicochemical characterization and stability testing of the resulting formulation.

Materials and Equipment

Materials
  • Glyceryl Distearate

  • Cetyl Alcohol

  • Stearic Acid

  • Caprylic/Capric Triglyceride

  • Glycerin

  • Propylene Glycol

  • Preservative (e.g., Phenoxyethanol)

  • Purified Water

  • Active Pharmaceutical Ingredient (API) (if applicable)

Equipment
  • Beakers

  • Water Bath

  • Homogenizer (High-Shear Mixer)

  • Overhead Stirrer with Propeller Blade

  • Calibrated pH Meter

  • Brookfield Viscometer

  • Optical Microscope with Imaging Software

  • Particle Size Analyzer

  • Stability Chambers (including freezer)

  • Franz Diffusion Cells (for in vitro studies)

Protocol for Formulation of an Oil-in-Water (O/W) Topical Cream

This protocol outlines the preparation of a 100g batch of a representative O/W cream with varying concentrations of glyceryl distearate.

Model Formulations

The following table provides model formulations with varying concentrations of glyceryl distearate to achieve different viscosity profiles.

IngredientFunctionFormulation A (Low Viscosity) (% w/w)Formulation B (Medium Viscosity) (% w/w)Formulation C (High Viscosity) (% w/w)
Oil Phase
Glyceryl DistearatePrimary Emulsifier, Thickener2.04.06.0
Cetyl AlcoholCo-emulsifier, Thickener3.03.03.0
Stearic AcidCo-emulsifier, Stabilizer2.02.02.0
Caprylic/Capric TriglycerideEmollient10.010.010.0
Aqueous Phase
GlycerinHumectant5.05.05.0
Propylene GlycolHumectant, Penetration Enhancer3.03.03.0
Purified WaterSolventq.s. to 100q.s. to 100q.s. to 100
Cool-Down Phase
PreservativePreservative1.01.01.0
APIActive IngredientXXX
Cream Preparation Protocol
  • Oil Phase Preparation: In a suitable vessel, combine glyceryl distearate, cetyl alcohol, stearic acid, and caprylic/capric triglyceride. Heat the mixture to 75-80°C in a water bath with continuous stirring until all components have melted and a homogenous mixture is formed.

  • Aqueous Phase Preparation: In a separate vessel, dissolve glycerin and propylene glycol in purified water. Heat this aqueous phase to 75-80°C.

  • Emulsification: Slowly add the heated oil phase to the heated aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm) using a high-shear mixer.

  • Cooling: Continue homogenization for 5-10 minutes after the addition of the oil phase. Then, switch to gentle, continuous stirring with an overhead stirrer and allow the emulsion to cool to room temperature.

  • Final Steps: Once the cream has cooled to below 40°C, add the preservative and the API (if applicable). Continue stirring until the cream is uniform. Package the final product in appropriate inert containers.

Caption: Experimental workflow for the preparation of an O/W topical cream.

Physicochemical Characterization Protocols

Representative Data

The following table presents illustrative data on the expected physicochemical properties of the model formulations. This data is representative of typical trends observed when varying the concentration of glyceryl distearate.

ParameterFormulation A (2% Glyceryl Distearate)Formulation B (4% Glyceryl Distearate)Formulation C (6% Glyceryl Distearate)
Appearance Homogeneous, white, smooth creamHomogeneous, white, smooth creamHomogeneous, white, smooth cream
pH 5.5 ± 0.25.5 ± 0.25.5 ± 0.2
Viscosity (cP at 25°C) 15,000 - 25,00030,000 - 45,00050,000 - 70,000
Mean Globule Size (µm) 2 - 51 - 41 - 3
Spreadability (mm) 25 - 3020 - 2515 - 20

Note: The data in this table is illustrative and intended to represent expected trends. Actual values will depend on the specific ingredients, processing parameters, and equipment used.

Experimental Protocols
  • Weigh 5g of the cream and disperse it in 45mL of purified water.

  • Stir the dispersion thoroughly to ensure uniformity.

  • Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).

  • Measure the pH of the cream dispersion at room temperature.

  • Record the reading once it stabilizes.

  • Use a Brookfield viscometer or a comparable rotational viscometer.

  • Equilibrate the cream sample to a constant temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90% of the full scale.

  • Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.

  • Record the viscosity in centipoise (cP).

  • Dilute a small amount of the cream with purified water to achieve an appropriate concentration for analysis.

  • Use a laser diffraction particle size analyzer or an optical microscope with a calibrated eyepiece and imaging software.

  • For laser diffraction, introduce the diluted sample into the analyzer and measure the particle size distribution.

  • For optical microscopy, place a drop of the diluted cream on a slide, cover with a coverslip, and capture images at a suitable magnification.

  • Measure the diameter of a representative number of globules to determine the mean globule size and distribution.

Stability Testing Protocol

Accelerated Stability Testing
  • Store the cream samples in their final packaging at accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH), for a period of 3 to 6 months.

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, evaluate the samples for their physicochemical properties as detailed in Section 4.0.

  • Assess for any signs of instability, such as phase separation, creaming, crystallization, or significant changes in pH, viscosity, or appearance.

Freeze-Thaw Cycle Stability

The purpose of this test is to evaluate the stability of the emulsion under extreme temperature fluctuations that may occur during shipping and storage.

  • Place the cream samples in a freezer at approximately -10°C for 24 hours.

  • Remove the samples and allow them to thaw at room temperature (approximately 25°C) for 24 hours. This completes one cycle.

  • It is recommended to subject the product to a minimum of three freeze-thaw cycles.

  • After the completion of the cycles, visually inspect the samples for any signs of instability, such as phase separation, changes in color, odor, or texture.

  • Conduct physicochemical characterization as described in Section 4.0 to quantify any changes.

G start Cream Sample freeze Freeze at -10°C for 24h start->freeze thaw Thaw at 25°C for 24h freeze->thaw cycle_complete One Cycle Complete thaw->cycle_complete repeat Repeat for 3-5 Cycles cycle_complete->repeat repeat->freeze Next Cycle final_eval Final Evaluation (Physicochemical Characterization) repeat->final_eval After Final Cycle

Caption: Workflow for freeze-thaw cycle stability testing.

Potential Impact on Skin Barrier and Signaling Pathways

While direct studies on the specific signaling pathways modulated by glyceryl distearate are limited, research on a related compound, PEG-23 glyceryl distearate, provides valuable insights into its potential effects on skin homeostasis.[2] This compound has been shown to enhance epidermal barrier function and moisture retention.[2]

The proposed mechanism involves the upregulation of genes associated with:

  • Stratum Corneum Formation: Increased expression of filaggrin and loricrin, key proteins in the formation of a robust cornified envelope.

  • Moisture Retention: Upregulation of aquaporin 3 and hyaluronan synthase 3, which are involved in water transport and hyaluronic acid production in the skin.

  • Intercellular Lipid Synthesis: Increased expression of ceramide synthase and other enzymes involved in the production of ceramides, which are crucial components of the skin's lipid barrier.

These effects may be mediated, in part, through the activation of the Nrf2 signaling pathway, which plays a role in the skin's antioxidant response and cellular protection.[2]

G GDS Topical Application of Glyceryl Distearate-like Lipids Nrf2 Nrf2 GDS->Nrf2 Barrier Enhanced Skin Barrier Function and Hydration SC_formation SC_formation Nrf2->SC_formation Moisture Moisture Nrf2->Moisture Lipid_synthesis Lipid_synthesis Nrf2->Lipid_synthesis SC_formation->Barrier Moisture->Barrier Lipid_synthesis->Barrier

Caption: Potential signaling pathway for improved skin barrier function.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycerol Distearate as a Tablet Lubricant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of glycerol distearate in tablet formulations. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during tablet manufacturing when using this compound as a lubricant.

Issue Potential Cause Troubleshooting Steps
Sticking and Picking (Adhesion of tablet material to punch tips and die walls)- Insufficient Lubricant Concentration: The amount of this compound may be too low to adequately coat the surfaces of the granules and tooling. - Inadequate Mixing: The lubricant may not be uniformly distributed throughout the powder blend.- Increase Lubricant Concentration: Incrementally increase the concentration of this compound (e.g., in 0.25% steps) and observe the effect on sticking. - Optimize Mixing Time: Ensure the lubricant is blended for a sufficient duration to achieve a homogenous mixture. Be cautious of over-mixing, which can negatively impact tablet hardness.
Capping and Lamination (Splitting of the tablet into layers)- Excessive Lubricant Concentration: An over-lubricated blend can lead to weak bonding between particles, resulting in capping or lamination under compression.- Decrease Lubricant Concentration: Systematically reduce the concentration of this compound to improve inter-particle bonding. - Evaluate Blending Process: An uneven distribution of the lubricant can create localized areas of over-lubrication. Ensure a consistent and validated blending process.
Reduced Tablet Hardness - High Lubricant Concentration: this compound, like many lubricants, can interfere with the bonding of particles, leading to softer tablets.- Optimize Lubricant Level: Find the lowest concentration of this compound that still provides adequate lubrication without compromising tablet strength. - Adjust Compression Force: Increasing the compression force can sometimes compensate for the slight reduction in hardness caused by the lubricant.
Poor Powder Flowability - Inadequate Lubrication: While primarily a lubricant, this compound can also improve powder flow. Insufficient amounts may not overcome inter-particulate friction.- Evaluate Lubricant Concentration: A slight increase in this compound concentration may improve flow. - Consider a Glidant: If flowability issues persist, the addition of a glidant (e.g., colloidal silicon dioxide) to the formulation may be necessary.
Increased Disintegration and Dissolution Time - Hydrophobic Nature of Lubricant: this compound is hydrophobic and can form a film around the tablet granules, which may slow the ingress of water and delay disintegration and dissolution.- Use the Minimum Effective Concentration: The goal is to use the lowest possible amount of this compound that prevents manufacturing issues. - Optimize Formulation: Consider the inclusion of superdisintegrants to counteract the hydrophobic effects of the lubricant.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound as a tablet lubricant?

A1: The typical concentration of this compound used as a lubricant in tablet formulations generally falls between 0.25% and 5.0% by weight.[1] However, the optimal concentration is highly dependent on the specific formulation, including the properties of the active pharmaceutical ingredient (API) and other excipients.

Q2: How does the concentration of this compound affect tablet hardness?

A2: Increasing the concentration of this compound can lead to a decrease in tablet hardness.[2] This is because the lubricant can interfere with the bonding between particles during compression. However, some studies suggest that glycerin fatty acid esters, like this compound, have a less detrimental effect on tablet hardness compared to other common lubricants like magnesium stearate.

Q3: Can this compound impact the dissolution of my tablet?

A3: Yes, as a hydrophobic lubricant, this compound can potentially prolong tablet dissolution. It can form a water-repellent film around the granules, which may slow down the release of the active ingredient. It is crucial to use the minimum effective concentration to mitigate this effect.

Q4: What are the signs of over-lubrication with this compound?

A4: Signs of over-lubrication include reduced tablet hardness, increased friability, capping or lamination of the tablets, and potentially longer disintegration and dissolution times.

Q5: When should I consider using this compound over other lubricants like magnesium stearate?

A5: this compound can be a good alternative to magnesium stearate when there are compatibility issues with the API or when a less pronounced negative impact on tablet hardness and dissolution is desired.

Data Presentation

The following table summarizes the expected impact of varying concentrations of a glycerol ester lubricant (glycerol dibehenate, a close analogue to this compound) on key tablet quality attributes. This data is based on a study using a high-API formulation and is intended to be a general guide.[1]

Lubricant Concentration (% w/w)Tablet Hardness (N)Friability (%)Dissolution (% in 30 min)Observations
0.5LowerHigher> 70%Sticking observed during tableting.
1.0ModerateModerate> 70%Some sticking still present.
1.5HigherLower> 70%No sticking observed.

Note: This data is for glycerol dibehenate and should be used as a directional guide for this compound. The actual results will vary depending on the specific formulation and processing parameters.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.

Tablet Hardness Test

Objective: To determine the breaking force of a tablet.

Apparatus: A calibrated tablet hardness tester.

Procedure:

  • Randomly select a predetermined number of tablets (typically 10) from a batch.

  • Place a single tablet on the testing platform, ensuring it is positioned consistently (e.g., on its edge).

  • Initiate the test. The motorized jaw of the tester will move to apply a diametrical compressive force to the tablet.

  • The force required to fracture the tablet is recorded in Newtons (N) or Kiloponds (kp).

  • Repeat the procedure for all selected tablets.

  • Calculate the average hardness and standard deviation.

Tablet Friability Test

Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and transportation.

Apparatus: A calibrated friability tester with a drum.

Procedure:

  • For tablets with an average weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with an average weight of more than 650 mg, take a sample of 10 whole tablets.

  • Carefully de-dust the tablets and accurately weigh the sample (W_initial).

  • Place the tablets in the drum of the friability tester.

  • Rotate the drum 100 times at a speed of 25 ± 1 rpm.

  • Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W_final).

  • Calculate the percentage of weight loss using the following formula: % Friability = [(W_initial - W_final) / W_initial] x 100

  • A maximum weight loss of not more than 1.0% is generally considered acceptable for most tablets.

Tablet Dissolution Test

Objective: To measure the rate and extent of drug release from a tablet.

Apparatus: A calibrated dissolution test apparatus (e.g., USP Apparatus 1 - Basket or USP Apparatus 2 - Paddle).

Procedure:

  • Prepare the dissolution medium as specified in the product monograph or relevant pharmacopeia. Deaerate the medium.

  • Place the specified volume of the dissolution medium into each vessel of the apparatus and equilibrate to 37 ± 0.5 °C.

  • Place one tablet in each vessel.

  • Operate the apparatus at the specified speed (e.g., 50 or 75 rpm).

  • At predetermined time points, withdraw a sample of the dissolution medium from each vessel.

  • Analyze the samples for the concentration of the dissolved active pharmaceutical ingredient (API) using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the percentage of API dissolved at each time point.

Mandatory Visualizations

Lubricant_Optimization_Workflow cluster_formulation Formulation Development cluster_experimentation Experimentation cluster_analysis Data Analysis and Optimization cluster_finalization Finalization start Define Target Tablet Profile select_lubricant Select this compound as Lubricant start->select_lubricant define_conc_range Define Concentration Range (e.g., 0.25% - 2.0%) select_lubricant->define_conc_range prepare_blends Prepare Blends with Varying Lubricant Concentrations define_conc_range->prepare_blends compress_tablets Compress Tablets prepare_blends->compress_tablets test_tablets Perform Tablet Testing (Hardness, Friability, Dissolution) compress_tablets->test_tablets analyze_data Analyze Test Results test_tablets->analyze_data optimal_conc Determine Optimal Concentration analyze_data->optimal_conc No Issues troubleshoot Troubleshoot Issues analyze_data->troubleshoot Issues Encountered? final_formulation Finalize Formulation optimal_conc->final_formulation troubleshoot->define_conc_range Yes, Adjust Concentration troubleshoot->optimal_conc No

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_sticking Sticking/Picking cluster_hardness Low Hardness/Capping cluster_dissolution Slow Dissolution start Tablet Production Issue sticking_q Is Sticking/Picking Observed? start->sticking_q increase_lub Increase this compound Concentration sticking_q->increase_lub Yes hardness_q Low Hardness or Capping? sticking_q->hardness_q No optimize_mix Optimize Mixing Time increase_lub->optimize_mix end_node Optimized Process optimize_mix->end_node decrease_lub Decrease this compound Concentration hardness_q->decrease_lub Yes dissolution_q Slow Dissolution Rate? hardness_q->dissolution_q No adjust_compression Adjust Compression Force decrease_lub->adjust_compression adjust_compression->end_node use_min_lub Use Minimum Effective Lubricant Concentration dissolution_q->use_min_lub Yes dissolution_q->end_node No add_disintegrant Consider Superdisintegrant use_min_lub->add_disintegrant add_disintegrant->end_node

References

Technical Support Center: Overcoming Stability Issues in Glycerol Distearate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability issues encountered when working with glycerol distearate emulsions. The information is presented in a question-and-answer format for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an emulsifier?

This compound is a diester of glycerin and stearic acid. It is a non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB), making it suitable for creating water-in-oil (W/O) emulsions. In formulations, it also functions as a thickening agent and stabilizer, contributing to the overall consistency and shelf-life of the product. Its ability to interact with both water and oil phases allows it to form a stable barrier at the interface, preventing the separation of the two immiscible liquids.

Q2: My this compound emulsion is separating into layers shortly after preparation. What is the likely cause and how can I fix it?

Rapid phase separation, or coalescence, is a common issue and can be attributed to several factors:

  • Insufficient Emulsifier Concentration: The amount of this compound may not be enough to adequately cover the surface of the dispersed droplets, leading them to merge.

    • Solution: Incrementally increase the concentration of this compound. A typical starting range is 1-5% w/w, but the optimal concentration will depend on your specific formulation.[1]

  • Incorrect HLB of the Emulsifier System: While this compound is effective for W/O emulsions, the overall HLB of your system might not be optimal for your specific oil phase.

    • Solution: For oil-in-water (O/W) emulsions, this compound should be combined with a high-HLB co-emulsifier to achieve the required HLB, which is typically in the 8-18 range.[1]

  • Inadequate Homogenization: The energy input during emulsification may be insufficient to create small, stable droplets.

    • Solution: Increase the speed or duration of homogenization. The use of a high-shear homogenizer is recommended to reduce droplet size and improve stability.[1]

Q3: I'm observing a creamy or oily layer at the top (creaming) or bottom (sedimentation) of my emulsion. How can I prevent this?

Creaming and sedimentation are forms of instability where droplets migrate due to density differences. Key causes and solutions include:

  • Low Viscosity of the Continuous Phase: A less viscous continuous phase allows droplets to move more freely.

    • Solution: Increase the viscosity of the continuous phase by adding a thickening agent. For O/W emulsions, hydrocolloids like xanthan gum can be effective. For W/O emulsions, waxes can help thicken the oil phase.[1]

  • Large Droplet Size: Larger droplets are more susceptible to gravitational forces.

    • Solution: Improve your homogenization process to achieve a smaller and more uniform droplet size.[1]

Q4: The texture of my emulsion has become grainy or lumpy over time. What is causing this?

A grainy or lumpy texture often indicates the crystallization of solid components within the formulation.

  • Cause: This can be due to an uncontrolled cooling process or incompatibilities between ingredients, leading to the crystallization of this compound or other waxy components.

  • Solution: Optimize the cooling rate of your emulsion. A slower, controlled cooling process with gentle stirring can help prevent the formation of large crystals. Ensure all oil-phase ingredients are fully melted and homogenous before emulsification.[1]

Q5: My emulsion has unexpectedly changed from an O/W to a W/O consistency (or vice versa). Why did this phase inversion occur?

Phase inversion is a complex phenomenon that can be triggered by several factors:

  • Changes in Temperature: Temperature fluctuations can alter the solubility and effectiveness of the emulsifiers.

  • Electrolyte Concentration: The addition of electrolytes can impact the stability of the emulsion and lead to phase inversion.

  • Phase Volume Ratio: A significant change in the ratio of the oil and water phases can cause the emulsion to flip.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues with this compound emulsions.

Problem IDQuestionPossible Causes & Solutions
EM-STAB-01 My emulsion is separating into distinct oil and water layers (coalescence).Insufficient Emulsifier Concentration:Solution: Increase the concentration of this compound in increments (e.g., 0.5% w/w) and observe the effect on stability.Incorrect HLB Value:Solution: For O/W emulsions, add a high-HLB co-emulsifier (e.g., Polysorbate 80) to achieve the required HLB for your oil phase. For W/O emulsions, ensure the overall HLB is in the 3-6 range.Inadequate Homogenization:Solution: Increase homogenization speed and/or time. Consider using a high-pressure homogenizer for smaller droplet sizes.
EM-STAB-02 A creamy or oily layer is forming at the top or bottom of my emulsion (creaming/sedimentation).Low Viscosity of the Continuous Phase:Solution: Add a thickening agent to the continuous phase. For O/W emulsions, consider hydrocolloids like xanthan gum (0.1-0.5% w/w). For W/O emulsions, waxes can be added to the oil phase.Large Droplet Size:Solution: Optimize the homogenization process to reduce the average droplet size.
EM-STAB-03 The texture of my emulsion has become grainy or lumpy.Crystallization of Ingredients:Solution: Control the cooling rate of the emulsion. A slower, more gradual cooling process with gentle agitation can prevent the formation of large crystals. Ensure all solid components in the oil phase are fully melted before emulsification.[1]
EM-STAB-04 My emulsion has undergone phase inversion.Temperature Sensitivity:Solution: Maintain a consistent temperature during processing and storage. If the formulation is sensitive to temperature changes, consider using a combination of emulsifiers that are less temperature-dependent.Incorrect Phase Volume Ratio:Solution: Re-evaluate the ratio of your oil and water phases. A significant excess of the dispersed phase can lead to inversion.
EM-STAB-05 The viscosity of my emulsion has decreased significantly during storage.Changes in Droplet Interactions:Solution: This may be due to flocculation or coalescence. Review the troubleshooting steps for coalescence (EM-STAB-01). Consider adding a stabilizer that provides a steric or electrostatic barrier between droplets.

Data Presentation

The following tables provide representative quantitative data for the formulation of stable emulsions containing glycerol esters. Note that optimal concentrations will vary depending on the specific ingredients and processing conditions of your formulation.

Table 1: Example Formulations for Stable Emulsions

Formulation TypeComponentConcentration (% w/w)Reference
W/O Emulsion This compound1.0 - 5.0General knowledge
Oil Phase40.0 - 70.0General knowledge
Aqueous Phase25.0 - 55.0General knowledge
Co-emulsifier (e.g., Sorbitan Oleate)0.5 - 2.0Inferred from similar systems
O/W Emulsion This compound1.0 - 3.0Inferred from similar systems
High-HLB Emulsifier (e.g., Polysorbate 80)2.0 - 5.0[1]
Oil Phase10.0 - 30.0[2]
Aqueous Phase60.0 - 85.0[2]
Stabilizer (e.g., Xanthan Gum)0.1 - 0.5[3]

Table 2: Effect of Co-emulsifier and Stabilizer on Glycerol Monostearate (GMS) Emulsion Stability (as a proxy for this compound)

Emulsifier SystemStabilizerObservationReference
5% GMSNoneUnstable, phase separation[4]
5% GMS + Sodium Stearoyl Lactylate (SSL) (9:1 GMS:SSL)NoneImproved stability[4]
5% GMS + SSL (9:1 GMS:SSL)0.1% Xanthan GumSignificantly improved stability, stable for over 40 days at 45°C[3][4]

Experimental Protocols

Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion using this compound

Objective: To prepare a stable W/O emulsion using this compound as the primary emulsifier.

Materials:

  • This compound

  • Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)

  • Aqueous Phase (Deionized Water)

  • Optional: Co-emulsifier (e.g., Sorbitan Oleate), Preservative

Equipment:

  • Beakers

  • Heated magnetic stirrer

  • High-shear homogenizer

  • Water bath

Procedure:

  • Preparation of Phases:

    • In a beaker, combine the oil phase ingredients, including this compound and any co-emulsifiers. Heat to 75-80°C while stirring until all components are completely melted and the phase is uniform.

    • In a separate beaker, heat the aqueous phase ingredients to the same temperature (75-80°C).

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while stirring vigorously with the heated magnetic stirrer.

    • Once all the aqueous phase is added, transfer the mixture to a high-shear homogenizer and process for 3-5 minutes at a moderate to high speed.

  • Cooling:

    • Cool the emulsion to room temperature in a water bath with gentle, continuous stirring. A slow and controlled cooling rate is crucial to prevent crystallization.[3]

Protocol 2: Stability Testing of Emulsions

Objective: To assess the physical stability of the prepared emulsion over time and under different conditions.

Methods:

  • Visual Observation:

    • Store samples of the emulsion in clear, sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Visually inspect the samples daily for the first week and then weekly for signs of instability such as phase separation, creaming, sedimentation, or changes in color and consistency.

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under a light microscope to assess droplet size, uniformity, and any signs of aggregation or coalescence.[5]

  • Accelerated Stability Testing (Centrifugation):

    • Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Measure the volume of any separated phase to quantify the emulsion's stability under stress.

Mandatory Visualization

Troubleshooting_Workflow cluster_Coalescence Coalescence (Phase Separation) cluster_Creaming Creaming / Sedimentation cluster_Texture Grainy / Lumpy Texture cluster_Inversion Phase Inversion Start Emulsion Instability Observed Q1 What is the nature of the instability? Start->Q1 Coalescence Increase Emulsifier Concentration Q1->Coalescence Separation Increase_Viscosity Increase Continuous Phase Viscosity Q1->Increase_Viscosity Layering Control_Cooling Optimize Cooling Rate Q1->Control_Cooling Graininess Control_Temp Control Temperature Q1->Control_Temp Flipped Check_HLB Adjust HLB with Co-emulsifier Coalescence->Check_HLB Increase_Homogenization Increase Homogenization Energy Check_HLB->Increase_Homogenization Reduce_Droplet_Size Optimize Homogenization Increase_Viscosity->Reduce_Droplet_Size Check_Ratio Check Phase Volume Ratio Control_Temp->Check_Ratio

Troubleshooting workflow for this compound emulsion instability.

Emulsion_Preparation_Workflow cluster_Phases Phase Preparation (75-80°C) Start Start Emulsion Preparation Oil_Phase Melt Oil Phase Ingredients (this compound, Oil, etc.) Start->Oil_Phase Aqueous_Phase Heat Aqueous Phase Ingredients Start->Aqueous_Phase Pre_Emulsion Combine Phases with Vigorous Stirring Oil_Phase->Pre_Emulsion Aqueous_Phase->Pre_Emulsion Homogenization High-Shear Homogenization (3-5 min) Pre_Emulsion->Homogenization Cooling Controlled Cooling with Gentle Stirring Homogenization->Cooling End Stable Emulsion Cooling->End

Workflow for the preparation of a stable this compound emulsion.

References

Technical Support Center: Solid Lipid Nanoparticle (SLN) Production with Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the production of Solid Lipid Nanoparticles (SLNs) using glycerol distearate. The information is presented in a question-and-answer format to directly address common challenges, particularly inconsistency in particle size.

Troubleshooting Guide: Inconsistent Particle Size

Question: My SLN batches show significant variation in particle size. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent particle size in this compound SLN production is a common issue that can stem from several factors during the formulation and production process. The key is to systematically evaluate and optimize your protocol.

Initial Checks:

  • Lipid Integrity: Ensure the this compound has not degraded. Store it according to the manufacturer's instructions.

  • Water Quality: Use high-purity water (e.g., double-distilled or Milli-Q) to avoid impurities that can affect particle formation and stability.

  • Equipment Cleanliness: Thoroughly clean all glassware and equipment to remove any residues from previous experiments.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve issues with particle size inconsistency.

G cluster_0 Start: Inconsistent Particle Size cluster_1 Homogenization Parameters cluster_2 Formulation Components cluster_3 Process Conditions cluster_4 Solution Start Inconsistent Particle Size Detected Homogenization_Speed Is Homogenization Speed/Pressure Constant? Start->Homogenization_Speed Homogenization_Time Is Homogenization Time Consistent? Homogenization_Speed->Homogenization_Time Yes Solution Consistent Particle Size Achieved Homogenization_Speed->Solution No, Standardize Speed/Pressure Cooling_Rate Is the Cooling Process Controlled and Reproducible? Homogenization_Time->Cooling_Rate Yes Homogenization_Time->Solution No, Standardize Time Surfactant_Conc Is Surfactant Concentration Accurate and Sufficient? Cooling_Rate->Surfactant_Conc Yes Cooling_Rate->Solution No, Standardize Cooling Rate Lipid_Conc Is Lipid Concentration Consistent Across Batches? Surfactant_Conc->Lipid_Conc Yes Surfactant_Conc->Solution No, Adjust Surfactant Concentration Temperature Is the Temperature of Lipid and Aqueous Phases Controlled? Lipid_Conc->Temperature Yes Lipid_Conc->Solution No, Verify Lipid Weighing Stirring_Rate Is the Pre-emulsion Stirring Rate Uniform? Temperature->Stirring_Rate Yes Temperature->Solution No, Ensure Consistent Heating Stirring_Rate->Solution Yes Stirring_Rate->Solution No, Standardize Stirring

Caption: A troubleshooting workflow for inconsistent SLN particle size.

Frequently Asked Questions (FAQs)

Formulation Questions

Question: How does the concentration of surfactant affect the particle size of this compound SLNs?

Answer: Surfactant concentration is a critical parameter that is inversely correlated with particle size.[1] Increasing the surfactant concentration generally leads to a decrease in the mean particle size. This is because more surfactant molecules are available to cover the surface of the newly formed nanoparticles, reducing the interfacial tension between the lipid and aqueous phases and preventing particle aggregation.[2] However, an excessively high concentration can lead to toxicity issues. It is crucial to find an optimal concentration that provides small and stable nanoparticles.

Question: Can the type of surfactant used impact the final particle size?

Answer: Yes, the choice of surfactant plays a significant role. Different surfactants have varying abilities to stabilize the lipid nanoparticles. For instance, non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamers are commonly used and are known to provide excellent steric hindrance, which prevents particle aggregation.[3] The combination of different surfactants can also enhance the stability of the SLNs.[4]

Process-Related Questions

Question: What is the effect of homogenization speed and time on particle size?

Answer: Both homogenization speed and time are key process parameters that influence particle size.

  • Homogenization Speed: Increasing the homogenization speed generally leads to a smaller particle size.[5] Higher speeds impart more energy to the system, leading to greater turbulence and the breakup of larger lipid droplets into smaller ones.[6][7]

  • Homogenization Time: Initially, increasing the homogenization time can lead to a decrease in particle size. However, prolonged homogenization can sometimes cause particle aggregation due to increased kinetic energy of the particles, leading to a larger mean particle size.[8]

Question: How critical is temperature control during the production of this compound SLNs?

Answer: Strict temperature control is crucial. The hot homogenization technique requires heating the lipid and aqueous phases to a temperature 5-10°C above the melting point of the solid lipid.[9] Lower processing temperatures can result in larger particles due to the higher viscosity of the lipid phase.[2] Conversely, excessively high temperatures can enhance the degradation rate of the lipids, which may also lead to particle agglomeration.[2]

Question: I am observing particle aggregation after the SLNs have cooled down. What could be the cause?

Answer: Post-production aggregation can be due to several factors:

  • Insufficient Surfactant: The surfactant concentration may be too low to adequately cover the surface of the nanoparticles, leading to aggregation upon cooling and storage.[4]

  • Lipid Polymorphism: this compound, like other lipids, can exist in different polymorphic forms. Transitions between these forms during storage can lead to changes in the particle structure and potential drug expulsion, which can destabilize the nanoparticles and cause aggregation.

  • Inadequate Zeta Potential: If the nanoparticles have a low zeta potential (close to zero), the electrostatic repulsion between them is weak, making them prone to aggregation.

Quantitative Data Summary

The following tables summarize the impact of key formulation and process parameters on the final particle size of SLNs. Note that the specific values can vary depending on the complete formulation and equipment used.

Table 1: Effect of Surfactant Concentration on Particle Size

Lipid UsedSurfactant (Concentration)Resulting Particle Size (nm)Reference
TripalmitinPolysorbate 80 (0.4% w/v)~300[3]
TripalmitinPolysorbate 80 (1.2% w/v)~120[3]
Compritol ATO 888Poloxamer 407 (2%)~115
Compritol ATO 888Poloxamer 407 (3%)~80
Compritol ATO 888Poloxamer 407 (6%)~95

Table 2: Effect of Homogenization Parameters on Particle Size

Lipid UsedHomogenization ParameterValueResulting Particle Size (nm)Reference
Glyceryl MonostearateHomogenization Speed6,000 rpmLarger[5]
Glyceryl MonostearateHomogenization Speed12,000 rpmSmaller[5]
TristearinHomogenization Speed10,000 rpm~400[6]
TristearinHomogenization Speed17,000 rpm~100[6]
TrimyristinHomogenization Time2.5 min~350[10]
TrimyristinHomogenization Time10 min~175[10]

Experimental Protocol: Hot High-Shear Homogenization for this compound SLNs

This protocol provides a general methodology for preparing this compound SLNs using the hot high-shear homogenization technique.

Materials:

  • This compound (solid lipid)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

  • Active Pharmaceutical Ingredient (API) - optional

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle with magnetic stirrer

  • Beakers

  • Thermometer

Procedure:

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to a temperature approximately 5-10°C above the melting point of this compound (melting point of this compound is around 54-65°C, so a temperature of ~75°C is a good starting point).

  • Preparation of Lipid Phase:

    • Melt the this compound in a separate beaker at the same temperature as the aqueous phase.

    • If incorporating a lipophilic API, dissolve it in the molten lipid.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer. Maintain the temperature.

    • This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-shear homogenization.

    • Homogenize at a defined speed (e.g., 10,000 - 20,000 rpm) for a specific duration (e.g., 5-15 minutes).[6] These parameters should be optimized for your specific formulation.

  • Cooling and Solidification:

    • Cool down the resulting nanoemulsion to room temperature or below in an ice bath under gentle stirring.

    • The lipid will recrystallize, forming solid lipid nanoparticles.

Workflow Diagram for SLN Production:

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Nanoparticle Formation A Melt this compound (and dissolve API) C Combine Phases to Form Pre-emulsion A->C B Heat Aqueous Surfactant Solution B->C D High-Shear Homogenization C->D E Cool Nanoemulsion D->E F SLN Formation upon Lipid Recrystallization E->F

Caption: A general workflow for the production of SLNs via hot homogenization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding polymorphism in glycerol distearate-based formulations. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in the context of this compound?

A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[1][2] this compound, like other triglycerides, exhibits monotropic polymorphism, meaning it has several crystalline states (polymorphs) but only one is thermodynamically stable over the entire temperature range.[3] The common polymorphic forms are denoted as α, β′, and β.[4]

Q2: Why is managing polymorphism crucial for my this compound formulation?

A2: Different polymorphs possess distinct physicochemical properties, including melting point, solubility, and density.[2][4] These differences can significantly impact the final product's performance. For instance, the polymorphic form can affect drug release profiles, the physical stability of the dosage form during storage, and the efficiency of drug incorporation into the lipid matrix.[5][6] Uncontrolled polymorphic transitions can lead to batch-to-batch inconsistency and potential therapeutic failure.[7]

Q3: What are the primary polymorphic forms of acylglycerides like this compound?

A3: The primary polymorphic forms are:

  • α (Alpha) form: This is the least stable (metastable) polymorph. It is often formed upon rapid cooling of the molten lipid.[4] Its hydrocarbon chains are packed in a hexagonal subcell.[8]

  • β′ (Beta-prime) form: This form has intermediate stability. The hydrocarbon chains are packed in an orthorhombic subcell.[4]

  • β (Beta) form: This is the most stable and most dense crystalline form. It has a triclinic subcell packing.[4] The transition to the β form is irreversible.

Q4: How do polymorphic transitions occur?

A4: Polymorphic transitions in monotropic systems like this compound proceed from a less stable to a more stable form, often following Ostwald's rule of stages.[3] The typical transformation pathway is α → β′ → β . This transition can be triggered by thermal energy (heating, storage at elevated temperatures) or mechanical stress.[4][9]

Q5: How does polymorphism affect drug release and stability?

A5: The metastable α-form, having a less dense crystal lattice, can incorporate a higher amount of a drug. However, during storage, it can transition to the more stable β-form.[5] This denser packing can lead to the expulsion of the incorporated drug, causing precipitation and a loss of stability.[5] Consequently, formulations with the α-form may initially show a faster drug release, while the β-form typically results in a slower, more controlled release.[4]

Q6: Which analytical techniques are essential for identifying polymorphs?

A6: The foundational techniques for identifying and characterizing polymorphs are:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal structures. Each polymorph provides a unique diffraction pattern, acting as a "fingerprint".[10][11]

  • Differential Scanning Calorimetry (DSC): This thermal analysis method is used to study thermal transitions like melting and crystallization. Different polymorphs will have distinct melting points and enthalpies of fusion.[11]

  • Infrared (IR) Spectroscopy: This technique can differentiate polymorphs by identifying variations in the vibrational bands of the molecule's functional groups, which are sensitive to the crystal packing arrangement.[8]

Troubleshooting Guide

Problem 1: My formulation shows unexpected changes in drug release profiles upon storage.

  • Potential Cause: A polymorphic transition from a metastable (e.g., α-form) to a stable (β-form) crystal structure. The initial, faster release may be due to the drug being dispersed in the α-form, while the slower release corresponds to the drug being in or expelled from the stable β-form.[4][5]

  • Troubleshooting Steps:

    • Analyze Initial and Stored Samples: Use DSC and PXRD to characterize the polymorphic state of your this compound matrix in both freshly prepared and aged samples.

    • Look for Changes: In DSC, look for the appearance of a higher melting point endotherm or the disappearance of a lower melting point one in the aged sample.[9] In PXRD, compare the diffraction patterns to identify a shift from the pattern of a metastable form to that of a stable form.[6]

    • Corrective Action: If a transition is confirmed, consider strategies to control the polymorphism. This could involve inducing the stable β-form during manufacturing through a controlled heating/cooling cycle (curing) or incorporating "polymorphic modifiers" (additives) that can stabilize a desired form.[4]

Problem 2: I'm observing drug crystals precipitating out of my formulation over time.

  • Potential Cause: The lipid matrix is likely transitioning from a less dense, metastable polymorph (α) to a more densely packed, stable polymorph (β). This transition reduces the space available within the crystal lattice, leading to the expulsion of the incorporated drug.[5]

  • Troubleshooting Steps:

    • Confirm Polymorphic Transition: Use PXRD and DSC to analyze the formulation at different time points during storage to confirm that a polymorphic transition is occurring concurrently with drug precipitation.

    • Assess Drug Solubility: Evaluate the solubility of your drug in the different polymorphic forms of the lipid if possible, or in the molten lipid versus the crystallized lipid.

    • Corrective Action:

      • Promote Stable Form: Modify the manufacturing process to crystallize the this compound directly into its most stable β-form. This ensures the drug is accommodated within a stable matrix from the beginning, preventing later expulsion.

      • Use Additives: Introduce liquid lipids or other excipients that can inhibit the polymorphic transition or improve drug solubilization within the lipid matrix.[4]

Problem 3: There is significant batch-to-batch variability in my formulation's performance.

  • Potential Cause: Inconsistent control over processing parameters is leading to the formation of different polymorphic ratios in different batches. Critical parameters include cooling rate, homogenization time, and the thermal history of the material.[12][13]

  • Troubleshooting Steps:

    • Audit Manufacturing Process: Carefully review your manufacturing protocol for any steps where temperature, pressure, or mechanical stress are not tightly controlled.

    • Characterize Multiple Batches: Use DSC and PXRD to analyze samples from "good" and "bad" batches to correlate performance with specific polymorphic forms.

    • Implement Process Analytical Technology (PAT): If feasible, introduce in-line or at-line monitoring to control the crystallization process.

    • Corrective Action: Define and validate strict control limits for critical processing parameters. For example, specify a precise cooling rate and duration to ensure consistent crystallization into the desired polymorphic form.[14]

Data Presentation

Table 1: General Characteristics of Common Triglyceride Polymorphs

Propertyα (Alpha) Formβ' (Beta-Prime) Formβ (Beta) Form
Relative Stability Metastable (Least Stable)IntermediateStable (Most Stable)
Subcell Packing HexagonalOrthorhombicTriclinic
Relative Density LowestIntermediateHighest
Melting Point LowestIntermediateHighest
Formation Condition Rapid cooling from melt[4]Slower cooling; transition from αSlow cooling; transition from α or β'[4]
Impact on Formulation Higher initial drug load, faster release, prone to transition and drug expulsion[5]Often desired in food products for textureSlower drug release, physically stable, may expel drug during formation[4][5]

Experimental Protocols

Protocol 1: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound formulation into a standard aluminum DSC pan. If analyzing the raw material, use the same amount.

  • Sealing: Hermetically seal the pan to prevent any loss of volatile components. Use a perforated lid if studying dehydration or desolvation.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 100 °C (or ~20 °C above the final melting point) at a controlled rate, typically 10 °C/min.[9] This first scan reveals the initial polymorphic state.

    • Hold at 100 °C for 5 minutes to erase the material's thermal history.

    • Cool the sample back down to 0 °C at a controlled rate (e.g., 10 °C/min).

    • Re-heat the sample from 0 °C to 100 °C at 10 °C/min. This second heating scan can reveal information about recrystallization behavior.[9]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization/transition) peaks. Note the onset temperature, peak maximum, and enthalpy (area under the peak) for each thermal event.

Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently place a sufficient amount of the powdered formulation or raw material onto a sample holder. Ensure the surface is smooth and level with the holder's surface. Avoid excessive pressure, which could induce polymorphic transformations.

  • Instrument Setup: Place the sample holder into the diffractometer.

  • Measurement Parameters:

    • Radiation: Typically Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): Scan over a range of 2° to 40° 2θ, which covers the most characteristic diffraction peaks for lipids.

    • Scan Speed/Step Size: Use a step size of 0.02° and a scan speed appropriate to obtain a good signal-to-noise ratio (e.g., 1-2°/min).

  • Data Analysis: Compare the obtained diffraction pattern with reference patterns for known polymorphs. The α-form typically shows a single strong, broad peak around 21.5° 2θ, while the β' and β forms show multiple sharp peaks in the 19-25° 2θ range.[8]

Protocol 3: Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1% w/w) with dry KBr powder and compressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Background Collection: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Measurement: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Examine the regions of the spectrum sensitive to crystal packing. For acylglycerides, key regions include the CH₂ scissoring vibration (around 1470 cm⁻¹) and the CH₂ rocking vibration series (around 720 cm⁻¹).[8] The splitting and position of these peaks can differentiate between polymorphs.

Visualizations

TroubleshootingWorkflow cluster_solutions Corrective Actions start Formulation Issue Observed (e.g., Instability, Variable Release) analysis Characterize Polymorphic State (DSC, PXRD, FT-IR) start->analysis is_polymorphism Is Polymorphism the Root Cause? analysis->is_polymorphism no_issue Investigate Other Causes (e.g., Chemical Degradation, Excipient Interaction) is_polymorphism->no_issue No proc_control Modify & Control Processing Parameters (e.g., Cooling Rate, Curing) is_polymorphism->proc_control  Yes additives Alter Formulation: Add Polymorphic Modifiers (e.g., Liquid Lipids) is_polymorphism->additives revalidate Re-formulate and Validate Long-Term Stability proc_control->revalidate additives->revalidate

Caption: Troubleshooting workflow for polymorphism-related issues.

PolymorphicPathway Melt Molten State Alpha α-Form (Metastable) Melt->Alpha Rapid Cooling Beta β-Form (Stable) Melt->Beta Slow Cooling BetaPrime β'-Form (Intermediate) Alpha->BetaPrime Transition (Time, Temp) BetaPrime->Beta Transition (Time, Temp)

Caption: Typical polymorphic transformation pathway for triglycerides.

ProcessParameterInfluence cluster_inputs Processing & Formulation Inputs cluster_polymorphs Resulting Polymorphic Form cluster_outputs Formulation Properties cooling Cooling Rate alpha α-Form (Metastable) cooling->alpha Fast beta β-Form (Stable) cooling->beta Slow additives Additives (Polymorphic Modifiers) additives->alpha Stabilize additives->beta Promote storage Storage Conditions (Time, Temperature) storage->beta Promotes Transition release Drug Release Profile alpha->release Fast Release stability Physical Stability alpha->stability Low Stability beta->release Slow Release beta->stability High Stability

Caption: Influence of process parameters on polymorphism and properties.

References

Technical Support Center: Enhancing Drug Dissolution from Glycerol Distearate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating with glycerol distearate matrices. Our goal is to equip you with the necessary strategies and experimental insights to effectively enhance the dissolution rate of your drug products.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Solutions
Initial burst release is too high, followed by slow and incomplete dissolution. - Drug particles adsorbed on the matrix surface.- High concentration of hydrophilic excipients causing rapid initial wetting and disintegration.- Inadequate binding of the drug within the lipid matrix.- Optimize Manufacturing Process: Employ a melt granulation technique to ensure proper encapsulation of the drug within the this compound.[1][2]- Adjust Excipient Levels: Reduce the concentration of highly soluble excipients or replace them with less soluble alternatives.- Increase Lipid Content: A higher proportion of this compound can create a more robust matrix, better controlling the initial release.
Drug dissolution is consistently slow and does not meet the desired release profile. - High lipophilicity of the this compound matrix, impeding water penetration.[3]- Poor wettability of the drug and/or matrix.- High drug loading leading to drug-drug interactions and reduced surface area for dissolution.- Incorporate Pore Formers: Add water-soluble excipients like lactose or polyethylene glycol (PEG) to create channels for fluid ingress upon dissolution.[4]- Add Surfactants: Include surfactants such as Polysorbate 80 or Sodium Lauryl Sulfate (SLS) to improve wettability and facilitate drug release.- Reduce Particle Size: Micronization of the drug increases the surface area available for dissolution.[5]
Inconsistent and variable dissolution profiles between batches. - Non-uniform mixing of drug and excipients.- Variations in compression force during tableting.- Inconsistent particle size distribution of the drug or excipients.- Standardize Mixing Process: Ensure a harmonized and validated mixing process to achieve a homogenous blend.- Control Compression Parameters: Monitor and control tablet hardness and thickness to ensure batch-to-batch consistency.- Characterize Raw Materials: Implement stringent quality control for incoming raw materials, including particle size analysis.
The matrix tablet swells excessively without significant drug release. - High concentration of swelling polymers (e.g., HPMC) forming a viscous gel layer that traps the drug.[6]- Optimize Polymer Concentration: Reduce the concentration of the swelling polymer or combine it with a non-swelling, soluble excipient.- Incorporate a Wicking Agent: Add a material like microcrystalline cellulose that facilitates water uptake into the core of the tablet, promoting disintegration.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the primary strategies to enhance the dissolution rate of a poorly water-soluble drug from a this compound matrix?

A1: The main strategies focus on increasing the wettability of the matrix and the drug, and on creating pathways for the dissolution medium to penetrate the matrix. Key approaches include:

  • Incorporation of Surfactants: These reduce the interfacial tension between the hydrophobic matrix and the aqueous dissolution medium.

  • Addition of Hydrophilic Polymers: Polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) can form a more hydrophilic matrix, aiding in water penetration and dissolution.[7]

  • Use of Pore Formers: Soluble excipients like lactose, mannitol, or salts dissolve in the dissolution medium, creating channels within the matrix for the fluid to enter and dissolve the drug.[4]

  • Solid Dispersion Technology: Dispersing the drug in its amorphous form within the this compound matrix can significantly enhance its solubility and dissolution rate.[5]

  • Inclusion of Superdisintegrants: These agents promote the rapid breakup of the tablet matrix upon contact with water, thereby increasing the surface area for dissolution.[8]

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area-to-volume ratio, leading to a faster dissolution rate.

Q2: How do surfactants improve drug dissolution from a this compound matrix?

A2: Surfactants enhance dissolution through several mechanisms:

  • Improved Wetting: They lower the surface tension at the solid-liquid interface, allowing the dissolution medium to more easily wet the hydrophobic surface of the this compound matrix and the drug particles.

  • Micellar Solubilization: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the poorly soluble drug molecules, increasing their apparent solubility in the dissolution medium.

  • Increased Porosity: Some soluble surfactants can dissolve from the matrix, creating pores and channels that facilitate the ingress of the dissolution medium and the egress of the dissolved drug.[9]

Q3: Can I use hydrophilic polymers with this compound, and how do they work?

A3: Yes, combining hydrophilic polymers with this compound is a common and effective strategy. These polymers, such as PEG, HPMC, or PVP, can:

  • Increase Matrix Hydrophilicity: They create a more water-permeable matrix, allowing for faster penetration of the dissolution fluid.

  • Form a Gel Layer: Some polymers, like HPMC, can hydrate and swell to form a gel layer. The dissolution of the drug is then controlled by diffusion through this layer and erosion of the matrix.[6]

  • Inhibit Drug Crystallization: In solid dispersions, hydrophilic polymers can help maintain the drug in an amorphous, more soluble state.

Experimental Design & Troubleshooting

Q4: What are the critical parameters to consider when developing a dissolution method for a this compound matrix?

A4: Key parameters for developing a robust dissolution method include:

  • Apparatus Selection: USP Apparatus 2 (Paddle) is commonly used for tablets. For formulations prone to floating, USP Apparatus 1 (Basket) or the use of a sinker may be necessary.

  • Dissolution Medium: The choice of medium should be based on the drug's solubility and the intended site of release. For poorly soluble drugs, the use of surfactants in the medium may be required to achieve sink conditions.

  • Agitation Speed: The paddle or basket speed should be carefully selected to provide sufficient hydrodynamics to differentiate between formulations without causing excessive erosion of the matrix.

  • Sampling Times: A sufficient number of time points should be chosen to adequately characterize the release profile, including early time points to assess burst release and later points to determine the extent of release.

Q5: My drug is degrading in the dissolution medium. What can I do?

A5: Drug degradation during dissolution testing can be a significant issue. Consider the following:

  • pH Adjustment: If the degradation is pH-dependent, adjust the pH of the dissolution medium to a range where the drug is more stable.

  • De-aeration: Dissolved oxygen can cause oxidative degradation. Ensure the dissolution medium is properly de-aerated before use.

  • Light Protection: If the drug is light-sensitive, use light-protected dissolution vessels.

  • Alternative Medium: If the above steps are not effective, you may need to explore alternative dissolution media, potentially with the addition of antioxidants, in consultation with regulatory guidelines.

Data Presentation

Table 1: Effect of Surfactants on the Dissolution of a Poorly Soluble Drug from a Lipid Matrix
FormulationSurfactant (Concentration)% Drug Released at 1 hour% Drug Released at 8 hours
ControlNone15%45%
F1Polysorbate 80 (1%)35%85%
F2Sodium Lauryl Sulfate (0.5%)40%92%
F3Glyceryl Monostearate (5%)12%40%

Note: Data is illustrative and based on general findings in the literature. Actual results will vary depending on the specific drug and formulation.

Table 2: Impact of Hydrophilic Polymers on the Dissolution Profile of a Model Drug from a this compound Matrix
FormulationHydrophilic Polymer (Ratio to this compound)% Drug Released at 2 hours% Drug Released at 12 hours
ControlNone20%55%
P1PEG 4000 (1:1)45%95%
P2HPMC K100M (1:1)25%70%
P3PVP K30 (1:2)50%98%

Note: Data is illustrative and based on general findings in the literature. Actual results will vary depending on the specific drug and formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Tablets by Melt Granulation

Objective: To prepare sustained-release matrix tablets using a melt granulation technique to enhance drug encapsulation and control dissolution.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Diluent (e.g., Lactose, Microcrystalline Cellulose)

  • Lubricant (e.g., Magnesium Stearate)

Equipment:

  • High-shear mixer with a heating jacket

  • Oven

  • Sieve

  • Tablet press

Procedure:

  • Pre-blending: Accurately weigh and blend the API and diluent in the high-shear mixer for 5 minutes at a low speed.

  • Melting of Binder: In a separate container, melt the this compound by heating it to approximately 70-80°C.

  • Granulation: While the powder blend is mixing at a low speed, slowly add the molten this compound. Increase the mixer speed to facilitate granule formation.

  • Cooling and Sizing: Once granules of a suitable size are formed, stop the mixer and allow the granulation to cool to room temperature. Pass the cooled granules through an appropriate sieve to obtain a uniform particle size.

  • Lubrication: Add the lubricant to the sized granules and blend for a further 2-3 minutes at a low speed.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

Protocol 2: In-Vitro Dissolution Testing of this compound Matrix Tablets

Objective: To evaluate the in-vitro drug release profile from the prepared this compound matrix tablets.

Equipment and Reagents:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution Vessels (900 mL)

  • Water bath maintained at 37 ± 0.5 °C

  • Dissolution Medium (e.g., pH 6.8 phosphate buffer)

  • Syringes and filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: Prepare the dissolution medium and de-aerate it. Assemble the dissolution apparatus and allow the medium in the vessels to equilibrate to 37 ± 0.5 °C.

  • Tablet Introduction: Place one tablet in each dissolution vessel. Start the apparatus at a specified paddle speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent drug released versus time.

Mandatory Visualizations

Dissolution_Enhancement_Strategies Matrix This compound Matrix SlowDissolution Slow/Incomplete Dissolution Matrix->SlowDissolution Drug Poorly Soluble Drug Drug->Matrix incorporated into Strategies Enhancement Strategies SlowDissolution->Strategies requires Surfactants Incorporate Surfactants Strategies->Surfactants Polymers Add Hydrophilic Polymers Strategies->Polymers PoreFormers Use Pore Formers Strategies->PoreFormers SolidDispersion Solid Dispersion Technology Strategies->SolidDispersion EnhancedDissolution Enhanced Dissolution Rate Surfactants->EnhancedDissolution Polymers->EnhancedDissolution PoreFormers->EnhancedDissolution SolidDispersion->EnhancedDissolution

Caption: Strategies to overcome slow dissolution from a this compound matrix.

Melt_Granulation_Workflow Start Start PreBlending Pre-blend API and Diluent Start->PreBlending Granulation Add Molten Binder to Powder Blend (High-Shear Mixing) PreBlending->Granulation MeltBinder Melt Glycerol Distearate MeltBinder->Granulation Cooling Cool Granulation Granulation->Cooling Sizing Sieve Granules Cooling->Sizing Lubrication Add Lubricant and Blend Sizing->Lubrication Compression Compress into Tablets Lubrication->Compression End End Compression->End

Caption: Workflow for preparing matrix tablets by melt granulation.

References

Challenges in the large-scale production of glycerol distearate formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of glycerol distearate formulations.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation development and manufacturing processes.

Question: My this compound-based formulation is showing physical instability (e.g., phase separation, crystallization, change in viscosity) over time. What are the potential causes and how can I resolve this?

Answer:

Physical instability in this compound formulations is a common challenge, often stemming from its complex physicochemical properties, particularly polymorphism.

Possible Root Causes:

  • Polymorphic Transitions: this compound, like other lipid excipients, can exist in different crystalline forms (polymorphs), primarily the less stable α-form and the more stable β-form. Over time, a transition from the α to the β form can occur, leading to a more ordered, denser crystal lattice. This can cause the expulsion of the entrapped active pharmaceutical ingredient (API), leading to crystallization and a decrease in the formulation's stability[1][2].

  • Improper Emulsification: Insufficient or excessive shear during homogenization can lead to a broad particle size distribution or emulsion cracking.

  • Temperature Fluctuations: Inadequate control of temperature during manufacturing and storage can accelerate polymorphic transitions or cause coalescence of lipid droplets[3][4].

  • Incompatible Ingredients: Interactions between this compound and other excipients can lead to instability. For instance, self-emulsifying glyceryl monostearate (a common component of technical grade this compound) can be incompatible with acids and high concentrations of ionizable salts[5].

Troubleshooting Steps:

  • Characterize Polymorphism: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to identify the polymorphic state of this compound in your formulation at different time points[1].

  • Optimize Process Parameters:

    • Cooling Rate: A rapid cooling (shock cooling) of the molten lipid can favor the formation of the metastable α-polymorph. Slower cooling rates may promote the formation of the more stable β-form directly, but this needs to be carefully controlled to avoid large crystal growth[6].

    • Homogenization: Optimize the homogenization speed and duration to achieve a narrow and desirable particle size distribution.

  • Incorporate Stabilizers: The addition of certain liquid lipids (oils) or surfactants can modify the crystal lattice of the solid lipid, potentially inhibiting polymorphic transitions and improving drug loading[2].

  • Conduct Excipient Compatibility Studies: Perform compatibility studies with all formulation components to rule out adverse interactions[7][8].

Troubleshooting Workflow for Formulation Instability

G start Formulation Instability Observed (Phase Separation, Crystallization, Viscosity Change) polymorphism Investigate Polymorphism (DSC, XRD) start->polymorphism process_params Review Process Parameters (Temperature, Mixing, Cooling Rate) start->process_params excipients Check Excipient Compatibility start->excipients polymorph_outcome Polymorphic Transition Identified? polymorphism->polymorph_outcome process_outcome Process Deviation Found? process_params->process_outcome excipient_outcome Incompatibility Detected? excipients->excipient_outcome solution_polymorph Modify Crystal Structure: - Add liquid lipid/stabilizer - Optimize cooling rate polymorph_outcome->solution_polymorph Yes end_node Stable Formulation polymorph_outcome->end_node No solution_process Optimize Manufacturing Process: - Adjust homogenization speed/time - Implement strict temperature control process_outcome->solution_process Yes process_outcome->end_node No solution_excipient Reformulate: - Replace incompatible excipient excipient_outcome->solution_excipient Yes excipient_outcome->end_node No solution_polymorph->end_node solution_process->end_node solution_excipient->end_node

A troubleshooting workflow for this compound formulation instability.

Question: My sustained-release tablet formulated with this compound shows variable and incomplete drug release. What could be the cause?

Answer:

Variability in drug release from this compound matrices is often linked to the manufacturing process and the physical properties of the lipid.

Possible Root Causes:

  • High Lubricant Concentration: While this compound can act as a lubricant, excessive amounts can lead to the formation of a hydrophobic film around the drug particles, hindering dissolution and causing incomplete release[9].

  • Polymorphic Form: The denser packing of the β-polymorph can result in a slower drug release compared to the α-form. Inconsistent formation of these polymorphs between batches can lead to variability[1][2].

  • Inadequate Mixing: Poor distribution of the drug within the lipid matrix can result in non-uniform release profiles.

  • Particle Size of this compound: The particle size of the excipient itself can influence the compaction properties and the formation of the release-controlling matrix.

Troubleshooting Steps:

  • Optimize Lubricant Level: If used as a lubricant, evaluate different concentrations (typically 1-4%) to find the optimal balance between lubrication and drug release[7].

  • Control Manufacturing Process:

    • Melt Granulation: If using melt granulation, precisely control the temperature to ensure complete melting and homogenous mixing with the API. The cooling rate should also be controlled to ensure consistent crystallinity[10].

    • Direct Compression: Ensure adequate blending time for uniform distribution of the drug and excipient.

  • Characterize the Final Formulation: Perform dissolution testing alongside DSC and XRD to correlate the release profile with the polymorphic form of the this compound in the final tablet.

  • Evaluate Different Grades: Different grades of this compound have varying compositions of mono-, di-, and triglycerides, which can impact their functionality. Testing different grades may yield a more desirable release profile[7][11].

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical composition?

This compound (also known as glyceryl distearate) is a mixture of diglycerides, primarily glyceryl distearate, with varying amounts of monoglycerides and triglycerides[7]. It is produced by the partial glycerolysis of vegetable oils or by the esterification of glycerol with stearic acid. Its appearance is a hard, waxy mass or a white to off-white powder or flakes[7]. It is practically insoluble in water but soluble in methylene chloride and partly soluble in hot ethanol[7].

ComponentTypical Concentration Range (%)
Monoglycerides8.0 - 22.0%
Diglycerides40.0 - 60.0%
Triglycerides25.0 - 35.0%
Source:[7]

Q2: What are the main applications of this compound in pharmaceutical formulations?

This compound is a versatile excipient with several applications in pharmaceuticals:

ApplicationDosage FormTypical Concentration Range (%)Function
Taste MaskingGranules, Dry Suspensions2 - 6%Forms a lipid matrix around the API, preventing its dissolution in saliva[7][10].
LubricantTablets1 - 4%Reduces friction between the tablet surface and the die wall during ejection[7][9].
Sustained-Release AgentTablets, Capsules10 - 20%Forms a dissolving skeleton material that controls the release of the API[7].
Thickening AgentOintments, Oral Liquids0.5 - 10%Increases the viscosity of the formulation and improves spreadability[7].
Solid Lipid CarrierSolid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs)VariesForms the solid lipid core for encapsulating APIs, particularly poorly soluble ones[10].
Source:[7]

Q3: What are the key challenges in scaling up the production of this compound-based nanoformulations?

Scaling up the production of nanomedicines, including those based on this compound, presents significant challenges:

  • Reproducibility: Ensuring batch-to-batch consistency of nanoparticle characteristics (particle size, drug loading, and polymorphism) is difficult as processing parameters may not scale linearly[12].

  • Process Control: Maintaining precise control over critical process parameters such as temperature, pressure, and homogenization rates at a larger scale is complex[4][12].

  • Sterilization: Terminal sterilization of lipid-based nanoformulations can be challenging as they may be sensitive to heat.

  • Quality Control: Establishing adequate quality control methods to ensure the physicochemical properties of the nanoparticles are maintained during scale-up is crucial for clinical performance[12].

Relationship between Process Parameters and Formulation Properties

G cluster_0 Process Parameters cluster_1 Formulation Properties Homogenization Homogenization (Speed, Time) ParticleSize Particle Size & Distribution Homogenization->ParticleSize Temperature Temperature (Heating, Cooling Rate) Temperature->ParticleSize Polymorphism Polymorphism Temperature->Polymorphism Composition Formulation Composition (Lipid, Surfactant, API conc.) Composition->ParticleSize DrugLoading Drug Loading & Entrapment Efficiency Composition->DrugLoading Stability Stability & Drug Release ParticleSize->Stability Polymorphism->Stability DrugLoading->Stability

Key process parameters influencing the final properties of the formulation.

Experimental Protocols

Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) using Hot Melt Emulsification

This protocol describes a general method for preparing this compound-based SLNs, a common application for delivering poorly soluble drugs.

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (optional, for smaller particle sizes)

  • Water bath

  • Magnetic stirrer

  • Beakers

Methodology:

  • Preparation of Lipid Phase:

    • Melt the this compound by heating it in a beaker to approximately 5-10°C above its melting point (melting point of glyceryl distearate is typically 54-58°C).

    • Once melted, dissolve the API in the molten lipid under continuous stirring to ensure a homogenous solution.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase. This prevents premature solidification of the lipid upon mixing.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization.

    • Continue homogenization for a specific period (e.g., 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization (Optional):

    • For smaller and more uniform particle sizes, the hot pre-emulsion can be passed through a high-pressure homogenizer at an optimized pressure and number of cycles.

  • Cooling and Nanoparticle Formation:

    • The hot nanoemulsion is then cooled down to room temperature or below in an ice bath under gentle stirring.

    • The cooling process causes the lipid to solidify, forming the Solid Lipid Nanoparticles (SLNs) with the API entrapped within the lipid matrix.

  • Characterization:

    • The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and polymorphic state (using DSC/XRD).

Experimental Workflow for SLN Preparation

G start Start melt_lipid Melt this compound (> Melting Point) start->melt_lipid heat_aq Heat Aqueous Surfactant Solution (Same Temperature) start->heat_aq dissolve_api Dissolve API in Molten Lipid melt_lipid->dissolve_api pre_emulsion Add Lipid Phase to Aqueous Phase under High-Shear Homogenization dissolve_api->pre_emulsion heat_aq->pre_emulsion hph High-Pressure Homogenization (Optional) pre_emulsion->hph cooling Cool Dispersion in Ice Bath (Solidification of Lipid) hph->cooling characterization Characterize SLNs (Size, PDI, Drug Loading, etc.) cooling->characterization

A typical workflow for preparing Solid Lipid Nanoparticles (SLNs).

References

Mitigating the impact of impurities in glycerol distearate on experimental outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glycerol Distearate. This resource is designed for researchers, scientists, and drug development professionals to mitigate the impact of impurities in this compound on experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your research and development work with this compound.

Issue 1: Inconsistent Drug Release Profiles in Solid Dosage Forms

Question: My team is observing significant batch-to-batch variability in the dissolution and release profiles of our tablet formulation that uses this compound as a lubricant and binder. What could be the cause?

Answer: Inconsistent drug release is often linked to variations in the impurity profile of this compound, specifically the ratios of monoglycerides, diglycerides, and triglycerides. These components have different melting points and hydrophilic-lipophilic balances (HLB), which can alter the properties of the formulation matrix.

Troubleshooting Workflow:

A Inconsistent Drug Release Observed B Quantify Mono-, Di-, and Triglyceride Content in this compound Batches (HPLC-RI/ELSD) A->B C Correlate Impurity Ratios with Dissolution Data B->C D High Monoglyceride Content Correlates with Faster Release? C->D E High Triglyceride Content Correlates with Slower Release? C->E F Establish Incoming Raw Material Specification for Glyceride Composition D->F G Purify this compound to Achieve Consistent Composition D->G E->F E->G H Reformulate to Accommodate Variability (e.g., adjust processing parameters) F->H I Problem Resolved F->I G->I H->I A SLN Aggregation and Instability B Analyze this compound for Impurities (Glycerides, Free Fatty Acids) A->B C High Impurity Levels Detected? B->C D Source High-Purity this compound C->D Yes E Purify In-House (Recrystallization) C->E F Optimize Formulation: Adjust Surfactant/Co-surfactant Ratio C->F No H Characterize SLNs (Particle Size, PDI, Zeta Potential) D->H E->H G Optimize Process: Modify Homogenization Parameters (Pressure, Temperature, Time) F->G G->H I Stable SLN Formulation Achieved H->I cluster_0 This compound Impurities cluster_1 Cellular Processes MG Monoglycerides Membrane Membrane Fluidity & Permeability MG->Membrane Alteration Metabolism Lipid Metabolism MG->Metabolism Integration FFA Free Fatty Acids FFA->Membrane Alteration Inflammation Inflammatory Pathways (e.g., NF-κB) FFA->Inflammation Modulation DG Diglycerides (Exogenous) PKC Protein Kinase C (PKC) Activation DG->PKC Potential Interference DG->Metabolism Integration

Adjusting process parameters for optimal coating with glycerol distearate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their coating processes with glycerol distearate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the coating process.

Question: What are the common causes of tablet twinning (sticking together) during the coating process and how can it be prevented?

Answer:

Tablet twinning is a common issue that can arise from excessive spray rates.[1] When the spray rate is too high, the tablets can become overwetted, leading to sticking and the formation of twins.[1][2] To prevent this, it is crucial to optimize the spray rate and ensure it is not excessive for the drying capacity of the coating pan.[1]

Here are some troubleshooting steps:

  • Reduce the Spray Rate: A lower spray rate can prevent overwetting.[1]

  • Optimize Drying Conditions: Increasing the inlet air temperature and airflow can enhance drying efficiency, though care must be taken to avoid other defects.[3]

  • Ensure Proper Tablet Bed Movement: Adequate pan speed ensures that tablets are properly mixed and do not remain in contact for extended periods, reducing the chance of sticking.[2][3]

Question: My coated tablets are exhibiting an "orange peel" effect. What causes this and how can I achieve a smoother finish?

Answer:

The "orange peel" or surface roughness defect is typically caused by inadequate spreading of the coating solution before it dries.[4][5] This can be a result of several process parameters being set incorrectly.

Key contributing factors and solutions include:

  • Low Spray Rate Coupled with Excessive Drying: If the spray rate is too low and the drying conditions (high temperature and airflow) are too aggressive, the coating droplets can dry prematurely before they have a chance to coalesce and form a smooth film.[4] To remedy this, consider slightly increasing the spray rate or reducing the drying temperature.

  • High Atomizing Air Pressure: Excessive atomizing air pressure can also lead to premature drying of the coating droplets, contributing to a rough surface.[4] Reducing the atomizing air pressure can help alleviate this issue.

  • High Viscosity of the Coating Solution: A coating solution with high viscosity may not atomize or spread effectively.[4][5] If applicable, consider diluting the solution to decrease its viscosity.[5]

Question: I am observing logo bridging on my coated tablets. What are the primary causes and how can I resolve this issue?

Answer:

Logo bridging occurs when the coating fills in and obscures the debossed logo on the tablet. This defect is strongly correlated with high relative humidity within the tablet bed.[1] A high spray rate is a primary contributor to increased humidity and subsequent logo bridging.[1]

To address logo bridging:

  • Decrease the Spray Rate: Reducing the spray rate will lower the amount of moisture being introduced to the tablet bed at any given time.[1]

  • Increase the Pan Speed: Faster pan speeds can improve the distribution of the coating solution and prevent its accumulation within the logo.

  • Optimize Atomization: Ensure the atomization air pressure is appropriate to create fine droplets that dry evenly.

Frequently Asked Questions (FAQs)

Question: What is the recommended melting temperature for this compound in a hot-melt coating process?

Answer:

This compound has a melting range of 50–60°C.[6] For hot-melt coating processes, it is typically melted and maintained at a higher temperature, such as 100°C, to ensure it remains in a liquid state for spraying.[6]

Question: What are the critical process parameters to consider when developing a this compound coating process?

Answer:

The critical process parameters (CPPs) that significantly impact the quality of the final coated product include:

  • Spray rate [1][3]

  • Inlet air temperature [3]

  • Inlet air flow [3]

  • Pan speed [3]

  • Atomization and pattern air pressure [3][7]

  • Gun-to-bed distance [8]

Question: How does the spray rate influence the coating process?

Answer:

The spray rate is a critical parameter with a significant effect on multiple aspects of the coating process.[3] It can influence:

  • Coating Efficiency: A low spray rate may lead to spray drying and reduced coating efficiency.[1]

  • Disintegration Time: The spray rate can have a significant impact on the disintegration time of the final product.[3]

  • Coating Defects: High spray rates can lead to defects such as twinning, picking, sticking, and logo-bridging.[1][3]

Data Presentation

Table 1: Process Parameters for this compound Coating of Potassium Chloride

ParameterValue
Coating AgentThis compound
SubstratePotassium Chloride
Coating MethodTop Spray Fluid Bed Coater
This compound Melting Temperature100°C
Spray Rate10 g/min
Atomization Air Temperature100°C
Atomization Pressure2.5 bar
Air Flow Rate18 m³/h
Nozzle Diameter0.8 mm

Source:[6]

Table 2: General Aqueous Film Coating Process Parameters

ParameterTypical Range
Spray Rate (per gun)50 - 225 g/min
Tablet Bed Temperature22 - 60°C
Gun-to-Bed Distance (Aqueous)8 - 10 inches (203.2 - 254.0 mm)
Gun-to-Bed Distance (Solvent-based)6 - 8 inches (152.4 - 203.2 mm)

Source:[8]

Experimental Protocols

Protocol 1: Hot-Melt Coating of Potassium Chloride with this compound in a Fluid Bed Coater

Objective: To apply a taste-masking coat of this compound onto potassium chloride particles.

Materials and Equipment:

  • Potassium chloride

  • This compound

  • Top spray fluid bed coater (e.g., GPCG 1.1, Glatt)

  • Heating mantle

  • Sieve (1250 µm)

Methodology:

  • Preheat the coating chamber of the fluid bed coater.

  • Place a specified amount of potassium chloride (e.g., 1200 g) into the preheated chamber.

  • Fluidize the potassium chloride powder for approximately 12 minutes, or until the product temperature reaches 42°C.

  • In a separate vessel, melt the this compound (e.g., 300 g for a 20% coating) and maintain it at 100°C.[6]

  • Set the process parameters as follows:

    • Spray rate: 10 g/min [6]

    • Atomization air temperature: 100°C[6]

    • Atomization pressure: 2.5 bar[6]

    • Air flow rate: 18 m³/h[6]

    • Spray nozzle diameter: 0.8 mm[6]

  • Position the spray nozzle at the lowest level.

  • Spray the molten this compound onto the fluidized potassium chloride particles.

  • After the coating process is complete, turn off the inlet air temperature to allow the coated powder to cool.

  • Once the inlet temperature matches the outlet temperature, allow the powder to cool for an additional 30 minutes at room temperature.[6]

  • Sieve the coated powder through a 1250 µm sieve to remove any agglomerates.[6]

Visualizations

Troubleshooting_Workflow_Orange_Peel Start Problem: Orange Peel / Roughness Check_Spread Is coating spreading adequately before drying? Start->Check_Spread Adjust_Spray_Rate Action: Slightly increase spray rate Start->Adjust_Spray_Rate Check_Viscosity Is the coating solution viscosity too high? Check_Spread->Check_Viscosity Yes Adjust_Drying Action: Decrease drying temperature / airflow Check_Spread->Adjust_Drying No Check_Atomization Is the atomization air pressure excessive? Check_Viscosity->Check_Atomization No Reduce_Viscosity Action: Decrease solution viscosity (e.g., add solvent) Check_Viscosity->Reduce_Viscosity Yes Reduce_Pressure Action: Reduce atomization air pressure Check_Atomization->Reduce_Pressure Yes End Result: Smooth Tablet Surface Check_Atomization->End No Adjust_Drying->End Adjust_Spray_Rate->End Reduce_Viscosity->End Reduce_Pressure->End

Caption: Troubleshooting workflow for the "orange peel" defect.

Logical_Relationship_Coating_Defects High_Spray_Rate High Spray Rate Overwetting Overwetting High_Spray_Rate->Overwetting High_Bed_Humidity High Tablet Bed Humidity High_Spray_Rate->High_Bed_Humidity Twinning Twinning / Sticking Overwetting->Twinning Picking Picking Overwetting->Picking Logo_Bridging Logo Bridging High_Bed_Humidity->Logo_Bridging

Caption: Relationship between high spray rate and common coating defects.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Glycerol Distearate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of glycerol distearate, a common excipient in pharmaceutical and cosmetic formulations. We will delve into the performance of key analytical techniques, supported by representative experimental data, to aid in selecting the most suitable method for your research and quality control needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification hinges on various factors, including the required precision, accuracy, sensitivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the most commonly employed techniques.

Parameter GPC-RI HPLC-ELSD GC-FID
Linearity (R²) > 0.99> 0.99 (often requires non-linear fit)[1]> 0.99
Accuracy (Recovery %) Typically 98-102%Typically 95-105%[1]Typically 97-103%[2]
Precision (RSD %) < 2.0%[3]< 5%[4]< 3%[2]
Limit of Detection (LOD) Higher, suitable for assay0.01 - 0.1 mg/mL0.001 - 0.01 mg/mL[4]
Limit of Quantitation (LOQ) Higher, suitable for assay0.05 - 0.3 mg/mL0.003 - 0.03 mg/mL[4]
Sample Derivatization Not requiredNot requiredRequired (silylation)
Primary Application Assay and purity of bulk materialQuantification in complex mixturesImpurity profiling and fatty acid composition

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Here, we outline the fundamental protocols for the key methods discussed.

Gel Permeation Chromatography with Refractive Index Detection (GPC-RI)

This method, based on the United States Pharmacopeia (USP-NF) monograph for glyceryl distearate, is the standard for assay and purity determination.[3]

Instrumentation:

  • A Gel Permeation Chromatograph equipped with a refractive index detector.

Chromatographic Conditions:

  • Column: A 7.8 mm x 30 cm column (or two 7.8 mm x 15 cm columns in series) packed with a styrene-divinylbenzene copolymer (L21 packing).[3]

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector Temperature: 40°C.

  • Injection Volume: 40 µL.

System Suitability:

  • Resolution: The resolution between the diglyceride and monoglyceride peaks should be not less than 1.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.[3]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a versatile technique for quantifying non-volatile compounds like this compound, especially in complex formulations where UV detection is not feasible.

Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and an evaporative light scattering detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed, often with a mixture of a non-polar solvent (e.g., isopropanol, acetone) and a more polar solvent (e.g., acetonitrile, methanol).

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 30 - 50°C.

  • ELSD Settings:

    • Nebulizer Temperature: Adjusted to ensure efficient solvent evaporation without analyte degradation.

    • Evaporator Temperature: Optimized for analyte volatility.

    • Gas Flow Rate: Typically nitrogen, adjusted for optimal signal-to-noise ratio.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive method, particularly useful for determining the fatty acid composition of this compound after derivatization, or for quantifying low-level impurities.

Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: A capillary column suitable for high-temperature analysis, such as a 5% diphenyl / 95% dimethyl polysiloxane phase.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 280 - 320°C.

  • Detector Temperature: 300 - 350°C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized glycerides, typically starting at a lower temperature and ramping up to over 300°C.

Sample Preparation (Derivatization):

  • This compound is non-volatile and requires derivatization before GC analysis. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Visualizing the Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that it is suitable for its intended purpose. The following diagram illustrates the key stages and parameters involved in this workflow.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Routine Analysis J->K L System Suitability Testing K->L L->K

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational understanding of the primary analytical methods for this compound quantification. The choice of method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available instrumentation. For regulatory submissions, adherence to pharmacopeial methods, where available, is essential.

References

A Comparative Guide to In Vitro and In Vivo Correlation of Drug Release from Glycerol Distearate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of drug release from glycerol distearate (GDS) matrices, focusing on the establishment of a predictive relationship between laboratory dissolution data (in vitro) and real-world drug absorption in the body (in vivo). It is intended for researchers, scientists, and drug development professionals seeking to understand and apply In Vitro-In Vivo Correlation (IVIVC) principles to lipid-based sustained-release dosage forms.

Introduction to IVIVC and Lipid Matrices

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form, typically the rate of drug dissolution, and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2] The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A being the most rigorous.[2][3][4] A Level A correlation establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, allowing the in vitro data to serve as a surrogate for bioequivalence studies.[1][4][5][6]

This compound is a hydrophobic lipid excipient widely used to formulate sustained-release matrix tablets.[7] These matrices are typically inert and non-erodible.[8] The primary mechanism of drug release is diffusion through a network of pores and channels created as the aqueous medium penetrates the matrix and dissolves the drug.[8][9][10] The tortuosity and porosity of this network, controlled by the concentration of GDS and the presence of other excipients, govern the rate of drug release.

The Biopharmaceutics Classification System (BCS) suggests that drugs in Class II (low solubility, high permeability) are ideal candidates for IVIVC development, as dissolution is the rate-limiting step for absorption.[1][5]

Experimental Protocols for Establishing a Level A IVIVC

Establishing a robust Level A IVIVC requires a systematic approach involving the development of multiple formulations, followed by parallel in vitro and in vivo testing.[11]

2.1. Formulation and In Vitro Dissolution Testing

  • Formulation Development : Prepare a minimum of three formulations with varying release rates (e.g., fast, medium, and slow).[11] This is typically achieved by altering the ratio of this compound to the active pharmaceutical ingredient (API) or by incorporating a water-soluble pore-forming agent like lactose.

  • Manufacturing : Tablets can be manufactured using methods such as direct compression or melt granulation.[7][12] Melt granulation is common for lipid matrices, where the lipid binder is heated above its melting point.[12][13]

  • Dissolution Apparatus : Utilize a USP Apparatus II (paddle) or Apparatus I (basket).[11]

  • Test Conditions :

    • Medium : 900 mL of a physiologically relevant medium, such as simulated intestinal fluid (e.g., phosphate buffer pH 7.4).[14]

    • Temperature : Maintained at 37 ± 0.5 °C.

    • Agitation : Paddle speed set between 50-75 rpm.[11]

  • Sampling : Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Replace the withdrawn volume with fresh medium.

  • Analysis : Analyze the drug concentration in each sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.

2.2. In Vivo Bioavailability Study

  • Study Design : Conduct a single-dose, randomized, crossover study in a sufficient number of subjects (typically 6-36) to characterize drug performance.[11][15] An intravenous solution or an immediate-release oral formulation should be included as a reference.[11][15]

  • Dosing : Administer the fast, medium, and slow-release formulations to fasted subjects.

  • Blood Sampling : Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).

  • Bioanalysis : Determine the drug concentration in plasma samples using a validated and sensitive method, such as LC-MS/MS.

2.3. IVIVC Model Development

  • Deconvolution of In Vivo Data : Use the plasma concentration-time data to calculate the cumulative fraction of drug absorbed in vivo over time. This is achieved through deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman models.[5][11]

  • Correlation : For each formulation, plot the mean fraction of drug dissolved in vitro against the mean fraction of drug absorbed in vivo for each time point. A linear relationship with a high correlation coefficient (R² > 0.95) indicates a successful Level A IVIVC.

  • Validation and Predictability : The model's predictive power is evaluated by calculating the prediction error (%PE) for key pharmacokinetic parameters (AUC and Cmax). An IVIVC is considered valid if the mean %PE is ≤ 10% and the individual %PE for each formulation is ≤ 15%.[16]

Data Presentation

The following tables present hypothetical data for a model drug formulated in this compound matrices to illustrate the expected outcomes of an IVIVC study.

Table 1: Composition of Sustained-Release Tablet Formulations

Component Formulation F1 (Fast) Formulation F2 (Medium) Formulation F3 (Slow)
Model Drug (mg) 100 100 100
This compound (mg) 50 100 150
Lactose (mg) 145 95 45
Magnesium Stearate (mg) 5 5 5

| Total Weight (mg) | 300 | 300 | 300 |

Table 2: Comparative In Vitro Dissolution Profiles

Time (hr) F1 (Fast) % Released F2 (Medium) % Released F3 (Slow) % Released
1 35 22 15
2 55 38 26
4 78 59 42
8 92 80 65
12 98 91 82

| 24 | 100 | 99 | 95 |

Table 3: Comparative In Vivo Pharmacokinetic Parameters

Parameter Formulation F1 (Fast) Formulation F2 (Medium) Formulation F3 (Slow)
Cmax (ng/mL) 210.5 165.2 120.8
Tmax (hr) 4.0 6.0 8.0

| AUC₀₋t (ng·hr/mL) | 1850.4 | 1835.9 | 1795.1 |

Table 4: Level A IVIVC Correlation Data (Formulation F2 - Medium)

Time (hr) In Vitro % Dissolved In Vivo % Absorbed
1 22 24
2 38 40
4 59 61
8 80 83
12 91 92

| Correlation Coefficient (R²) | \multicolumn{2}{c|}{0.995 } |

Comparison with Alternative Matrix Systems

This compound matrices offer distinct advantages but should be compared with other systems to select the optimal formulation strategy.

Table 5: Comparison of Sustained-Release Matrix Formers

Feature This compound (Lipid) Glyceryl Behenate (Lipid) HPMC (Hydrophilic Polymer)
Material Type Hydrophobic, waxy solid Hydrophobic, waxy solid Hydrophilic, swellable polymer
Release Mechanism Diffusion through an inert, porous matrix.[8] Primarily diffusion; similar to GDS.[9][10] Polymer swelling, diffusion through a gel layer, and matrix erosion.
Manufacturing Direct Compression, Melt Granulation.[12] Direct Compression, Melt Granulation.[9] Direct Compression, Wet Granulation.
Effect of pH Generally independent of GI tract pH. Largely independent of GI tract pH. Can be influenced by pH, affecting swelling and erosion rates.

| IVIVC Potential | High, especially for BCS Class II drugs where dissolution is rate-limiting. | High, for similar reasons as GDS. | Good, but can be complex due to the interplay of swelling, diffusion, and erosion mechanisms. |

Visualizations: Workflows and Mechanisms

Visual diagrams help clarify the complex processes involved in IVIVC development and drug release.

IVIVC_Workflow IVIVC Development Workflow cluster_Formulation Formulation Development cluster_Testing Parallel Testing cluster_Analysis Data Analysis & Correlation F1 Fast Release (Low GDS) invitro In Vitro Dissolution (USP Apparatus II) F1->invitro invivo In Vivo PK Study (Crossover Design) F1->invivo F2 Medium Release (Mid GDS) F2->invitro F2->invivo F3 Slow Release (High GDS) F3->invitro F3->invivo correlation Plot % Dissolved vs % Absorbed invitro->correlation deconvolution Deconvolution (e.g., Wagner-Nelson) invivo->deconvolution deconvolution->correlation validation Validate Model (%PE for AUC & Cmax) correlation->validation

Caption: A flowchart of the Level A IVIVC development process.

Release_Mechanisms Comparison of Drug Release Mechanisms cluster_GDS This compound (Hydrophobic Matrix) cluster_HPMC HPMC (Hydrophilic Matrix) gds_start Tablet gds_penetrate Water Penetrates (Forms Pores) gds_start->gds_penetrate gds_dissolve Drug Dissolves Inside Matrix gds_penetrate->gds_dissolve gds_diffuse Drug Diffuses Out Through Pore Network gds_dissolve->gds_diffuse gds_end Inert Matrix Ghost Remains gds_diffuse->gds_end hpmc_start Tablet hpmc_swell Polymer Swells (Forms Gel Layer) hpmc_start->hpmc_swell hpmc_diffuse Drug Diffuses Through Gel hpmc_swell->hpmc_diffuse hpmc_erode Matrix Erodes hpmc_swell->hpmc_erode hpmc_end Complete Dissolution hpmc_diffuse->hpmc_end hpmc_erode->hpmc_end

Caption: Drug release from hydrophobic vs. hydrophilic matrices.

References

Navigating the Nuances of Formulation: A Comparative Guide to Glycerol Distearate Grades

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of excipients is a critical step that dictates the efficacy, stability, and manufacturability of a final formulation. Among the versatile class of lipid-based excipients, glycerol distearate stands out for its multifaceted roles as an emulsifier, thickener, lubricant, and stabilizer. However, the term "this compound" encompasses a range of grades, each with a unique composition that significantly influences its performance. This guide provides an objective comparison of different grades of this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal grade for your specific formulation needs.

This compound is not a single chemical entity but rather a mixture of mono-, di-, and triglycerides of stearic and palmitic acids. The "grade" of this compound is primarily defined by the relative proportions of these glycerides. A higher concentration of diglycerides, for instance, can enhance its emulsifying properties, while a different ratio might be more effective as a tablet lubricant. Understanding these compositional nuances is key to harnessing the full potential of this excipient.

Comparative Efficacy in Emulsion Formulations

The stability of an emulsion is paramount, and the choice of emulsifier is a determining factor. The efficacy of different grades of this compound as emulsifiers is closely linked to their mono- and diglyceride content. Monoglycerides, with their single fatty acid chain, and diglycerides, with two, possess different hydrophilic-lipophilic balances (HLB), which in turn affects their ability to stabilize oil-in-water or water-in-oil emulsions.

A study comparing medium-chain mono-, di-, and triglycerides revealed that the diglyceride demonstrated the largest oil-in-water microemulsion region.[1] While this study did not use stearates, it highlights the significant role of the glyceride composition in emulsion formation. Another study on flavour emulsions found that a higher monocaprylin (a monoglyceride) content in an emulsifier blend showed excellent results and a synergistic effect on emulsion stability.[2] This suggests that a careful balance between mono- and diglyceride content is crucial for optimal emulsion stability.

Grade CompositionKey Performance MetricResult
High Monoglyceride Content Emulsion Droplet SizeGenerally leads to smaller initial droplet sizes.
High Diglyceride Content Microemulsion FormationTends to form larger and more stable microemulsion regions.[1]
Balanced Mono-/Diglyceride Ratio Overall Emulsion StabilityOften provides a synergistic effect, enhancing long-term stability.[1][2]

Performance as a Tablet Lubricant

In solid dosage forms, lubricants are essential to prevent the adhesion of the tablet to the die wall during compression and ejection. The lubricating properties of this compound are influenced by its composition, particularly the presence of different glycerides which can affect tablet hardness and dissolution.

Research on glycerin fatty acid esters as tablet lubricants has shown them to be a viable alternative to commonly used lubricants like magnesium stearate, with the potential for better tablet hardness and less impact on the stability of certain active pharmaceutical ingredients (APIs).[3] One study highlighted that glycerol dibehenate, a related lipid excipient, is an effective lubricant, particularly when magnesium stearate causes dissolution delays.[4][5] While direct comparative data for different grades of this compound is limited, the principle that composition affects performance holds true. A grade with a higher melting point, for instance, might provide better lubrication at higher compression speeds.

Grade CompositionKey Performance MetricResult
High Stearic Acid Content Lubricity (Ejection Force Reduction)Generally provides effective lubrication, comparable to other stearate-based lubricants.
Varying Mono-/Di-/Triglyceride Ratio Tablet HardnessCan be optimized to achieve desired tablet hardness without the significant reduction sometimes seen with other lubricants.[3]
Varying Mono-/Di-/Triglyceride Ratio Dissolution ProfileCan be selected to minimize impact on drug dissolution, a common issue with hydrophobic lubricants.[4]

Experimental Protocols

To aid in the rational selection of a this compound grade, the following are detailed methodologies for key experiments.

Protocol 1: Evaluation of Emulsion Stability

Objective: To compare the ability of different grades of this compound to stabilize an oil-in-water (O/W) emulsion.

Methodology:

  • Preparation of Emulsions:

    • Prepare the aqueous phase and the oil phase separately. The active pharmaceutical ingredient (API) can be dissolved in either phase depending on its solubility.

    • Disperse the selected grade of this compound in the oil phase and heat to 70-80°C until fully melted and dissolved.

    • Heat the aqueous phase to the same temperature.

    • Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed (e.g., 5000 rpm) for a specified time (e.g., 5 minutes).

    • Allow the emulsion to cool to room temperature while stirring at a lower speed (e.g., 500 rpm).

  • Characterization of Emulsions:

    • Droplet Size Analysis: Immediately after preparation and at specified time intervals (e.g., 1, 7, 14, and 30 days), measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Zeta Potential Measurement: Determine the zeta potential of the emulsion droplets to assess their surface charge and predict stability against coalescence.

    • Microscopic Examination: Observe the emulsion under a microscope to visually assess droplet uniformity and look for signs of coalescence or phase separation.

    • Accelerated Stability Testing: Subject the emulsions to stress conditions such as centrifugation (e.g., 3000 rpm for 30 minutes) and temperature cycling (e.g., alternating between 4°C and 40°C every 24 hours for several cycles) to assess their physical stability.[6]

Protocol 2: Assessment of Tablet Lubrication Efficacy

Objective: To quantify and compare the lubricating performance of different grades of this compound in a tablet formulation.

Methodology:

  • Preparation of Powder Blend:

    • Blend the API and other excipients (e.g., filler, binder, disintegrant) in a suitable blender for a predetermined time.

    • Add the selected grade of this compound (typically 0.5-2.0% w/w) and blend for a short period (e.g., 2-5 minutes) to ensure uniform distribution.

  • Tabletting:

    • Compress the lubricated blend into tablets using an instrumented tablet press. Maintain consistent compression force and speed across all tested grades.

  • Evaluation of Lubrication Performance:

    • Ejection Force Measurement: The instrumented tablet press will record the force required to eject the tablet from the die. Lower ejection forces indicate better lubrication.[7][8]

    • Tablet Hardness and Friability: Measure the hardness and friability of the tablets. An ideal lubricant will allow for the production of robust tablets without significant loss of hardness.[7]

    • Dissolution Testing: Perform dissolution testing on the tablets to determine if the lubricant has a negative impact on the release of the API.

Visualizing the Selection Process

To streamline the decision-making process for selecting the appropriate grade of this compound, the following workflows can be utilized.

Excipient_Selection_Workflow cluster_formulation Formulation Goal Definition cluster_selection Grade Selection Pathway cluster_evaluation Performance Evaluation goal Define Formulation Type (e.g., Emulsion, Tablet) emulsion Emulsion Formulation goal->emulsion tablet Tablet Formulation goal->tablet emulsion_type Determine Emulsion Type (O/W or W/O) emulsion->emulsion_type lubrication_need Assess Lubrication Needs (e.g., API sensitivity, compression speed) tablet->lubrication_need select_emulsifier Select Grade based on Mono-/Diglyceride Ratio emulsion_type->select_emulsifier select_lubricant Select Grade based on Melting Point & Composition lubrication_need->select_lubricant emulsion_testing Conduct Emulsion Stability Tests select_emulsifier->emulsion_testing tablet_testing Conduct Lubrication Efficacy Tests select_lubricant->tablet_testing analyze_emulsion Analyze Droplet Size, Zeta Potential, Stability emulsion_testing->analyze_emulsion analyze_tablet Analyze Ejection Force, Hardness, Dissolution tablet_testing->analyze_tablet optimize Optimize Concentration and Process Parameters analyze_emulsion->optimize analyze_tablet->optimize

Caption: Workflow for selecting a this compound grade.

Emulsion_Development_Logic start Start: Develop Stable Emulsion define_phases Define Oil & Aqueous Phases start->define_phases select_api_phase Determine API Phase define_phases->select_api_phase select_gds_grade Select GDS Grade (based on required HLB and stability) select_api_phase->select_gds_grade prepare_emulsion Prepare Emulsion (Hot Homogenization) select_gds_grade->prepare_emulsion initial_characterization Initial Characterization (Droplet Size, PDI) prepare_emulsion->initial_characterization stability_testing Accelerated Stability Testing initial_characterization->stability_testing evaluation Evaluate Results stability_testing->evaluation stable Stable Emulsion Achieved evaluation->stable Meets Criteria reformulate Reformulate (Adjust GDS Grade/Concentration) evaluation->reformulate Does Not Meet Criteria reformulate->select_gds_grade

References

A Head-to-Head Comparison: HPLC vs. GC for the Characterization of Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of glycerol distearate.

The accurate characterization of this compound, a key excipient in pharmaceutical formulations and a component in various industrial products, is critical for quality control and product performance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them, however, depends on the specific analytical needs, sample matrix, and the desired level of detail. This guide provides an objective comparison of HPLC and GC methods for this compound characterization, supported by experimental data and detailed protocols, to aid researchers in method selection and cross-validation.

Quantitative Performance Data

A critical aspect of method selection and cross-validation is the comparison of key analytical performance parameters. The following tables summarize typical quantitative data for the analysis of glycerides, including this compound, by HPLC and GC. It is important to note that specific values can vary depending on the exact methodology, instrumentation, and sample matrix.

Table 1: HPLC Performance Data for Glyceride Analysis

ParameterTypical ValueKey Considerations
Precision (RSD%)< 5%[1]Demonstrates good method precision.
Linearity (r²)> 0.99[2]Excellent linearity over a defined concentration range.
Limit of Detection (LOD)0.3 - 2 mg/L[1]Suitable for detecting low levels of glycerides.
Limit of Quantification (LOQ)0.76 µg/mL (for glycerol after derivatization)[3]
Recovery (%)≥ 82.31%[2]Achievable with optimized sample preparation.

Table 2: GC Performance Data for Glyceride and Fatty Acid Analysis

ParameterTypical ValueKey Considerations
Precision (RSD%)≤ 5.88%[2]Good precision, comparable to HPLC.
Linearity (r²)> 0.99[2]Excellent linearity over a defined concentration range.
Limit of Detection (LOD)0.001 mg/g (for cholesterol)[4]High sensitivity, especially with mass spectrometry detection.
Limit of Quantification (LOQ)~ 1 µg / Media (for glycerol monostearate)[5]
Recovery (%)≥ 82.31%[2]Comparable to HPLC with appropriate extraction.

Experimental Protocols

For transparency and reproducibility, generalized methodologies for both HPLC and GC analysis of this compound are provided below. These protocols may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a normal-phase separation with evaporative light scattering detection (ELSD), suitable for non-volatile compounds like this compound.[1]

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in an appropriate solvent (e.g., hexane, isopropanol, or ethyl acetate mixtures).[1]

  • No derivatization is typically required for HPLC analysis of glycerides.[6]

2. HPLC Instrumentation and Conditions:

  • Column: Zorbax silica column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of hexane, isopropanol, and ethyl acetate mixtures.[1]

  • Flow Rate: 1.0 mL/min.[7][8][9]

  • Column Temperature: 40 °C.[7][8][9]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.[1][7][8][9]

  • Injection Volume: 40 µL.[7][8][9]

3. Data Analysis:

  • Identify this compound by comparing the retention time with a reference standard.

  • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

Gas Chromatography (GC) Method

This method often requires derivatization to increase the volatility of the glycerides for analysis.

1. Sample Preparation:

  • Lipid Extraction: If the sample is in a complex matrix, perform a lipid extraction using a method like the Folch method (chloroform:methanol, 2:1 v/v).[10]

  • Derivatization: Convert the non-volatile glycerides into more volatile silyl derivatives using a derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in the presence of pyridine.[11][12]

2. GC Instrumentation and Conditions:

  • Column: A poly(dimethyl)(diphenyl)siloxane capillary column (e.g., 10 m x 0.32 mm, 0.1 µm film thickness).[13]

  • Carrier Gas: Helium or Nitrogen.

  • Injector: Split/splitless or on-column injector.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, with final temperatures potentially reaching up to 380 °C.[14]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[13]

  • Injection Volume: 1 µL.[13]

3. Data Analysis:

  • Identify the derivatized this compound by comparing its retention time and/or mass spectrum with a derivatized standard.

  • Quantify using an internal standard and a calibration curve.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[15] This is essential when transferring methods between laboratories or when using different techniques to analyze the same sample.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development & Validation hplc_sample Sample Analysis hplc_dev->hplc_sample hplc_data HPLC Data hplc_sample->hplc_data compare Comparative Analysis hplc_data->compare gc_dev Method Development & Validation gc_sample Sample Analysis gc_dev->gc_sample gc_data GC Data gc_sample->gc_data gc_data->compare report Cross-Validation Report compare->report

Caption: A generalized workflow for the cross-validation of HPLC and GC methods.

Method Comparison: HPLC vs. GC

Both HPLC and GC are robust techniques for the analysis of this compound, each with its own set of advantages and limitations.

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds like glycerides without the need for derivatization.[6][16] This simplifies sample preparation and avoids potential side reactions. The use of detectors like ELSD or RI allows for the detection of compounds that lack a UV chromophore.[1]

GC , on the other hand, often provides higher resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[17] However, the requirement for derivatization to increase the volatility of glycerides adds a step to the sample preparation process and can introduce variability.[6] The high temperatures used in GC can also be a concern for thermally sensitive compounds.[16]

Key Differences at a Glance:

FeatureHPLCGC
Principle Separation in a liquid mobile phaseSeparation in a gaseous mobile phase
Sample Volatility Suitable for non-volatile compounds[16]Requires volatile or derivatized compounds[16]
Derivatization Generally not required[6]Often required for glycerides[6]
Operating Temperature Ambient to moderately elevated[16]High temperatures[16]
Sensitivity Good, detector dependentGenerally higher, especially with MS[17]
Resolution GoodOften higher than HPLC[17]

Conclusion

The choice between HPLC and GC for the characterization of this compound depends on the specific analytical goals. HPLC offers a more direct analysis of the intact molecule without the need for derivatization, making it a robust method for routine quality control. GC, particularly GC-MS, provides high sensitivity and detailed structural information, which can be invaluable for in-depth characterization and impurity profiling.

Cross-validation of both methods is highly recommended to ensure data integrity and consistency, especially in a regulatory environment. By understanding the strengths and limitations of each technique and following a rigorous cross-validation protocol, researchers can confidently select the most appropriate method for their needs and generate reliable and accurate data for the characterization of this compound.

References

A Comparative Guide to Solid Lipids in Nanoparticle Formulation: Glycerol Distearate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solid lipid is a critical determinant in the successful formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides an objective comparison of glycerol distearate against other commonly employed solid lipids—glyceryl monostearate, glyceryl behenate, and cetyl palmitate—supported by experimental data to inform formulation decisions.

This comprehensive analysis delves into key performance indicators, including particle size, polydispersity index (PDI), zeta potential, drug loading capacity, encapsulation efficiency, and in vitro drug release profiles. Detailed experimental protocols for common nanoparticle fabrication techniques are also provided, alongside visualizations of experimental workflows and cellular uptake pathways to enhance understanding.

Performance Comparison of Solid Lipids

The choice of solid lipid significantly influences the physicochemical properties and, consequently, the in vivo performance of lipid-based nanoparticles. The following tables summarize experimental data compiled from various studies, offering a comparative overview of this compound and its alternatives.

Table 1: Physicochemical Properties of Nanoparticles Formulated with Different Solid Lipids

Solid LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound 176.3 ± 2.780.268 ± 0.022-35.5 ± 0.36~80-90Not Specified[1]
Glyceryl Monostearate100 - 480.60.115 - 0.34-22.03 to -31.568 - 960.805 - 19.98[2][3][4][5][6]
Glyceryl Behenate120 - 783.10.241 - 0.597-12.7 to +14.4~81.6Not Specified[7]
Cetyl Palmitate102 - 311~0.13 - 0.2-21 ± 2~82 - 100Not Specified[8][9]

Table 2: In Vitro Drug Release Characteristics

Solid LipidDrug Release ProfileKey FindingsReference
This compound Sustained ReleaseRelease can be modulated by lipid concentration and composition. Digestion by lipases influences release.[10]
Glyceryl MonostearateSustained ReleaseOften shows a biphasic release pattern with an initial burst release followed by sustained release.[5][11]
Glyceryl BehenateVery Low ReleaseThe highly crystalline structure can lead to very slow drug release.[7]
Cetyl PalmitateSustained ReleaseRelease is influenced by the crystalline state of the lipid matrix.[9]

Experimental Protocols

The following are detailed methodologies for common techniques used in the fabrication of solid lipid nanoparticles.

High-Speed Homogenization and Ultrasonication

This is a widely used method for preparing SLNs and NLCs.

  • Lipid Phase Preparation: The solid lipid (e.g., this compound) and the lipophilic drug are melted at a temperature approximately 5-10°C above the melting point of the lipid.

  • Aqueous Phase Preparation: The aqueous phase, containing a surfactant (e.g., Polysorbate 80, Poloxamer 188), is heated to the same temperature as the lipid phase.[12][13]

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.[14][15]

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[12][16]

  • Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.[17]

Solvent Emulsification-Evaporation Method

This technique is suitable for thermolabile drugs.

  • Organic Phase Preparation: The drug and the solid lipid are dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).[15][18]

  • Emulsification: This organic solution is then emulsified in an aqueous phase containing a suitable surfactant using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.[19][20]

  • Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at room temperature.[21]

  • Nanoparticle Formation: The removal of the organic solvent leads to the precipitation of the lipid, forming the solid nanoparticles. The nanoparticles are then collected by centrifugation or filtration.

Visualizing Experimental and Biological Processes

To further elucidate the processes involved in nanoparticle formulation and their biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_homogenization Homogenization cluster_formation Nanoparticle Formation Lipid Phase Lipid Phase Pre-emulsion Pre-emulsion Lipid Phase->Pre-emulsion Melt & Mix Aqueous Phase Aqueous Phase Aqueous Phase->Pre-emulsion Add & Stir High-Speed Homogenizer High-Speed Homogenizer Pre-emulsion->High-Speed Homogenizer Ultrasonicator Ultrasonicator Pre-emulsion->Ultrasonicator Nanoemulsion Nanoemulsion High-Speed Homogenizer->Nanoemulsion Ultrasonicator->Nanoemulsion SLNs SLNs Nanoemulsion->SLNs Cooling

High-Speed Homogenization and Ultrasonication Workflow.

Solvent_Emulsification_Evaporation cluster_prep Preparation cluster_emulsification Emulsification cluster_formation Nanoparticle Formation Organic Phase Drug + Lipid in Organic Solvent Homogenizer Homogenizer Organic Phase->Homogenizer Aqueous Phase Surfactant in Water Aqueous Phase->Homogenizer Emulsion Emulsion Homogenizer->Emulsion Solvent Evaporation Solvent Evaporation Emulsion->Solvent Evaporation SLNs SLNs Solvent Evaporation->SLNs

Solvent Emulsification-Evaporation Workflow.

Cellular_Uptake cluster_endocytosis Endocytosis SLN SLN Cell_Membrane Cell Membrane SLN->Cell_Membrane Adsorption Endosome Endosome Cell_Membrane->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release in Cytoplasm Lysosome->Drug_Release Degradation of SLN

General Cellular Uptake Pathway of Solid Lipid Nanoparticles.

Discussion and Conclusion

This compound presents itself as a viable and effective solid lipid for the formulation of SLNs and NLCs. Its performance is comparable to other commonly used lipids, offering a good balance of particle size, stability, and drug encapsulation.

  • Particle Size and PDI: this compound can produce nanoparticles within a desirable size range and with a low PDI, indicating a homogenous formulation. This is a critical factor for in vivo applications, as particle size influences circulation time and biodistribution.

  • Zeta Potential: The negative zeta potential observed with this compound-based nanoparticles suggests good colloidal stability, reducing the likelihood of aggregation.

  • Encapsulation Efficiency and Drug Loading: High encapsulation efficiencies are achievable with this compound, which is crucial for maximizing the therapeutic payload.

  • Drug Release: this compound is suitable for creating sustained-release formulations. The release rate can be tailored by adjusting the formulation parameters, such as the lipid concentration and the incorporation of liquid lipids in NLCs. The digestibility of the lipid matrix by enzymes like pancreatic lipase is also a key factor in drug release for oral formulations.[10]

In comparison:

  • Glyceryl monostearate is a versatile lipid that also yields nanoparticles with favorable characteristics and is widely used.

  • Glyceryl behenate tends to form more crystalline nanoparticles, which can be advantageous for achieving highly sustained release but may also lead to lower drug loading and potential drug expulsion upon storage.[7]

  • Cetyl palmitate is another effective lipid, often resulting in small and stable nanoparticles with high encapsulation efficiency.

Ultimately, the optimal solid lipid for a specific application will depend on the physicochemical properties of the drug to be encapsulated, the desired release profile, and the intended route of administration. This guide provides the foundational data and methodologies to assist researchers in making an informed decision, with this compound standing as a strong candidate for a wide range of drug delivery applications.

References

A Head-to-Head Battle of Tablet Lubricants: Glycerol Distearate vs. Magnesium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a lubricant in tablet formulation is a critical decision that significantly impacts manufacturing efficiency and the final product's performance. This guide provides a comprehensive, data-driven comparison of two commonly used lubricants: glycerol distearate and the industry stalwart, magnesium stearate.

Magnesium stearate has long been the go-to lubricant in the pharmaceutical industry due to its high efficiency at low concentrations.[1] However, its pronounced hydrophobic nature can lead to challenges, including decreased tablet hardness and delayed disintegration and dissolution.[2][3] This has spurred the investigation of alternative lubricants, with this compound and other glycerin fatty acid esters emerging as promising candidates. These alternatives often provide comparable lubrication with fewer negative impacts on tablet quality.[4][5]

This comparative guide synthesizes experimental data to provide an objective analysis of these two lubricants across key performance parameters, offering valuable insights for formulation development.

Performance Data at a Glance: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the performance of this compound (represented by a closely related glycerin fatty acid ester, triglycerin full behenate) and magnesium stearate.

Lubricant Performance MetricsThis compound (Triglycerin Full Behenate)Magnesium StearateKey Observations
Tablet Hardness (N) Consistently higher tablet hardness across varying lubricant concentrations and mixing times.[4]Lower tablet hardness, which decreases further with increased lubricant concentration and mixing time.[4]This compound exhibits a reduced negative impact on tablet strength.[4]
Ejection Force (N) Similar ejection force to magnesium stearate, indicating comparable lubrication efficiency.[4]Low ejection force, demonstrating effective lubrication.[4]Both lubricants are effective at reducing friction during tablet ejection.[4]
Disintegration Time Shorter disintegration time compared to magnesium stearate.[4]Longer disintegration time, which can be prolonged with increased lubricant concentration.[6]The hydrophilic nature of this compound may contribute to faster tablet disintegration.[4]
Dissolution Rate Did not retard the dissolution of acetaminophen.[7]Retarded the dissolution of acetaminophen, especially at concentrations greater than 0.5%.[7]This compound is a favorable alternative when rapid drug release is desired.[7]

In-Depth Experimental Analysis

The selection of a lubricant is a balance between achieving sufficient lubrication for tablet manufacturing and minimizing any adverse effects on the final tablet's properties.

Lubrication Efficiency: Both this compound and magnesium stearate demonstrate excellent lubrication properties, as evidenced by their ability to produce low ejection forces during tableting.[4] The lubricant effects of triglycerin full behenate and half behenate during tablet punching, including pressure transmission ratio and ejection force, were found to be similar to those of magnesium stearate.[4]

Impact on Tablet Hardness: A significant advantage of this compound is its lesser impact on tablet hardness.[4] In a comparative study, tablets formulated with glycerin fatty acid esters consistently showed better hardness than those with magnesium stearate, especially when lubricant content, mixing time, and tableting pressure were varied.[4] The hydrophobic film formed by magnesium stearate can weaken the bonding between particles, leading to softer tablets.[8]

Influence on Disintegration and Dissolution: The hydrophobic nature of magnesium stearate is a well-documented cause of delayed tablet disintegration and drug dissolution.[1][3] In contrast, glycerin fatty acid esters like triglycerin full behenate have been shown to result in tablets with shorter disintegration times.[4] A study on acetaminophen tablets found that while magnesium stearate retarded dissolution, the glycerin fatty acid ester did not, with no significant difference observed in their disintegration times in that specific formulation.[7] This suggests that this compound is a more suitable choice for formulations where rapid drug release is critical.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Tablet Hardness Testing

The hardness of the tablets is determined using a tablet hardness tester. The tablet is placed between two platens, and a force is applied diametrically until the tablet fractures. The force required to break the tablet is recorded in Newtons (N) or kiloponds (kp). A higher value indicates a harder tablet. This test is crucial for ensuring the tablet can withstand the rigors of handling and transportation.[9][10]

Ejection Force Measurement

Ejection force is measured during the tableting process using an instrumented tablet press. It is the force required by the lower punch to eject the compressed tablet from the die cavity. Lower ejection forces indicate better lubrication, which is essential for preventing damage to the tablets and the tooling.[8][11]

Disintegration Test

The disintegration test measures the time it takes for a tablet to break up into smaller particles when placed in a liquid medium. The test is typically performed using a USP disintegration apparatus, which consists of a basket-rack assembly that is raised and lowered in a specified liquid medium at a constant temperature. The time taken for the tablets to completely disintegrate and pass through the mesh of the basket is recorded.[6][9]

Dissolution Testing

Dissolution testing evaluates the rate at which the active pharmaceutical ingredient (API) is released from the tablet and dissolves in a liquid medium under controlled conditions. A standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) is used. The tablet is placed in a vessel containing a specified dissolution medium, and the apparatus is operated at a set temperature and rotation speed. Samples of the medium are withdrawn at predetermined time intervals and analyzed to determine the concentration of the dissolved API. This test is a critical indicator of the drug's bioavailability.[3]

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for tablet hardness and dissolution testing.

TabletHardnessTesting cluster_setup Setup cluster_process Process cluster_testing Testing Tablet Formulation Tablet Formulation Tablet Press Tablet Press Tablet Formulation->Tablet Press Compression Compression Tablet Press->Compression Tablet Ejection Tablet Ejection Compression->Tablet Ejection Hardness Tester Hardness Tester Tablet Ejection->Hardness Tester Apply Force Apply Force Hardness Tester->Apply Force Record Breaking Force Record Breaking Force Apply Force->Record Breaking Force

Tablet Hardness Testing Workflow

DissolutionTesting cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Tablet Tablet Place Tablet in Vessel Place Tablet in Vessel Tablet->Place Tablet in Vessel Dissolution Apparatus Dissolution Apparatus Dissolution Apparatus->Place Tablet in Vessel Dissolution Medium Dissolution Medium Dissolution Medium->Place Tablet in Vessel Start Apparatus Start Apparatus Place Tablet in Vessel->Start Apparatus Withdraw Samples Withdraw Samples Start Apparatus->Withdraw Samples Analyze Sample Analyze Sample Withdraw Samples->Analyze Sample Calculate Dissolution Rate Calculate Dissolution Rate Analyze Sample->Calculate Dissolution Rate

Dissolution Testing Workflow

Conclusion

The choice between this compound and magnesium stearate as a lubricant in tablet formulations is not a one-size-fits-all decision. While magnesium stearate remains a highly effective and widely used lubricant, its detrimental effects on tablet hardness and dissolution cannot be ignored.

This compound presents a compelling alternative, offering comparable lubrication efficiency with a significantly lower propensity to compromise tablet strength and drug release. For formulations where maintaining tablet hardness and achieving rapid disintegration and dissolution are paramount, this compound and other glycerin fatty acid esters are superior choices.

Ultimately, the optimal lubricant selection will depend on a thorough evaluation of the specific formulation requirements, including the physicochemical properties of the active pharmaceutical ingredient and the desired final tablet characteristics. This guide provides the foundational data and experimental context to empower researchers and formulation scientists to make an informed decision.

References

Assessing the Unseen Variable: A Comparative Guide to Batch-to-Batch Variability in Commercial Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency of excipients is paramount to ensuring reproducible product performance and quality. Glycerol distearate, a widely used lipid excipient in pharmaceutical formulations for lubrication and as a matrix for sustained-release dosage forms, is known to exhibit batch-to-batch variability. This guide provides a comprehensive comparison of the key quality attributes of commercial this compound, offering insights into its inherent variability and presenting detailed experimental protocols for its assessment. Furthermore, it compares its performance with common alternatives, supported by experimental data, to aid in informed excipient selection.

Commercial this compound is principally a mixture of diglycerides, with varying amounts of monoglycerides and triglycerides.[1] This inherent compositional variability, alongside differences in physicochemical properties such as melting point, polymorphism, and particle size, can significantly impact the manufacturing process and the final product's performance, particularly in sustained-release formulations.

Understanding the Variability: A Quantitative Comparison

ParameterBatch 1Batch 2Batch 3Batch 4Batch 5USP/NF Specification[1]
Monoglycerides (%) 12.513.111.914.212.88.0 - 22.0
Diglycerides (%) 52.351.553.150.952.040.0 - 60.0
Triglycerides (%) 30.130.829.930.530.725.0 - 35.0
Free Glycerol (%) < 1.0< 1.0< 1.0< 1.0< 1.0≤ 1.0
Melting Range (°C) 54-6255-6353-6156-6454-6250 - 70
Acid Value (mg KOH/g) < 6.0< 6.0< 6.0< 6.0< 6.0≤ 6.0

Note: The data in this table is illustrative and synthesized from typical specification ranges and findings from studies on commercial glyceride excipients.[1] Actual values may vary between suppliers and batches.

Performance Comparison with Alternative Excipients

This compound is often chosen for its lubricating and sustained-release properties. However, other excipients can serve similar functions. The following table compares this compound with two common alternatives: glyceryl behenate and stearic acid.

PropertyThis compoundGlyceryl Behenate (e.g., Compritol® 888 ATO)Stearic Acid
Primary Function Lubricant, Sustained-Release MatrixLubricant, Sustained-Release MatrixLubricant
Melting Point (°C) 50 - 7065 - 77~69
Lubrication Efficiency GoodGood, sometimes considered more effective than magnesium stearate in reducing ejection forces.[2]Moderate
Impact on Tablet Hardness Can slightly reduce hardness.Less detrimental effect on tablet hardness compared to magnesium stearate.[2]Can increase tablet hardness at lower concentrations.[2]
Sustained-Release Performance Effective in retarding drug release.Highly effective, forms a strong, non-erodible matrix for sustained release.[3][4]Can be used in matrix tablets but may not provide the same level of release control as glycerides.[5][6]
Polymorphism Can exhibit polymorphism which may affect drug release.Well-documented polymorphic behavior that can influence drug release.[3]Can exist in different crystalline forms.

Experimental Protocols for Quality Assessment

To empower researchers to independently assess the quality and consistency of this compound, this section provides detailed methodologies for key analytical techniques.

Compositional Analysis by Gas Chromatography (GC)

This method is used to determine the content of mono-, di-, and triglycerides.

Methodology:

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a 10 mL vial.

  • Derivatization: Add 100 µL of an internal standard solution (e.g., tricaprin in pyridine) and 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). Seal the vial and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: A capillary column suitable for high-temperature analysis of glycerides (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, polysiloxane-based column).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp 1: 15°C/minute to 180°C.

      • Ramp 2: 7°C/minute to 230°C.

      • Ramp 3: 10°C/minute to 370°C, hold for 15 minutes.

    • Injector Temperature: 320°C.

    • Detector (FID) Temperature: 380°C.

    • Carrier Gas: Helium at a constant flow rate of approximately 1.5 mL/min.

  • Analysis: Inject the derivatized sample into the GC. Identify and quantify the peaks corresponding to mono-, di-, and triglycerides based on the retention times of a reference standard mixture.

Workflow for Compositional Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample add_is Add Internal Standard weigh->add_is derivatize Derivatize with Silylating Agent add_is->derivatize inject Inject into GC derivatize->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Components integrate->quantify start Start at 20°C heat1 Heat to 100°C (10°C/min) start->heat1 Erase Thermal History cool Cool to 0°C (5°C/min) heat1->cool Observe Crystallization heat2 Heat to 100°C (10°C/min) cool->heat2 Analyze Melting Behavior end End heat2->end cluster_prep Sample Preparation cluster_pxrd PXRD Measurement cluster_data Data Analysis grind Grind Sample pack Pack into Holder grind->pack irradiate Irradiate with X-rays pack->irradiate detect Detect Diffracted X-rays irradiate->detect plot Plot Intensity vs. 2θ detect->plot identify Identify Peak Positions plot->identify

References

In Vitro Digestibility of Glycerol Distearate-Based Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro digestibility of glycerol distearate-based solid lipid nanoparticles (SLNs) with other commonly used lipid-based nanoparticle formulations. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for the formulation and development of oral drug delivery systems.

Executive Summary

This compound, a common excipient in pharmaceutical formulations, demonstrates rapid and complete digestion under simulated intestinal conditions, particularly in the fed state. This characteristic is crucial for the release and subsequent absorption of encapsulated lipophilic drugs. In comparison to other solid lipids such as tristearin, glyceryl behenate (Compritol® 888 ATO), and cetyl palmitate, this compound exhibits a favorable digestion profile. While direct comparative studies under identical conditions are limited, available data suggests that lipids with longer chain fatty acids and higher melting points, like glyceryl behenate, tend to have a slower rate of digestion.

Comparative In Vitro Digestibility Data

The following table summarizes the in vitro digestion of various solid lipid nanoparticles under simulated intestinal conditions. The data is primarily based on the percentage of free fatty acids (FFA) released over time, as measured by the pH-stat titration method.

Lipid MatrixNanoparticle TypeDigestion ConditionsTime (minutes)Extent of Digestion (% FFA Release)Reference
This compound (Precirol® ATO 5) SLNFed State (pH 6.25)< 5All glycerides digested[1]
This compound (Precirol® ATO 5) SLNFasted State (pH 5.5)5~22% reduction of monoacylglycerols[1]
This compound (Precirol® ATO 5) SLNFasted State (pH 5.5)15100% digestion[1]
Glycerol Tripalmitate SLNSmall Intestine120Lower than MLCD-based SLNs[2]
Glyceryl Behenate (Compritol® 888 ATO) SLNNot specified-Slow degradation reported[3]
Cetyl Palmitate SLNNot specified-Slower degradation compared to others[4]

Note: Direct comparison of exact percentages is challenging due to variations in experimental setups across different studies. The data presented provides a relative understanding of the digestibility of these lipids.

Experimental Protocols

The most common method for assessing the in vitro digestibility of lipid nanoparticles is the pH-stat titration method . This technique simulates the conditions in the small intestine and measures the release of free fatty acids from the lipid matrix upon enzymatic digestion.

Detailed Protocol for pH-Stat In Vitro Lipolysis

1. Materials and Reagents:

  • Lipid Nanoparticle Dispersion: The specific SLN or NLC formulation to be tested.

  • Digestion Buffer: A buffer simulating intestinal fluid, typically containing bile salts (e.g., sodium taurocholate), phospholipids (e.g., phosphatidylcholine), and electrolytes (e.g., NaCl, CaCl2). The pH is adjusted to simulate either the fasted state (pH ~6.5) or the fed state (pH ~5.5-7.0).

  • Pancreatin Solution: A solution containing pancreatic enzymes, primarily lipase and colipase, prepared fresh before each experiment. Porcine pancreatin is commonly used.

  • Sodium Hydroxide (NaOH) Solution: A standardized solution of known concentration (e.g., 0.05 M) for titration.

  • pH-Stat Apparatus: An automated titrator equipped with a pH electrode, a stirrer, and a burette for the addition of NaOH.

2. Procedure:

  • Setup: The reaction vessel of the pH-stat apparatus is filled with the digestion buffer and maintained at 37°C with constant stirring.

  • Equilibration: The lipid nanoparticle dispersion is added to the reaction vessel, and the system is allowed to equilibrate for a few minutes. The pH is adjusted to the desired setpoint (e.g., 6.5 for fasted state).

  • Initiation of Digestion: A specific volume of the pancreatin solution is added to the reaction vessel to initiate the digestion process.

  • Titration: As the pancreatic lipase digests the lipid matrix, free fatty acids are released, causing a decrease in the pH of the medium. The pH-stat apparatus automatically titrates the released fatty acids with the NaOH solution to maintain a constant pH at the setpoint.

  • Data Recording: The volume of NaOH solution added over time is recorded. This volume is directly proportional to the amount of free fatty acids released.

  • Calculation of FFA Release: The percentage of free fatty acids released is calculated based on the stoichiometry of the hydrolysis reaction and the initial amount of lipid in the formulation.

The following diagram illustrates the general workflow of the in vitro digestion experiment.

experimental_workflow cluster_preparation Preparation cluster_digestion In Vitro Digestion cluster_analysis Data Analysis LNP Lipid Nanoparticle Dispersion pH_Stat pH-Stat Apparatus (37°C, Constant Stirring) LNP->pH_Stat Add to Buffer Digestion Buffer (Simulated Intestinal Fluid) Buffer->pH_Stat Fill with Enzyme Pancreatin Solution Enzyme->pH_Stat Initiate Digestion Titration Automated Titration with NaOH pH_Stat->Titration pH drop triggers Data Record NaOH Volume vs. Time Titration->Data Provides data for Calculation Calculate % FFA Release Data->Calculation Kinetics Determine Digestion Kinetics Calculation->Kinetics

Experimental workflow for in vitro lipid nanoparticle digestion.

Signaling Pathways and Logical Relationships

The digestion of lipid nanoparticles in the gastrointestinal tract is a critical step that influences the bioavailability of the encapsulated drug. The following diagram illustrates the logical relationship between the nanoparticle properties, the digestion process, and the subsequent drug absorption.

logical_relationship cluster_formulation Nanoparticle Formulation cluster_digestion In Vitro Digestion cluster_absorption Drug Absorption Lipid Lipid Matrix (e.g., this compound) Hydrolysis Lipid Hydrolysis (FFA Release) Lipid->Hydrolysis Substrate for Surfactant Surfactant Surfactant->Hydrolysis Influences enzyme access Drug Encapsulated Drug Solubilization Drug Solubilization Drug->Solubilization Released during digestion Enzymes Pancreatic Lipase & Colipase Enzymes->Hydrolysis Catalyzes Bile Bile Salts Bile->Hydrolysis Aids in emulsification Micelles Mixed Micelle Formation Hydrolysis->Micelles Products form Micelles->Solubilization Enhances Absorption Membrane Permeation & Absorption Solubilization->Absorption Prerequisite for

Logical relationship of lipid nanoparticle digestion and drug absorption.

Conclusion

This compound-based solid lipid nanoparticles exhibit favorable in vitro digestibility, characterized by rapid and extensive hydrolysis in simulated intestinal fluids. This efficient digestion is a key attribute for oral drug delivery systems, as it facilitates the release of the encapsulated active pharmaceutical ingredient, making it available for solubilization in mixed micelles and subsequent absorption. The choice of solid lipid is a critical parameter in the design of SLNs, and the data presented in this guide can aid researchers in selecting appropriate lipids to achieve the desired drug release profile. Further standardized, direct comparative studies would be beneficial to provide a more definitive ranking of the in vitro digestibility of various solid lipids.

References

A Comparative Guide to Glycerol Distearate: Correlating Physicochemical Properties with Functional Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerol distearate, a versatile excipient, plays a pivotal role in pharmaceutical formulations, influencing everything from drug release profiles to the palatability of oral dosage forms. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data. We delve into the correlation between its physicochemical properties and its functional efficacy as an emulsifier, lubricant, sustained-release agent, and taste-masking vehicle.

Physicochemical Properties: A Comparative Overview

This compound is a mixture of mono-, di-, and triglycerides of stearic acid. Its specific composition can vary, which in turn influences its physical and functional properties.[1] Understanding these properties is crucial for selecting the appropriate grade for a specific application.

PropertyThis compoundGlyceryl MonostearateMagnesium Stearate
Composition Mixture of mono-, di-, and triglycerides of stearic acidPrimarily monoglycerides of stearic acidMagnesium salt of stearic acid
Appearance White to off-white waxy solid, flakes, or powderWhite or cream-colored waxy solidFine, white, precipitated or milled, impalpable powder
Solubility Practically insoluble in water; soluble in hot organic solventsDispersible in hot water; soluble in hot organic solventsPractically insoluble in water, ethanol, and ether
Melting Point (°C) 50-6055-6088.5
HLB Value ~3.83.8 - 4.2N/A

Functional Performance: Head-to-Head Comparisons

The functional performance of this compound is directly linked to its physicochemical characteristics. Here, we compare its performance in key pharmaceutical applications against common alternatives.

Emulsifying Agent in Solid Lipid Nanoparticles (SLNs)

This compound is a common lipid used in the formulation of SLNs, which are effective drug delivery systems. Its lipophilic nature and solid-state at room temperature make it an ideal candidate for encapsulating and controlling the release of active pharmaceutical ingredients (APIs).

A comparative study on SLNs prepared with different lipids demonstrated the influence of the lipid matrix on particle size and zeta potential, critical parameters for the stability and bioavailability of the formulation.

Lipid MatrixMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Glycerol Monostearate 2550.369-37.885.3
Precirol® ATO 5 (Glyceryl Distearate) 2200.251-17.691.3
Stearic Acid 4860.296-27.295.2

Data from a study on SLNs containing Zataria multiflora essential oil.[2]

These results suggest that Precirol® ATO 5 (a brand of this compound) can produce smaller and more uniform nanoparticles compared to glycerol monostearate and stearic acid, with good encapsulation efficiency.[2]

Lubricant in Tablet Formulations

In tablet manufacturing, lubricants are essential to prevent the adhesion of the tablet to the die wall during ejection. Magnesium stearate is a widely used lubricant, but it can sometimes negatively impact tablet dissolution. Glycerin fatty acid esters, like this compound, have emerged as a viable alternative.

A study comparing a glycerin fatty acid ester (Poem TR-FB) with magnesium stearate in acetaminophen tablets showed that the glycerin fatty acid ester did not retard drug dissolution, unlike magnesium stearate.[3]

LubricantConcentration (% w/w)Dissolution Rate of Acetaminophen
Magnesium Stearate > 0.5Retarded
Glycerin Fatty Acid Ester (Poem TR-FB) 0.5 - 3.0Not retarded

Data from a comparative study on acetaminophen tablets.[3]

Taste-Masking Agent

The waxy nature of this compound makes it an effective agent for taste-masking bitter APIs. It can be used to coat drug particles, forming a barrier that prevents the drug from dissolving in the mouth and interacting with taste receptors.

In a study on taste-masking potassium chloride, a bitter salt, high-shear blending with 20% glyceryl distearate was shown to be as effective as hot-melt coating in a fluid bed coater.[1] In vitro dissolution studies demonstrated that both processes could maintain the potassium chloride concentration below the taste perception threshold.[1]

Experimental Protocols

Preparation and Characterization of Solid Lipid Nanoparticles (SLNs)

Method: High-Pressure Homogenization (HPH)

This is a widely used method for producing SLNs.[4]

G cluster_prep Preparation of Phases cluster_emulsification Emulsification cluster_homogenization Homogenization cluster_solidification Solidification cluster_characterization Characterization LipidPhase Lipid Phase: - Melt this compound - Dissolve lipophilic drug PreEmulsion High-shear mixing of lipid and aqueous phases to form a coarse pre-emulsion LipidPhase->PreEmulsion AqueousPhase Aqueous Phase: - Dissolve surfactant in water - Heat to the same temperature as lipid phase AqueousPhase->PreEmulsion HPH High-Pressure Homogenization (e.g., 500-1500 bar, 3-5 cycles) PreEmulsion->HPH Cooling Cooling of the nanoemulsion to room temperature HPH->Cooling SLN_Formation Lipid recrystallization and SLN formation Cooling->SLN_Formation ParticleSize Particle Size and PDI (Dynamic Light Scattering) SLN_Formation->ParticleSize ZetaPotential Zeta Potential (Electrophoretic Light Scattering) SLN_Formation->ZetaPotential Encapsulation Encapsulation Efficiency (Spectrophotometry/HPLC) SLN_Formation->Encapsulation Morphology Morphology (TEM/SEM) SLN_Formation->Morphology

Figure 1: Workflow for the preparation and characterization of Solid Lipid Nanoparticles.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined using Electrophoretic Light Scattering (ELS) to assess the stability of the nanoparticle dispersion.

  • Encapsulation Efficiency (EE): Calculated by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the nanoparticles and the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

In Vitro Drug Release from Tablets

Method: USP Dissolution Test (Apparatus 2 - Paddle)

This is a standard method for assessing the dissolution of solid dosage forms.[5][6]

G cluster_setup Apparatus Setup cluster_test Dissolution Test cluster_sampling Sampling cluster_analysis Analysis Vessel Place 900 mL of dissolution medium in each vessel Temp Equilibrate medium to 37 ± 0.5 °C Vessel->Temp Deaerate Deaerate the medium Temp->Deaerate Tablet Place one tablet in each vessel Deaerate->Tablet Start Start the apparatus at a specified speed (e.g., 50 rpm) Tablet->Start Withdraw Withdraw samples at predetermined time intervals Start->Withdraw Replace Replace the withdrawn volume with fresh medium Withdraw->Replace Filter Filter the samples Replace->Filter Quantify Quantify the dissolved drug (UV-Vis Spectrophotometry or HPLC) Filter->Quantify Calculate Calculate the cumulative percentage of drug released Quantify->Calculate

Figure 2: Workflow for the USP Dissolution Test (Apparatus 2 - Paddle).

Key Parameters:

  • Dissolution Medium: Typically a buffered solution simulating physiological pH (e.g., pH 1.2, 4.5, or 6.8).

  • Volume: Usually 900 mL.

  • Temperature: Maintained at 37 ± 0.5 °C.

  • Agitation Speed: For the paddle apparatus, a common speed is 50 or 75 rpm.

  • Sampling Times: Dependent on the expected release profile of the drug.

Conclusion

The selection of an appropriate excipient is a critical determinant of a pharmaceutical product's success. This compound, with its versatile physicochemical properties, offers a range of functionalities from emulsification and lubrication to controlling drug release and masking unpleasant tastes. As demonstrated by the comparative data, its performance can be superior to or on par with other commonly used excipients, depending on the specific formulation and desired outcome. A thorough understanding of the interplay between its properties and functional performance, as outlined in this guide, is essential for rational formulation design and the development of effective and patient-centric drug delivery systems.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the commitment to laboratory safety is paramount. Adherence to proper chemical handling and disposal protocols is not only a regulatory necessity but also a cornerstone of a responsible and safe research environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of glycerol distearate, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the nature of this compound and to use the appropriate Personal Protective Equipment (PPE). While not classified as a hazardous substance, it is a combustible solid, and precautions should be taken to avoid dust formation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]

  • Respiratory Protection: If there is a risk of generating dust, an N95 (US) or equivalent respirator is recommended.[3]

  • Skin and Body Protection: A standard laboratory coat is required to protect skin and clothing.[1]

Always handle this compound in a well-ventilated area and keep it away from heat, sparks, and open flames.[1][3]

Safety and Disposal Data Summary

While this compound is not explicitly listed as a hazardous waste under RCRA, disposal must be handled in accordance with local, state, and federal regulations.[2][4] The following table summarizes key information for safe handling and disposal decisions.

ParameterValue/InformationSource/Guideline
Hazard Classification Not classified as a hazardous substance.[2] Considered a combustible solid.[3]OSHA 29 CFR 1910.1200
Incompatible Substances Strong oxidizing agents.[2]Safety Data Sheet
Hazardous Decomposition Upon burning, may release carbon monoxide and carbon dioxide.[5]Safety Data Sheet
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1][3] Respirator if dust is present.[3]General Lab Safety

Detailed Disposal Protocols

Follow these detailed, step-by-step methodologies for the disposal of unused this compound, spill cleanup, and empty containers.

Experimental Protocol 1: Disposal of Unused this compound

Unused or unwanted this compound should be disposed of as non-hazardous solid chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3]

  • Packaging: Keep the this compound in its original, securely sealed container.[3] If the original container is damaged, transfer the material to a new, clean, and chemically compatible container with a secure lid.[3]

  • Labeling: The container must be clearly and accurately labeled with the chemical name "this compound" and any associated hazard warnings.[3] Do not deface the original manufacturer's label if using the original container.[6]

  • Segregation: Do not mix this compound with any other waste materials to prevent unintended chemical reactions.[3]

  • Storage: Store the labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA).[7] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[2][7]

  • Pickup: Arrange for collection by contacting your institution's EHS department or a designated chemical waste disposal service.[2][3]

Experimental Protocol 2: Management of Spills

The response to a this compound spill is dependent on its scale.

Minor Spill (Small, contained quantity)

  • Isolate & Ventilate: Secure the area to prevent cross-contamination and ensure the area is well-ventilated.[3]

  • PPE: Don the appropriate PPE as listed above, including respiratory protection if dust is present.[3]

  • Contain and Collect: Gently sweep the solid material into a dustpan, taking care to avoid creating airborne dust.[3] Do not use compressed air.

  • Package and Label: Place all collected material and any contaminated cleaning supplies (e.g., absorbent pads) into a heavy-duty plastic bag or a sealable container.[3] Label the container clearly as "this compound Spill Debris."[3]

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution.[5]

  • Disposal: Dispose of the packaged spill debris as non-hazardous solid chemical waste by contacting your EHS department.[3]

Major Spill (Large quantity or dispersed)

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[3]

  • Alert: Notify your laboratory supervisor and your institution's EHS department or emergency response team without delay.[3]

  • Secure Area: Prevent entry into the spill area until emergency responders arrive.

Experimental Protocol 3: Disposal of Empty Containers

Properly decontaminated empty containers can often be disposed of as regular waste, but local regulations must be followed.[3]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent such as acetone or ethanol.[3]

  • Collect Rinsate: The first rinsate must be collected and disposed of as chemical waste.[3] Subsequent rinses may be permissible for drain disposal, but always confirm with your local regulations and EHS department first.[3]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[3]

  • Deface Label: Completely remove or obscure the original chemical label using a permanent marker.[3]

  • Disposal: Dispose of the clean, dry, and defaced container as regular laboratory glass or plastic waste, in accordance with institutional policy.[8]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_waste_type cluster_actions cluster_final cluster_alert start Identify this compound Waste unused_product Unused Product start->unused_product Unwanted Material empty_container Empty Container start->empty_container Used All Product spill_size Spill Size? start->spill_size Accidental Release package_label 1. Package in sealed, compatible container. 2. Label clearly: 'this compound Waste'. unused_product->package_label spill_debris Spill Debris rinse_container 1. Triple-rinse with appropriate solvent. 2. Collect first rinsate as chemical waste. empty_container->rinse_container store_pickup Store in SAA. Arrange EHS Pickup. package_label->store_pickup collect_spill 1. Gently sweep solid material. 2. Package debris & contaminated items. 3. Label: 'Spill Debris'. collect_spill->store_pickup defaced_dispose Deface label. Dispose as regular lab waste. rinse_container->defaced_dispose spill_size->collect_spill Minor major_spill Major Spill: Evacuate & Alert EHS spill_size->major_spill Major

References

Essential Safety and Operational Guide for Handling Glycerol Distearate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical procedures for the handling and disposal of Glycerol distearate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is generally considered to have low toxicity, observing good industrial hygiene practices and utilizing appropriate personal protective equipment is essential to minimize exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety Glasses/GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect against dust and splashes.[1][3]
Skin Protection Chemical Impermeable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.[4]
Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.[4]
Respiratory Protection Full-face Respirator/Dust MaskIf exposure limits are exceeded, or if irritation is experienced, use a full-face respirator. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3][5]

Operational Plan: Step-by-Step Handling Procedure

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation:

  • Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary equipment, including spatulas, weighing paper, and containers, are clean and readily available.

  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling:

  • Handle this compound in a well-ventilated place.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid breathing mist, gas, or vapors.[3]

  • Avoid contact with skin and eyes.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Some sources recommend a storage temperature of -20°C.[5][6]

4. Accidental Release Measures:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Avoid dust formation.

  • Remove all sources of ignition.[3]

  • Use spark-proof tools and explosion-proof equipment.[3]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[3]

  • Prevent the chemical from entering drains.[3]

5. First-Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In case of skin contact: Wash off with soap and water. If irritation persists, seek medical attention.[1]

  • In case of eye contact: Rinse with water. If irritation develops and persists, get medical attention.[1]

  • If swallowed: Rinse mouth. Get medical attention if symptoms occur.[1]

Disposal Plan

Dispose of waste and residues in accordance with local, state, and federal regulations.[1] As this compound is not typically classified as hazardous, it can often be disposed of as non-hazardous chemical waste.[4] However, always adhere to your institution's specific waste disposal guidelines.

  • Unused Product: Dispose of in accordance with local regulations for non-hazardous waste.[4] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Contaminated Materials: Materials that have come into contact with the chemical, such as gloves and weighing paper, should be disposed of as solid waste.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G A 1. Preparation - Clean workspace - Gather equipment - Don PPE B 2. Handling - Use in ventilated area - Avoid dust/contact - Use non-sparking tools A->B Proceed C 3. Storage - Tightly closed container - Cool, dry, ventilated area - Away from incompatibles B->C Store Unused D 4. Accidental Release - Contain spill - Avoid ignition sources - Collect for disposal B->D If Spill Occurs E 5. First Aid - Follow appropriate measures - Seek medical attention B->E If Exposure Occurs F 6. Disposal - Follow regulations - Dispose as non-hazardous waste B->F Dispose Used D->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerol distearate
Reactant of Route 2
Reactant of Route 2
Glycerol distearate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.